molecular formula C10H14O B075277 2-(4-Methylphenyl)propan-2-ol CAS No. 1197-01-9

2-(4-Methylphenyl)propan-2-ol

Cat. No.: B075277
CAS No.: 1197-01-9
M. Wt: 150.22 g/mol
InChI Key: XLPDVYGDNRIQFV-UHFFFAOYSA-N
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Description

P-cymen-8-ol is a clear colorless to pale yellow liquid with an herbaceous celery-like odor. (NTP, 1992)
2-(4-Methylphenyl)-2-propanol, also known as cymen-8-ol or 8-p-cymenol, belongs to the class of organic compounds known as phenylpropanes. These are organic compounds containing a phenylpropane moiety. 2-(4-Methylphenyl)-2-propanol exists as a liquid, slightly soluble (in water), and a very weakly acidic compound (based on its pKa). 2-(4-Methylphenyl)-2-propanol is a sweet, camphor, and cherry tasting compound that can be found in a number of food items such as fruits, ginger, nutmeg, and allspice. This makes 2-(4-methylphenyl)-2-propanol a potential biomarker for the consumption of these food products.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-methylphenyl)propan-2-ol
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InChI

InChI=1S/C10H14O/c1-8-4-6-9(7-5-8)10(2,3)11/h4-7,11H,1-3H3
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InChI Key

XLPDVYGDNRIQFV-UHFFFAOYSA-N
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Canonical SMILES

CC1=CC=C(C=C1)C(C)(C)O
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Molecular Formula

C10H14O
Record name P-CYMEN-8-OL
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DSSTOX Substance ID

DTXSID0024890
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Molecular Weight

150.22 g/mol
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Physical Description

P-cymen-8-ol is a clear colorless to pale yellow liquid with an herbaceous celery-like odor. (NTP, 1992), Liquid, Colourless liquid; Green, aromatic aroma
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Record name 2-(4-Methylphenyl)-2-propanol
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Boiling Point

147 °F at 0.6 mmHg (NTP, 1992), 64.00 °C. @ 0.60 mm Hg
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Flash Point

205 °F (NTP, 1992)
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Solubility

1 to 10 mg/mL at 68.9 °F (NTP, 1992), slightly, Slightly soluble in water, Soluble (in ethanol)
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Record name 2-(4-Methylphenyl)-2-propanol
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Density

0.96 to 0.98 at 77 °F (water=1) (NTP, 1992), 0.974-0.980 (20°)
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Vapor Density

greater than 1 (Air=1) (NTP, 1992) (Relative to Air)
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CAS No.

1197-01-9
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Melting Point

9 °C
Record name 2-(4-Methylphenyl)-2-propanol
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Foundational & Exploratory

Synthesis of 2-(4-Methylphenyl)propan-2-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the primary synthesis pathways for 2-(4-Methylphenyl)propan-2-ol, a versatile tertiary alcohol with applications in various fields, including as a fragrance ingredient and a potential intermediate in pharmaceutical synthesis.[1][2] This document details two principal synthetic routes: the Grignard reaction and a two-step Friedel-Crafts alkylation followed by oxidation. Each pathway is presented with detailed experimental protocols, a comparative analysis of quantitative data, and workflow diagrams for enhanced clarity.

Core Synthesis Pathways

The synthesis of this compound can be efficiently achieved through two primary methods. The Grignard reaction offers a direct, single-step approach from a commercially available ketone. The Friedel-Crafts pathway, while involving two distinct transformations, utilizes readily available bulk starting materials.

Grignard Reaction Pathway

This widely employed method involves the nucleophilic addition of a methyl Grignard reagent, such as methylmagnesium bromide or iodide, to 4-methylacetophenone.[3] The reaction proceeds readily to form the desired tertiary alcohol after an acidic workup.

Grignard Reaction 4-Methylacetophenone 4-Methylacetophenone Reaction_Vessel Reaction in Anhydrous Ether 4-Methylacetophenone->Reaction_Vessel Methyl Grignard Reagent Methyl Grignard Reagent Methyl Grignard Reagent->Reaction_Vessel Intermediate_Alkoxide Magnesium Alkoxide Intermediate Reaction_Vessel->Intermediate_Alkoxide Acidic_Workup Aqueous Acidic Workup (e.g., H₂SO₄) Intermediate_Alkoxide->Acidic_Workup Product This compound Acidic_Workup->Product

Figure 1: Grignard Reaction Workflow
Friedel-Crafts Alkylation and Oxidation Pathway

This two-step route commences with the Friedel-Crafts alkylation of toluene with an isopropylating agent, such as isopropyl alcohol or 2-chloropropane, to yield p-cymene.[4][5] The subsequent oxidation of the isopropyl group of p-cymene furnishes the target tertiary alcohol.[6]

Friedel_Crafts_Pathway cluster_step1 Step 1: Friedel-Crafts Alkylation cluster_step2 Step 2: Oxidation Toluene Toluene FC_Reaction Friedel-Crafts Catalyst (e.g., Zeolite, AlCl₃) Toluene->FC_Reaction Isopropylating_Agent Isopropyl Alcohol or 2-Chloropropane Isopropylating_Agent->FC_Reaction p_Cymene p-Cymene FC_Reaction->p_Cymene p_Cymene_input p-Cymene p_Cymene->p_Cymene_input Oxidation_Reaction Oxidizing Agent (e.g., KMnO₄, O₂/catalyst) Final_Product This compound Oxidation_Reaction->Final_Product p_Cymene_input->Oxidation_Reaction

Figure 2: Friedel-Crafts and Oxidation Workflow

Quantitative Data Summary

The following table summarizes the key quantitative data for the two primary synthesis pathways of this compound.

ParameterGrignard ReactionFriedel-Crafts & Oxidation
Starting Materials 4-Methylacetophenone, Methyl Grignard ReagentToluene, Isopropylating Agent, Oxidizing Agent
Key Intermediates Magnesium Alkoxidep-Cymene
Typical Reaction Time 2-4 hoursAlkylation: 4-24 hours; Oxidation: 4-12 hours
Reported Yield High (typically >80%)Alkylation: ~90% (cymenes); Oxidation: Variable (can be optimized)
Purity of Crude Product Good to ExcellentModerate (may require significant purification)
Key Reaction Conditions Anhydrous conditions, etheral solventAlkylation: Lewis or solid acid catalyst; Oxidation: Elevated temperature, catalyst

Experimental Protocols

Protocol 1: Synthesis via Grignard Reaction

This protocol details the synthesis of this compound from 4-methylacetophenone and methylmagnesium bromide.

Materials:

  • Magnesium turnings

  • Iodine crystal (optional, as initiator)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Methyl bromide or methyl iodide

  • 4-Methylacetophenone

  • Saturated aqueous ammonium chloride solution or dilute sulfuric acid

  • Anhydrous sodium sulfate

  • Standard laboratory glassware for anhydrous reactions (flame-dried)

Procedure:

  • Preparation of the Grignard Reagent: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings. Add a small crystal of iodine if necessary to initiate the reaction. A solution of methyl bromide or methyl iodide in anhydrous diethyl ether is added dropwise from the dropping funnel. The reaction is initiated by gentle warming and then maintained at a gentle reflux until most of the magnesium has reacted.

  • Addition of Ketone: The Grignard reagent solution is cooled in an ice bath. A solution of 4-methylacetophenone in anhydrous diethyl ether is added dropwise from the dropping funnel at a rate that maintains a gentle reflux. After the addition is complete, the reaction mixture is stirred at room temperature for an additional 1-2 hours.

  • Workup: The reaction mixture is carefully poured into a beaker containing crushed ice and a saturated aqueous solution of ammonium chloride or dilute sulfuric acid to quench the reaction and dissolve the magnesium salts. The organic layer is separated using a separatory funnel. The aqueous layer is extracted with two portions of diethyl ether.

  • Purification: The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed by rotary evaporation. The crude product can be purified by vacuum distillation to yield pure this compound.

Protocol 2: Synthesis via Friedel-Crafts Alkylation and Oxidation

This two-step protocol outlines the synthesis of this compound starting from toluene.

Step 1: Friedel-Crafts Alkylation of Toluene to p-Cymene

Materials:

  • Toluene

  • Isopropyl alcohol

  • Solid acid catalyst (e.g., Ce-exchanged NaX zeolite)[5]

  • Fixed-bed flow reactor

  • Nitrogen gas

Procedure:

  • Catalyst Activation: The solid acid catalyst is activated by heating under a flow of nitrogen gas.

  • Alkylation Reaction: The reaction is carried out in a fixed-bed flow reactor at atmospheric pressure. A mixture of toluene and isopropyl alcohol (with toluene in excess) is passed over the heated catalyst bed. The reaction temperature is typically maintained between 433-513 K.[5]

  • Product Collection and Purification: The product stream is cooled, and the liquid product is collected. The crude product, containing a mixture of cymene isomers, unreacted toluene, and di-isopropyl toluene, is purified by fractional distillation to isolate p-cymene. A yield of approximately 90% for the cymene fraction can be expected, with the para-isomer being a significant component.[4]

Step 2: Oxidation of p-Cymene to this compound

Materials:

  • p-Cymene

  • Oxygen

  • Oxidation catalyst (e.g., lead and manganese acetate)[7]

  • Reaction vessel with heating, cooling, and agitation

  • Aqueous alkali solution (e.g., 6% NaOH)

Procedure:

  • Oxidation: p-Cymene is charged into a reaction vessel equipped with a reflux condenser, heating, cooling, and agitation. The oxidation catalyst is added. Oxygen is bubbled through the liquid phase at a controlled rate and temperature (up to 170 °C) until a significant conversion of p-cymene is achieved.[7] The reaction products include the desired tertiary alcohol, p-methylacetophenone, and various acidic byproducts.[6]

  • Workup and Purification: The reaction mixture is cooled and washed with an aqueous alkali solution to remove acidic byproducts. The organic layer is then separated and subjected to vacuum distillation to isolate this compound from unreacted p-cymene and other oxidation products.[7]

References

Physical and chemical properties of 2-(4-Methylphenyl)propan-2-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of 2-(4-Methylphenyl)propan-2-ol, also known as p,α,α-trimethylbenzyl alcohol. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the scientific attributes and potential applications of this tertiary alcohol.

Chemical Identity and Structure

This compound is an aromatic alcohol with the chemical formula C₁₀H₁₄O.[1][2][3] Its structure consists of a propan-2-ol backbone with a 4-methylphenyl group attached to the second carbon atom.[2] The presence of a tertiary alcohol group and a para-substituted aromatic ring are key features that dictate its chemical reactivity and physical properties.

Synonyms: p-Cymen-8-ol, 8-Hydroxy-p-cymene, Dimethyl-p-tolyl carbinol, α,α,4-Trimethylbenzyl alcohol.[4]

Physical Properties

The physical properties of this compound are summarized in the table below. It is typically a colorless to light yellow liquid with a characteristic celery-like odor.[2]

PropertyValueReferences
Molecular Formula C₁₀H₁₄O[1][2][3]
Molecular Weight 150.22 g/mol [1]
Appearance Colorless to light yellow liquid with a celery-like odor[2]
Boiling Point 64 °C at 0.6 mmHg[1]
Melting Point 9 °C[4]
Density 0.97 g/mL at 25 °C[1]
Refractive Index (n20/D) 1.5185[1]
Flash Point 205 °F (96.1 °C)[4]
Water Solubility 1 to 10 mg/mL at 20.5 °C[4]
Vapor Pressure 0.156 mmHg at 25°C[2]
pKa 14.63 ± 0.29 (Predicted)[2]

Chemical Properties and Reactivity

This compound exhibits reactivity characteristic of a tertiary benzylic alcohol.

  • Oxidation: As a tertiary alcohol, it is resistant to oxidation under standard conditions because it lacks a hydrogen atom on the carbinolic carbon.[1]

  • Dehydration: Acid-catalyzed dehydration is a key reaction, leading to the formation of the corresponding alkene, 2-(p-tolyl)propene.

  • Esterification: It can undergo esterification with carboxylic acids or their derivatives, although the reaction may be sterically hindered due to the tertiary nature of the alcohol.[5]

  • Stability: The compound is generally stable but is incompatible with strong oxidizing agents.[1] It is also combustible.[1]

Experimental Protocols

The following sections detail generalized experimental protocols for the determination of the key physical and chemical properties of this compound. These are representative methods based on standard laboratory practices for similar compounds.

Determination of Boiling Point

The boiling point can be determined using a micro-distillation apparatus under reduced pressure, given its relatively high atmospheric boiling point. The experimental setup would involve a small-scale distillation flask, a condenser, a receiving flask, a manometer to measure pressure, and a vacuum source. The temperature at which the liquid consistently distills at a given pressure is recorded as the boiling point.

Spectroscopic Analysis

4.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR Spectroscopy: A sample is prepared by dissolving approximately 10-20 mg of this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. The spectrum is typically recorded on a 300 or 400 MHz spectrometer. Expected signals would include singlets for the two methyl groups on the propan-2-ol moiety and the methyl group on the phenyl ring, a singlet for the hydroxyl proton (which may be broad), and an AA'BB' system for the aromatic protons.

  • ¹³C NMR Spectroscopy: A more concentrated sample (50-100 mg in 0.6-0.7 mL of solvent) is used. The spectrum, recorded on the same instrument, would show distinct signals for the quaternary carbon attached to the hydroxyl group, the two equivalent methyl carbons of the isopropyl group, the aromatic carbons, and the methyl carbon on the phenyl ring.

4.2.2. Infrared (IR) Spectroscopy

For a liquid sample like this compound, the IR spectrum can be obtained by placing a drop of the neat liquid between two sodium chloride (NaCl) or potassium bromide (KBr) plates. The plates are then mounted in the spectrometer. Key characteristic absorptions would include a broad O-H stretch around 3400 cm⁻¹, C-H stretches for the aromatic and aliphatic groups, and C-O stretching vibrations.

4.2.3. Mass Spectrometry (MS)

The mass spectrum can be obtained using a mass spectrometer with an electron ionization (EI) source. The sample is introduced into the instrument, and the resulting fragmentation pattern is analyzed. The molecular ion peak (M⁺) would be observed at m/z 150. Common fragmentation patterns for tertiary alcohols include the loss of a methyl group and dehydration.

Synthesis and Formation

Laboratory Synthesis: Grignard Reaction

A common laboratory synthesis involves the Grignard reaction between p-tolyl magnesium bromide and acetone. The Grignard reagent is first prepared by reacting 4-bromotoluene with magnesium metal in anhydrous ether. This is followed by the nucleophilic addition of the Grignard reagent to the carbonyl carbon of acetone. The resulting magnesium alkoxide is then hydrolyzed with a weak acid to yield this compound.

G 4-bromotoluene 4-bromotoluene Grignard Reagent Grignard Reagent 4-bromotoluene->Grignard Reagent + Mg / Anhydrous Ether Mg Mg Mg->Grignard Reagent Intermediate Intermediate Grignard Reagent->Intermediate + Acetone Acetone Acetone Acetone->Intermediate Product This compound Intermediate->Product H₃O⁺ (workup)

Grignard Synthesis Workflow
Biocatalytic Formation

This compound is a naturally occurring compound found in various plants.[1] Its biosynthesis is believed to proceed from p-cymene, a common monoterpene.[3] The proposed pathway involves the oxidation of the isopropyl group of p-cymene to form a hydroperoxide intermediate, which then decomposes to the final alcohol product.[3]

G p-Cymene p-Cymene Hydroperoxide Intermediate Hydroperoxide Intermediate p-Cymene->Hydroperoxide Intermediate Oxidation Product This compound Hydroperoxide Intermediate->Product Decomposition

Proposed Biocatalytic Formation Pathway

Potential Biological Activity and Signaling Pathways

As a monoterpenoid alcohol, this compound is expected to possess biological activities, including anti-inflammatory and antioxidant properties.[5] While specific studies on this compound are limited, its activity can be inferred from related compounds.

Potential Anti-inflammatory Mechanism via NF-κB Inhibition

Many terpenoids exert their anti-inflammatory effects by modulating the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. Inflammatory stimuli can lead to the activation of the IKK complex, which then phosphorylates IκBα, leading to its degradation. This allows NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes. It is plausible that this compound could inhibit this pathway, possibly by interfering with IKK activation or IκBα degradation.

G cluster_0 Cytoplasm cluster_1 Nucleus Stimuli Inflammatory Stimuli IKK IKK Complex Stimuli->IKK Activates IkBa_NFkB IκBα-NF-κB IKK->IkBa_NFkB Phosphorylates IκBα IkBa_p p-IκBα IkBa_NFkB->IkBa_p NFkB NF-κB IkBa_p->NFkB Releases Proteasome Proteasome IkBa_p->Proteasome Ubiquitination & Degradation DNA DNA NFkB->DNA Translocates & Binds Compound 2-(4-Methylphenyl) propan-2-ol Compound->IKK Potential Inhibition Genes Pro-inflammatory Gene Expression DNA->Genes

Potential NF-κB Inhibition
Potential Antioxidant Mechanism

The antioxidant activity of phenolic compounds and some terpenoids often involves the donation of a hydrogen atom from a hydroxyl group to neutralize free radicals, thus terminating radical chain reactions. The tertiary alcohol group in this compound, along with the potential for the aromatic ring to stabilize radical intermediates, suggests it may act as a free radical scavenger.

G Compound This compound (Ar-C(CH₃)₂-OH) Radical Free Radical (R•) Compound_Radical Compound Radical (Ar-C(CH₃)₂-O•) Compound->Compound_Radical H• donation Neutralized Neutralized Molecule (RH) Radical->Neutralized Stable Stable Products Compound_Radical->Stable Further reactions

References

An In-depth Technical Guide to the Molecular Structure and Stereochemistry of 2-(4-Methylphenyl)propan-2-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, stereochemistry, and physicochemical properties of 2-(4-Methylphenyl)propan-2-ol. It includes detailed experimental protocols for its synthesis via Grignard reaction and for its characterization using various spectroscopic techniques. All quantitative data is presented in structured tables for ease of reference, and key processes are visualized using diagrams generated with Graphviz.

Molecular Structure and Properties

This compound, also known as p,α,α-trimethylbenzyl alcohol, is a tertiary alcohol with the molecular formula C₁₀H₁₄O.[1] Its structure features a propan-2-ol backbone with a 4-methylphenyl group attached to the second carbon atom. The presence of a hydroxyl group on a tertiary carbon and a para-substituted aromatic ring dictates its chemical reactivity and physical properties. The methyl group at the para position of the benzene ring is an electron-donating group, which can influence the molecule's electronic properties.[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueReference
IUPAC NameThis compound[2]
Synonymsp,α,α-Trimethylbenzyl alcohol, p-Cymen-8-ol, 8-Hydroxy-p-cymene[3]
CAS Number1197-01-9[4]
Molecular FormulaC₁₀H₁₄O[1][4]
Molecular Weight150.22 g/mol [1][4]
AppearanceColorless to light yellow liquid[5]
Boiling Point64 °C at 0.6 mm Hg[4]
Density0.97 g/mL at 25 °C[4]
Refractive Index (n²⁰/D)1.5185[4]
Water SolubilitySparingly soluble[5]
Stereochemistry

An important aspect of the molecular structure of this compound is its achiral nature . A molecule is chiral if it is non-superimposable on its mirror image. This typically arises from the presence of a stereocenter, which is a carbon atom bonded to four different substituent groups.

In the case of this compound, the carbon atom bonded to the hydroxyl group (C2 of the propanol chain) is attached to a hydroxyl group, a 4-methylphenyl group, and two methyl groups. Since two of the substituents on this carbon are identical (the two methyl groups), it does not constitute a stereocenter. Therefore, the molecule is achiral and does not exhibit enantiomerism.

G cluster_achiral Achirality of this compound C2 C2 OH OH C2->OH Me1 CH3 C2->Me1 Me2 CH3 (identical) C2->Me2 Aryl 4-Methylphenyl C2->Aryl note The central carbon (C2) is bonded to two identical methyl groups, hence it is not a stereocenter and the molecule is achiral.

Diagram 1: Explanation of the achiral nature of this compound.

Synthesis

The most common and efficient method for the synthesis of tertiary alcohols like this compound is the Grignard reaction.[3] This involves the reaction of a Grignard reagent with a suitable ketone.

Grignard Synthesis Workflow

The synthesis of this compound can be achieved by reacting 4-methylacetophenone with methylmagnesium bromide. The workflow for this synthesis is depicted below.

G start Start reagents Reactants: - 4-Methylacetophenone - Methylmagnesium Bromide - Anhydrous Diethyl Ether start->reagents reaction Grignard Reaction: Nucleophilic addition of the Grignard reagent to the ketone carbonyl group. reagents->reaction intermediate Formation of the Magnesium Alkoxide Intermediate reaction->intermediate hydrolysis Acidic Work-up: Hydrolysis of the intermediate with a dilute acid (e.g., aq. HCl) intermediate->hydrolysis product This compound hydrolysis->product purification Purification: - Extraction - Drying - Solvent Evaporation product->purification end End Product purification->end

Diagram 2: Workflow for the Grignard synthesis of this compound.
Experimental Protocol: Grignard Synthesis

The following is a representative experimental protocol for the synthesis of this compound, adapted from procedures for similar Grignard reactions.

Materials:

  • Magnesium turnings

  • Anhydrous diethyl ether

  • Methyl iodide

  • 4-Methylacetophenone

  • Saturated aqueous ammonium chloride solution

  • Anhydrous sodium sulfate

Procedure:

  • Preparation of the Grignard Reagent: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings. Add a small volume of anhydrous diethyl ether. A solution of methyl iodide in anhydrous diethyl ether is added dropwise from the dropping funnel. The reaction is initiated, and the mixture is refluxed until most of the magnesium has reacted to form a solution of methylmagnesium iodide.

  • Reaction with Ketone: The solution of the Grignard reagent is cooled to 0 °C. A solution of 4-methylacetophenone in anhydrous diethyl ether is added dropwise with stirring. After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional hour.

  • Work-up and Isolation: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product.

  • Purification: The crude this compound can be purified by column chromatography or distillation under reduced pressure.

Spectroscopic Characterization

The structure of this compound is confirmed through various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.

Experimental Protocol: ¹H and ¹³C NMR spectra are typically recorded on a 300 or 400 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as an internal standard.

¹H NMR Spectral Data:

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.3d2HAromatic protons (ortho to isopropyl group)
~7.1d2HAromatic protons (meta to isopropyl group)
~2.3s3HMethyl protons of the tolyl group (-CH₃)
~1.6s1HHydroxyl proton (-OH)
~1.5s6HMethyl protons of the isopropyl group (-C(CH₃)₂)

¹³C NMR Spectral Data:

Chemical Shift (δ, ppm)Assignment
~145Aromatic carbon (ipso- to isopropyl group)
~136Aromatic carbon (ipso- to methyl group)
~129Aromatic carbons (meta to isopropyl group)
~125Aromatic carbons (ortho to isopropyl group)
~72Quaternary carbon of the isopropyl group (-C(OH))
~32Methyl carbons of the isopropyl group (-C(CH₃)₂)
~21Methyl carbon of the tolyl group (-CH₃)
Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.

Experimental Protocol: The IR spectrum is typically recorded using a neat liquid film of the compound on a salt plate (e.g., NaCl or KBr) or as a solution in a suitable solvent (e.g., CCl₄).

FTIR Spectral Data:

Wavenumber (cm⁻¹)IntensityAssignment
3600-3200Strong, BroadO-H stretching (hydrogen-bonded)
3100-3000MediumAromatic C-H stretching
2970-2850StrongAliphatic C-H stretching
~1610, ~1510MediumC=C stretching in the aromatic ring
~1375MediumC-H bending of methyl groups
~1170StrongC-O stretching of a tertiary alcohol
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Experimental Protocol: The mass spectrum is typically obtained using an electron ionization (EI) source. The sample is introduced into the ion source, where it is bombarded with high-energy electrons, causing ionization and fragmentation.

Mass Spectrometry Data:

m/zRelative Intensity (%)Assignment
150ModerateMolecular ion [M]⁺
135High[M - CH₃]⁺
132Moderate[M - H₂O]⁺
117Moderate[M - CH₃ - H₂O]⁺
91Moderate[C₇H₇]⁺ (Tropylium ion)
43High (Base Peak)[C₃H₇]⁺ or [CH₃CO]⁺

Conclusion

This technical guide has provided a detailed analysis of the molecular structure, stereochemistry, synthesis, and spectroscopic characterization of this compound. The information presented, including the structured data tables and experimental protocols, serves as a valuable resource for researchers and professionals in the fields of chemistry and drug development. The achiral nature of the molecule and its straightforward synthesis via the Grignard reaction make it an interesting building block in organic synthesis. The comprehensive spectroscopic data provided will aid in its unambiguous identification and characterization.

References

IUPAC nomenclature and common synonyms for 2-(4-Methylphenyl)propan-2-ol

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of 2-(4-Methylphenyl)propan-2-ol, including its nomenclature, physicochemical properties, potential applications, and relevant experimental methodologies. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

IUPAC Nomenclature and Common Synonyms

The systematic name for this compound, as defined by the International Union of Pure and Applied Chemistry (IUPAC), is This compound .[1][2][3] This name precisely describes its molecular structure: a propan-2-ol backbone with a 4-methylphenyl group attached to the second carbon atom.[1]

Due to its common use in various industries and historical naming conventions, it is also known by several synonyms:

  • p-Cymen-8-ol[1][2][3]

  • 8-Hydroxy-p-cymene[1][2][3]

  • Dimethyl-p-tolyl carbinol[1][2][3]

  • α,α,4-Trimethylbenzyl alcohol[1][2]

  • 2-(p-Tolyl)-2-propanol[2]

  • p,α,α-Trimethylbenzyl alcohol[2][4]

  • 1-Methyl-4-(1-hydroxy-1-methylethyl)benzene[2][5]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below for easy reference and comparison.

PropertyValueSource
Molecular Formula C₁₀H₁₄O[1][3][4]
Molecular Weight 150.22 g/mol [1][3]
Appearance Colorless to light yellow liquid with a celery-like or herbaceous odor[3][4]
Boiling Point 204.8°C at 760 mmHg[3]
Density 0.97 g/mL at 25°C[6]
Flash Point 102.7°C[3]
Water Solubility Sparingly soluble/slight[4]
Refractive Index 1.5185 (n20/D)[6]
Vapor Pressure 0.156 mmHg at 25°C[4]
pKa 14.63 ± 0.29 (Predicted)[4]

Potential Applications

This compound is a versatile compound with applications in several fields:

  • Fragrance and Personal Care: It is utilized as a fragrance ingredient in perfumes and personal care products.[4]

  • Pharmaceuticals: It serves as a solvent in the pharmaceutical industry for dissolving and extracting compounds during medication production.[4] Studies have also indicated potential anti-inflammatory, antioxidant, and anti-tumor properties, suggesting its utility in drug development.[7]

  • Chemical Industry: This compound is an important intermediate in the synthesis of fine chemicals, such as esters for fragrances and coatings, and can be used in the preparation of polymers like polyesters and polyurethanes.[7]

  • Agriculture: It can function as a plant growth regulator and a pesticide adjuvant to enhance crop yield and the effectiveness of pesticides.[7]

Experimental Protocols

Example Synthesis of a Structurally Related Compound: 2-(4-ethoxyphenyl)-2-methylpropanol

The following protocol is for the synthesis of 2-(4-ethoxyphenyl)-2-methylpropanol, an analog of this compound. This method illustrates a common synthetic route that could be adapted for the target molecule. The procedure involves the reduction of an ester to an alcohol.

Materials:

  • 2-(4-ethoxyphenyl)-2-methylpropionic acid ethyl ester

  • Ethanol

  • Potassium borohydride

  • Lithium chloride

  • Hydrochloric acid (3mol/L)

  • Dichloromethane

  • Anhydrous sodium sulfate

  • Water

Procedure:

  • Dissolve 2-(4-ethoxyphenyl)-2-methylpropionic acid ethyl ester in ethanol.

  • Add potassium borohydride and lithium chloride to the solution.

  • The reaction is carried out, and its progress is monitored by Gas Chromatography (GC).

  • Upon completion of the reaction, slowly add hydrochloric acid.

  • Add water to the mixture.

  • Recover the ethanol under reduced pressure.

  • After cooling to room temperature, add dichloromethane for extraction. The extraction is performed three times.

  • The combined organic layers (dichloromethane) are dried over anhydrous sodium sulfate.

  • The dichloromethane is removed under reduced pressure to yield the final product, 2-(4-ethoxyphenyl)-2-methylpropanol.[8]

Visualizations

Biocatalytic Formation Pathway

This compound can be formed in nature, and a proposed biocatalytic pathway involves the oxidation of p-cymene, a common monoterpenoid.[1]

G A p-Cymene B Oxidation A->B Proposed Pathway C 2-para-tolyl-2-propyl hydroperoxide (Intermediate) B->C D This compound C->D

Caption: Proposed biocatalytic pathway of this compound from p-cymene.

Synthetic Workflow Example

The following diagram illustrates the key steps in the example synthetic protocol for a structural analog.

G cluster_0 Reaction cluster_1 Workup & Purification A Dissolve Ester in Ethanol B Add Reducing Agents (Potassium Borohydride & Lithium Chloride) A->B C Monitor Reaction by GC B->C D Quench with HCl and Add Water C->D Reaction Complete E Solvent Removal (Ethanol) D->E F Dichloromethane Extraction E->F G Drying with Anhydrous Sodium Sulfate F->G H Final Product Isolation (Solvent Evaporation) G->H

Caption: Workflow for the synthesis of an alcohol via ester reduction.

References

An In-depth Technical Guide to the Natural Sources and Occurrence of 2-(4-Methylphenyl)propan-2-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-Methylphenyl)propan-2-ol, also known as p-cymen-8-ol, is a monoterpenoid alcohol that contributes to the aromatic profile of a diverse range of botanicals.[1][2] Its presence in various essential oils and plant extracts has prompted interest in its potential biological activities and applications in the pharmaceutical and flavor industries. This technical guide provides a comprehensive overview of the natural sources, biosynthesis, and methodologies for the extraction and quantification of this compound.

Natural Occurrence

This compound is a naturally occurring volatile organic compound found in a wide array of plants. Its distribution spans various plant parts, including fruits, leaves, and flowers, and it is a constituent of many commercially important essential oils. Notable sources include:

  • Herbs and Spices: It is a component of the essential oils of Thymus vulgaris (thyme) and Origanum vulgare (oregano).[3][4] The concentration of this compound in thyme and oregano can vary depending on the specific chemotype, geographical location, and harvesting time.

  • Fruits: The compound has been identified in the volatile profiles of carrots (Daucus carota).

  • Trees and Shrubs: It has been reported in Camellia sinensis (tea plant) and Eucalyptus pulverulenta.[1]

Quantitative Data

The concentration of this compound in natural sources can be highly variable. The following table summarizes available quantitative data from selected studies. It is important to note that concentrations are often reported as a relative percentage of the total essential oil composition.

Natural SourcePlant PartExtraction MethodAnalytical MethodConcentration (% of Essential Oil)Reference
Origanum vulgare L.Aerial partsHydrodistillationGC-MS0.1[5]
Thymus vulgarisAerial partsSteam DistillationGC-MS20.1 (in thymol chemotype)[3]

Note: The concentration of this compound is often influenced by factors such as plant chemotype, geographical origin, and processing methods. The data presented here are illustrative examples from specific studies.

Biosynthesis

The biosynthesis of this compound is believed to proceed from the common monoterpene precursor, p-cymene. The proposed pathway involves the enzymatic oxidation of p-cymene. This transformation is likely catalyzed by a cytochrome P450 monooxygenase, a superfamily of enzymes known for their role in the metabolism of a wide range of organic compounds.[6][7][8][9]

The key steps in the proposed biosynthetic pathway are:

  • Formation of p-Cymene: p-Cymene is synthesized through the terpene biosynthesis pathway.

  • Hydroxylation of p-Cymene: The isopropyl group of p-cymene is hydroxylated to form this compound. This reaction is catalyzed by a specific cytochrome P450 enzyme.

Biosynthesis_of_2_4_Methylphenyl_propan_2_ol p-Cymene p-Cymene This compound This compound p-Cymene->this compound Cytochrome P450 Monooxygenase (Hydroxylation)

Caption: Proposed biosynthetic pathway of this compound from p-cymene.

Experimental Protocols

The isolation and analysis of this compound from plant materials typically involve extraction of the volatile compounds followed by chromatographic separation and identification.

Protocol 1: Steam Distillation for Essential Oil Extraction

This protocol describes the extraction of essential oils from herbs like thyme or oregano, which are known to contain this compound.

Materials and Equipment:

  • Fresh or dried plant material (e.g., Thymus vulgaris leaves and stems)

  • Steam distillation apparatus (including a boiling flask, biomass flask, condenser, and collection vessel)

  • Heating mantle or burner

  • Claisen adapter

  • Separatory funnel

  • Anhydrous sodium sulfate

  • Glass vials for storage

Procedure:

  • Preparation of Plant Material: Weigh a suitable amount of fresh or dried plant material. For dried herbs, a coarse powder is preferable.

  • Apparatus Setup: Assemble the steam distillation apparatus as shown in the diagram below. Place the plant material into the biomass flask, ensuring it is not more than half full to prevent blockage.[10] Add water to the boiling flask.

  • Distillation: Heat the water in the boiling flask to generate steam. The steam will pass through the plant material, causing the volatile essential oils to vaporize.

  • Condensation: The steam and essential oil vapor mixture will travel to the condenser, where it will be cooled by circulating cold water and condense back into a liquid.

  • Collection: Collect the distillate, which will consist of a biphasic mixture of water (hydrosol) and the essential oil, in the collection vessel.

  • Separation: Transfer the collected distillate to a separatory funnel. Allow the layers to separate completely. The essential oil, being less dense than water, will typically form the upper layer.

  • Drying and Storage: Drain the lower aqueous layer and collect the essential oil. Dry the essential oil over anhydrous sodium sulfate to remove any residual water. Store the dried essential oil in a sealed, airtight glass vial in a cool, dark place.

Steam_Distillation_Workflow cluster_extraction Extraction cluster_separation Separation & Purification Plant_Material Plant Material in Biomass Flask Vaporization Vaporization of Volatiles Plant_Material->Vaporization Heat Steam_Generation Steam Generation (Boiling Water) Steam_Generation->Plant_Material Steam Condensation Condensation Vaporization->Condensation Collection Collection of Distillate Condensation->Collection Separatory_Funnel Separation in Separatory Funnel Collection->Separatory_Funnel Drying Drying with Na2SO4 Separatory_Funnel->Drying Essential_Oil Pure Essential Oil Drying->Essential_Oil

Caption: Workflow for essential oil extraction using steam distillation.

Protocol 2: GC-MS Analysis for Identification and Quantification

This protocol outlines the analysis of the extracted essential oil to identify and quantify this compound.

Materials and Equipment:

  • Gas chromatograph coupled with a mass spectrometer (GC-MS)

  • Appropriate GC column (e.g., HP-5MS or equivalent)

  • Helium carrier gas

  • Microsyringe

  • Volumetric flasks and pipettes

  • Hexane (or other suitable solvent)

  • Internal standard (e.g., n-dodecane)

  • Reference standard of this compound

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of the extracted essential oil in hexane.

    • Prepare a series of calibration standards containing known concentrations of the this compound reference standard and a fixed concentration of the internal standard in hexane.

    • Prepare the sample for injection by diluting a known volume of the essential oil stock solution with hexane and adding the internal standard to the same final concentration as in the calibration standards.

  • GC-MS Instrumentation and Conditions:

    • Injector: Set the injector temperature to 250 °C. Use a split injection mode.

    • Oven Program: A typical temperature program would be: start at 60 °C, hold for 2 minutes, then ramp to 240 °C at a rate of 3 °C/minute, and hold for 5 minutes.

    • Carrier Gas: Use helium at a constant flow rate of 1 mL/min.

    • Mass Spectrometer: Operate in electron ionization (EI) mode at 70 eV. Scan a mass range of m/z 40-400.

  • Analysis:

    • Inject the prepared calibration standards and the sample into the GC-MS system.

    • Acquire the chromatograms and mass spectra for each run.

  • Data Analysis:

    • Identification: Identify the peak corresponding to this compound in the sample chromatogram by comparing its retention time and mass spectrum with that of the reference standard.

    • Quantification:

      • Generate a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of the reference standard.

      • Determine the concentration of this compound in the injected sample by using the peak area ratio from the sample chromatogram and the calibration curve.

      • Calculate the absolute concentration of this compound in the original essential oil based on the dilution factor.

GCMS_Analysis_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing & Quantification Sample_Prep Prepare Diluted Sample with Internal Standard Injection Injection into GC-MS Sample_Prep->Injection Standard_Prep Prepare Calibration Standards with Internal Standard Standard_Prep->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Identification Peak Identification (Retention Time & Mass Spectrum) Detection->Identification Quantification Quantification using Internal Standard & Calibration Curve Identification->Quantification Result Concentration of This compound Quantification->Result

Caption: Workflow for the GC-MS analysis of this compound.

Conclusion

This compound is a widespread natural monoterpenoid alcohol found in a variety of plants, with notable occurrences in commercially important herbs such as thyme and oregano. Its biosynthesis is linked to the oxidation of p-cymene, a process likely mediated by cytochrome P450 enzymes. The established protocols of steam distillation followed by GC-MS analysis provide robust methods for the extraction, identification, and quantification of this compound from natural sources. Further research into its quantitative distribution and biological activities will continue to be of significant interest to the scientific and industrial communities.

References

An In-Depth Technical Guide to the Reactivity Profile and Chemical Incompatibilities of 2-(4-Methylphenyl)propan-2-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reactivity profile and significant chemical incompatibilities of 2-(4-Methylphenyl)propan-2-ol (also known as p,α,α-trimethylbenzyl alcohol). This tertiary alcohol is a valuable intermediate in organic synthesis and finds applications in various fields, including the fragrance and pharmaceutical industries.[1][2] A thorough understanding of its chemical behavior is crucial for its safe handling, storage, and effective use in research and development.

Chemical and Physical Properties

This compound is a colorless to pale yellow liquid with a characteristic herbaceous, celery-like odor.[1] It is sparingly soluble in water but soluble in organic solvents like ethanol and acetone.[2] Key physical properties are summarized in Table 1.

PropertyValue
Molecular Formula C₁₀H₁₄O
Molecular Weight 150.22 g/mol
Boiling Point 64 °C at 0.6 mmHg
Density 0.97 g/mL at 25 °C
Refractive Index (n²⁰/D) 1.5185
Flash Point 205 °F (96.1 °C)
pKa 14.63 ± 0.29 (Predicted)

Sources:[3]

Reactivity Profile

The reactivity of this compound is primarily dictated by the tertiary alcohol functional group and the presence of the aromatic ring.

2.1.1. Dehydration to form 4-Methyl-α-methylstyrene

As a tertiary alcohol, this compound readily undergoes acid-catalyzed dehydration to yield 4-methyl-α-methylstyrene, a valuable monomer in polymer chemistry. This elimination reaction proceeds via a stable tertiary benzylic carbocation intermediate.

Experimental Protocol: Acid-Catalyzed Dehydration

  • Materials: this compound, anhydrous p-toluenesulfonic acid (or concentrated sulfuric acid), toluene, anhydrous sodium sulfate, distillation apparatus.

  • Procedure:

    • In a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, dissolve this compound (1 equivalent) in toluene.

    • Add a catalytic amount of p-toluenesulfonic acid (e.g., 0.05 equivalents).

    • Heat the mixture to reflux. Water formed during the reaction is azeotropically removed and collected in the Dean-Stark trap.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

    • Cool the reaction mixture to room temperature and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst.

    • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation to yield 4-methyl-α-methylstyrene.

Logical Relationship: Dehydration Mechanism

G cluster_0 Step 1: Protonation of the Alcohol cluster_1 Step 2: Formation of Carbocation cluster_2 Step 3: Deprotonation A This compound B Protonated Alcohol (Oxonium Ion) A->B + H+ H_plus H+ C Tertiary Benzylic Carbocation B->C - H2O D 4-Methyl-α-methylstyrene C->D - H+

Caption: E1 mechanism for the acid-catalyzed dehydration of this compound.

2.1.2. Esterification

This compound can react with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) to form esters.[3] Due to steric hindrance, the direct Fischer esterification with carboxylic acids under acidic conditions can be slow for tertiary alcohols. More reactive acylating agents are often preferred.

Experimental Protocol: Esterification with Acetic Anhydride

  • Materials: this compound, acetic anhydride, pyridine (or another non-nucleophilic base), diethyl ether, saturated sodium bicarbonate solution, anhydrous magnesium sulfate.

  • Procedure:

    • Dissolve this compound (1 equivalent) in diethyl ether in a round-bottom flask.

    • Add pyridine (1.2 equivalents) to the solution and cool the mixture in an ice bath.

    • Slowly add acetic anhydride (1.1 equivalents) to the stirred solution.

    • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

    • Quench the reaction by slowly adding water.

    • Separate the organic layer and wash sequentially with 1M HCl (to remove pyridine), saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure to obtain the crude ester, which can be purified by chromatography or distillation.

2.1.3. Oxidation

Tertiary alcohols, such as this compound, are generally resistant to oxidation under standard conditions (e.g., using chromic acid or potassium permanganate) because they lack a hydrogen atom on the carbinol carbon.[3] Under harsh oxidative conditions, cleavage of carbon-carbon bonds can occur, leading to a mixture of degradation products.

The p-methylphenyl group can undergo electrophilic aromatic substitution reactions. The alkyl group is weakly activating and ortho-, para-directing. Since the para position is blocked, substitution is expected to occur at the ortho position relative to the methyl group.

Chemical Incompatibilities

Proper segregation and handling of this compound are essential to prevent hazardous reactions. Key incompatibilities are summarized in Table 2.

Incompatible AgentHazard
Strong Oxidizing Agents (e.g., perchlorates, nitrates, peroxides, chromates)Can cause vigorous reactions, potentially leading to fire or explosion.
Alkali Metals (e.g., sodium, potassium)Reacts to produce flammable hydrogen gas and the corresponding alkoxide. The reaction can be vigorous.[3]
Strong Reducing Agents (e.g., hydrides like NaH, LiAlH₄)Can react with the hydroxyl group to generate flammable hydrogen gas. While LiAlH₄ does not typically reduce the C-O bond of alcohols, the initial acid-base reaction is hazardous.
Nitrides Can generate flammable and/or toxic gases upon reaction with alcohols.[3]
Strong Acids (e.g., concentrated H₂SO₄, HCl)Can catalyze vigorous dehydration, especially at elevated temperatures, leading to a rapid increase in pressure.
Isocyanates and Epoxides Alcohols can initiate the polymerization of these compounds, which can be exothermic.[3]

Experimental Workflow: Handling Incompatibilities

G Start Handling this compound Assess Assess potential reactants Start->Assess Incompatible Incompatible? (Strong Oxidizers, Alkali Metals, etc.) Assess->Incompatible Segregate Segregate and use alternative reagents Incompatible->Segregate Yes Compatible Compatible? (Carboxylic acids, etc.) Incompatible->Compatible No End Safe Completion Segregate->End Proceed Proceed with reaction under controlled conditions Compatible->Proceed Yes Compatible->End No Proceed->End

Caption: Decision workflow for handling chemical incompatibilities of this compound.

Stability and Storage

This compound is stable under normal laboratory conditions.[3] It should be stored in a cool, dry, well-ventilated area away from direct sunlight and incompatible materials.[2] It is combustible and should be kept away from heat, sparks, and open flames.[3]

Safety and Handling

According to its Safety Data Sheet (SDS), this compound is harmful if swallowed and causes skin and serious eye irritation.[4] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound exhibits a reactivity profile characteristic of a tertiary benzylic alcohol. Its key reactions include acid-catalyzed dehydration and esterification. A critical awareness of its incompatibilities, particularly with strong oxidizing agents and alkali metals, is paramount for ensuring laboratory safety. The experimental protocols and data presented in this guide are intended to support the safe and effective use of this versatile chemical compound in research and development settings.

References

Solubility characteristics of 2-(4-Methylphenyl)propan-2-ol in various solvents

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Solubility Characteristics of 2-(4-Methylphenyl)propan-2-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of this compound, a tertiary alcohol with applications in various scientific and industrial fields. Due to a notable lack of extensive, publicly available quantitative solubility data for this compound, this document synthesizes the available qualitative and predicted data. Furthermore, it presents a detailed experimental protocol for the systematic determination of its solubility in various solvents. This guide aims to be a valuable resource for researchers and professionals working with this compound, enabling a deeper understanding of its behavior in solution and providing the necessary tools for its practical application and further study.

Introduction

This compound, also known as p,α,α-trimethylbenzyl alcohol, is an aromatic tertiary alcohol. Its molecular structure, featuring a substituted phenyl ring and a hydroxyl group, dictates its physicochemical properties and, consequently, its solubility in different solvent systems. A thorough understanding of its solubility is crucial for a wide range of applications, including its use as a solvent in the pharmaceutical industry, in chemical synthesis, and in the formulation of various products.[1]

This guide addresses the current gap in detailed quantitative solubility data for this compound. While some qualitative descriptions and predicted values are available, comprehensive experimental data across a range of solvents and temperatures is not readily found in the public domain. This document compiles the existing information and provides a robust framework for its experimental determination.

Physicochemical Properties Influencing Solubility

The solubility of a compound is governed by its molecular structure and the intermolecular forces it can form with a solvent. The key physicochemical properties of this compound are summarized below:

PropertyValue/DescriptionSource
Molecular Formula C₁₀H₁₄O[2]
Molecular Weight 150.22 g/mol [2]
Appearance Colorless to pale yellow liquid[1]
Polarity The molecule possesses both a nonpolar aromatic ring and a polar hydroxyl group, giving it amphiphilic character.
Hydrogen Bonding The hydroxyl (-OH) group can act as a hydrogen bond donor and acceptor.[1]
Predicted Water Solubility 1.22 g/L[3][4]
logP (Octanol-Water Partition Coefficient) 2.19 - 2.53[1][3]

The presence of the hydroxyl group allows for hydrogen bonding with polar protic solvents like water and alcohols. However, the bulky, nonpolar p-tolyl group constitutes a significant portion of the molecule, leading to its limited solubility in water.[1] Conversely, this nonpolar character promotes solubility in organic solvents with lower polarity. The predicted logP value, being greater than 1, indicates a preference for lipophilic environments over aqueous ones.

Solubility Data

As previously mentioned, detailed quantitative solubility data for this compound is scarce. The following table summarizes the available information. It is recommended that experimental verification be conducted for specific applications.

SolventChemical ClassTemperature (°C)SolubilitySource
WaterProtic20.51 to 10 mg/mL (Qualitative)[5]
WaterProticNot SpecifiedPredicted: 1.22 g/L[3][4]
WaterProticNot Specified"Slightly soluble"[6]
WaterProticNot Specified"Sparingly soluble"[1]
EthanolAlcohol (Protic)Not SpecifiedSoluble[7]
AcetoneKetone (Aprotic)Not SpecifiedSoluble[7]
MethanolAlcohol (Protic)Not SpecifiedSlightly Soluble
ChloroformHalogenatedNot SpecifiedSlightly Soluble
Diethyl EtherEther (Aprotic)Not SpecifiedData not available
Ethyl AcetateEster (Aprotic)Not SpecifiedData not available
HexaneHydrocarbon (Nonpolar)Not SpecifiedData not available
TolueneHydrocarbon (Nonpolar)Not SpecifiedData not available

For comparison, the structurally similar compound 2-phenyl-2-propanol is reported to be insoluble in water but soluble in ethanol, ether, and benzene.[8] This further supports the expected solubility of this compound in common organic solvents.

Experimental Protocol for Solubility Determination: The Equilibrium Method

The following protocol details the equilibrium method for determining the solubility of this compound in a given solvent. This method involves saturating a solvent with the solute at a constant temperature and then quantifying the concentration of the dissolved solute.

4.1. Materials and Equipment

  • This compound (high purity)

  • Selected solvents (analytical grade)

  • Thermostatically controlled shaker or water bath

  • Calibrated thermometer

  • Analytical balance

  • Vials with screw caps

  • Syringes and syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis), or a Gas Chromatography (GC) system.

  • Centrifuge (optional)

4.2. Procedure

  • Preparation of Stock Standard Solutions: Prepare a series of standard solutions of this compound in the chosen solvent at known concentrations. These will be used to create a calibration curve.

  • Sample Preparation: Add an excess amount of this compound to a vial containing a known volume of the solvent. The presence of undissolved solid is necessary to ensure saturation.

  • Equilibration: Tightly cap the vials and place them in the thermostatically controlled shaker or water bath set to the desired temperature. Agitate the samples for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature for a sufficient period (e.g., 2-4 hours) to allow the undissolved solid to settle. If necessary, centrifuge the vials at the experimental temperature to facilitate phase separation.

  • Sample Withdrawal and Dilution: Carefully withdraw a known volume of the clear supernatant using a pre-warmed (or pre-cooled to the experimental temperature) syringe. Immediately filter the solution through a syringe filter into a pre-weighed volumetric flask. Dilute the filtered sample with the solvent to a concentration that falls within the range of the calibration curve.

  • Quantification: Analyze the diluted samples, along with the standard solutions, using a validated HPLC or GC method.

  • Calculation: Use the calibration curve to determine the concentration of this compound in the diluted samples. Back-calculate to find the concentration in the original saturated solution, which represents the solubility at that temperature.

4.3. Experimental Workflow Diagram

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_result Result prep_standards Prepare Stock Standards quantify Quantify via HPLC/GC prep_standards->quantify prep_samples Prepare Solvent + Excess Solute agitate Agitate at Constant Temperature prep_samples->agitate settle Allow to Settle agitate->settle withdraw Withdraw Supernatant settle->withdraw filter_dilute Filter and Dilute withdraw->filter_dilute filter_dilute->quantify calculate Calculate Solubility quantify->calculate

Caption: Experimental workflow for determining solubility via the equilibrium method.

Logical Relationships in Solubility

The solubility of this compound is a direct consequence of its molecular structure. The following diagram illustrates the logical flow from its physicochemical properties to its expected solubility behavior.

logical_relationship cluster_properties Physicochemical Properties cluster_interactions Intermolecular Interactions cluster_solubility Solubility Behavior structure This compound Structure polar_group Polar -OH Group structure->polar_group nonpolar_group Nonpolar p-tolyl Group structure->nonpolar_group h_bonding Hydrogen Bonding polar_group->h_bonding vdw_forces Van der Waals Forces nonpolar_group->vdw_forces polar_solvents Solubility in Polar Solvents h_bonding->polar_solvents nonpolar_solvents Solubility in Nonpolar Solvents vdw_forces->nonpolar_solvents limited_water limited_water polar_solvents->limited_water Limited in Water (due to large nonpolar part) good_alcohols good_alcohols polar_solvents->good_alcohols Good in Alcohols

Caption: Relationship between molecular structure and solubility behavior.

Conclusion and Future Work

This technical guide has consolidated the available information on the solubility of this compound. While qualitative data suggests its solubility in common organic solvents and limited solubility in water, there is a clear need for comprehensive quantitative studies. The provided experimental protocol offers a standardized approach for researchers to determine the precise solubility of this compound in various solvents and at different temperatures. Such data would be invaluable for optimizing its use in drug development, chemical synthesis, and other industrial applications, and would contribute significantly to the broader understanding of its physicochemical properties.

References

Spectroscopic Profile of 2-(4-Methylphenyl)propan-2-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for the tertiary alcohol 2-(4-Methylphenyl)propan-2-ol, a compound of interest in various chemical research and development sectors. The document, tailored for researchers, scientists, and drug development professionals, presents a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supplemented with detailed experimental protocols and a visual representation of the analytical workflow.

Spectroscopic Data Summary

The empirical formula for this compound is C₁₀H₁₄O, with a molecular weight of 150.22 g/mol . The following tables summarize the key spectroscopic data obtained for this compound.

¹H NMR (Proton Nuclear Magnetic Resonance) Data

Solvent: CDCl₃ Frequency: 90 MHz

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
7.28d2HAr-H (ortho to C(CH₃)₂OH)
7.09d2HAr-H (meta to C(CH₃)₂OH)
2.31s3HAr-CH₃
1.63s1H-OH
1.54s6H-C(CH₃)₂

d: doublet, s: singlet

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data

Solvent: CDCl₃ Frequency: 22.63 MHz

Chemical Shift (δ) ppmAssignment
145.42Ar-C (ipso, attached to C(CH₃)₂OH)
135.88Ar-C (ipso, attached to CH₃)
128.71Ar-CH (meta to C(CH₃)₂OH)
124.96Ar-CH (ortho to C(CH₃)₂OH)
72.30-C (CH₃)₂OH
31.78-C(C H₃)₂
20.82Ar-C H₃
IR (Infrared) Spectroscopy Data

Method: Liquid Film

Wavenumber (cm⁻¹)IntensityAssignment
3366s, brO-H stretch
2972sC-H stretch (aliphatic)
1513mC=C stretch (aromatic)
1364mC-H bend (methyl)
1175sC-O stretch
816sC-H bend (p-disubstituted aromatic)

s: strong, m: medium, br: broad

MS (Mass Spectrometry) Data

Ionization Method: Electron Ionization (EI) at 70 eV

m/zRelative Intensity (%)Assignment
15012[M]⁺ (Molecular Ion)
135100[M-CH₃]⁺ (Base Peak)
11710[M-CH₃-H₂O]⁺
9120[C₇H₇]⁺ (Tropylium ion)
778[C₆H₅]⁺
4325[C₃H₇]⁺ or [CH₃CO]⁺

Experimental Workflow

The following diagram illustrates the general workflow for the acquisition and analysis of spectroscopic data for an organic compound like this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis cluster_interpretation Structural Elucidation Sample This compound Dissolve Dissolve in appropriate deuterated solvent (e.g., CDCl3) for NMR, or use neat for IR/MS Sample->Dissolve NMR 1H & 13C NMR Spectroscopy Dissolve->NMR IR FT-IR Spectroscopy Dissolve->IR MS Mass Spectrometry Dissolve->MS NMR_Analysis Analyze chemical shifts, multiplicities, and integration NMR->NMR_Analysis IR_Analysis Identify characteristic absorption bands for functional groups IR->IR_Analysis MS_Analysis Determine molecular weight and analyze fragmentation patterns MS->MS_Analysis Structure Combine all spectroscopic data to confirm the structure of this compound NMR_Analysis->Structure IR_Analysis->Structure MS_Analysis->Structure

Caption: Experimental workflow for spectroscopic analysis.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 10-20 mg of this compound was dissolved in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution was transferred to a 5 mm NMR tube.

  • Instrumentation: ¹H and ¹³C NMR spectra were recorded on a 90 MHz NMR spectrometer.

  • ¹H NMR Acquisition: The ¹H NMR spectrum was acquired using a standard single-pulse sequence. A sufficient number of scans were averaged to obtain a good signal-to-noise ratio. The spectral width was set to encompass all proton signals, typically from 0 to 10 ppm.

  • ¹³C NMR Acquisition: The ¹³C NMR spectrum was acquired using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon atom. A longer acquisition time and a greater number of scans were used compared to the ¹H NMR experiment to compensate for the lower natural abundance and sensitivity of the ¹³C nucleus.

  • Data Processing: The raw data (Free Induction Decay - FID) was Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts (δ) are reported in parts per million (ppm) relative to TMS (δ = 0.00 ppm).

Infrared (IR) Spectroscopy
  • Sample Preparation: A drop of neat this compound was placed between two sodium chloride (NaCl) plates to create a thin liquid film.

  • Instrumentation: The IR spectrum was recorded using a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: The spectrum was recorded over the range of 4000-400 cm⁻¹. A background spectrum of the clean NaCl plates was recorded and automatically subtracted from the sample spectrum.

  • Data Processing: The resulting transmittance spectrum was plotted, and the positions of the major absorption bands were identified and are reported in wavenumbers (cm⁻¹).

Mass Spectrometry (MS)
  • Sample Introduction: A dilute solution of this compound in a volatile organic solvent (e.g., methanol or dichloromethane) was introduced into the mass spectrometer, or the sample was introduced via a direct insertion probe.

  • Instrumentation: A mass spectrometer operating in the electron ionization (EI) mode was used.

  • Ionization: The sample was vaporized and then bombarded with a beam of high-energy electrons (70 eV), causing ionization and fragmentation of the molecule.

  • Mass Analysis: The resulting positively charged ions were accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer.

  • Detection: The abundance of each ion was measured, and the data was plotted as a mass spectrum, showing the relative intensity of each ion as a function of its m/z value.

Methodological & Application

Application Note: Synthesis of 2-(4-Methylphenyl)propan-2-ol via Grignard Reaction

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the synthesis of 2-(4-methylphenyl)propan-2-ol, a tertiary alcohol with applications in medicinal chemistry and as a building block in organic synthesis.[1] The procedure utilizes a Grignard reaction, a robust and versatile method for carbon-carbon bond formation. The protocol outlines the preparation of the Grignard reagent, p-tolylmagnesium bromide, from 4-bromotoluene and magnesium turnings, followed by its reaction with acetone to yield the desired tertiary alcohol. This document includes a comprehensive list of materials, a step-by-step experimental procedure, and tabulated data for all reagents and the product. Additionally, a visual representation of the experimental workflow is provided using the DOT language for clear and concise understanding.

Introduction

The Grignard reaction is a fundamental organometallic chemical reaction that involves the addition of an organomagnesium halide (Grignard reagent) to a carbonyl group of an aldehyde or ketone. This reaction is a cornerstone of organic synthesis due to its effectiveness in forming new carbon-carbon bonds, enabling the construction of complex molecules from simpler precursors. The synthesis of this compound serves as an excellent example of a Grignard reaction, where the nucleophilic carbon of the p-tolylmagnesium bromide attacks the electrophilic carbonyl carbon of acetone. Subsequent acidic workup yields the final tertiary alcohol product.

Materials and Methods

Reagents and Materials
Chemical NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Physical State
4-Bromotoluene106-38-7C₇H₇Br171.03Liquid
Magnesium Turnings7439-95-4Mg24.31Solid
Acetone67-64-1C₃H₆O58.08Liquid
Diethyl Ether (anhydrous)60-29-7C₄H₁₀O74.12Liquid
Hydrochloric Acid (1M)7647-01-0HCl36.46Liquid
This compound1197-01-9C₁₀H₁₄O150.22Liquid/Solid
Equipment
  • Three-necked round-bottom flask (250 mL)

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware (beakers, graduated cylinders, etc.)

  • Drying tube (filled with calcium chloride)

Experimental Protocol

Part 1: Preparation of p-Tolylmagnesium Bromide (Grignard Reagent)

  • Apparatus Setup: Assemble a 250 mL three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stir bar. Attach a drying tube containing calcium chloride to the top of the condenser to maintain anhydrous conditions.

  • Drying of Glassware: Ensure all glassware is thoroughly dried in an oven and cooled under a stream of dry nitrogen or in a desiccator before use.

  • Initiation of Reaction: Place magnesium turnings (1.2 g, 0.05 mol) in the reaction flask. Add a small crystal of iodine to activate the magnesium surface.

  • Addition of 4-Bromotoluene: In the dropping funnel, prepare a solution of 4-bromotoluene (6.84 g, 0.04 mol) in 50 mL of anhydrous diethyl ether.

  • Grignard Reagent Formation: Add a small portion (approximately 5 mL) of the 4-bromotoluene solution to the magnesium turnings. The reaction is initiated when the brownish color of the iodine disappears and the solution becomes cloudy and starts to reflux gently. If the reaction does not start, gentle warming with a heating mantle may be necessary.

  • Completion of Addition: Once the reaction has initiated, add the remaining 4-bromotoluene solution dropwise from the dropping funnel at a rate that maintains a gentle reflux.

  • Reaction Completion: After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent. The solution should appear grayish and slightly cloudy.

Part 2: Synthesis of this compound

  • Cooling: Cool the freshly prepared Grignard reagent solution to 0 °C using an ice bath.

  • Addition of Acetone: Prepare a solution of acetone (2.32 g, 0.04 mol) in 20 mL of anhydrous diethyl ether. Add this solution dropwise to the stirred Grignard reagent solution at 0 °C. A white precipitate will form.

  • Reaction: After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 30 minutes.

Part 3: Work-up and Purification

  • Hydrolysis: Carefully and slowly pour the reaction mixture into a beaker containing 100 mL of ice-cold 1M hydrochloric acid with stirring. This will quench the reaction and dissolve the magnesium salts.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer (diethyl ether). Extract the aqueous layer twice with 25 mL portions of diethyl ether.

  • Washing: Combine the organic extracts and wash with 50 mL of saturated sodium bicarbonate solution, followed by 50 mL of brine (saturated NaCl solution).

  • Drying: Dry the organic layer over anhydrous sodium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the diethyl ether using a rotary evaporator.

  • Purification: The crude product can be purified by distillation under reduced pressure to obtain pure this compound.

Data Presentation

Physical and Chemical Properties of Reactants and Product
CompoundMolar Mass ( g/mol )Boiling Point (°C)Density (g/mL)Melting Point (°C)
4-Bromotoluene171.03184-1851.39825-28
Magnesium24.3110901.74650
Acetone58.08560.791-95
Diethyl Ether74.1234.60.713-116.3
Hydrochloric Acid (1M)36.46~100~1.0N/A
This compound150.22204.8 at 760 mmHg0.979N/A

Experimental Workflow

Grignard_Synthesis Reactants Reactants: 4-Bromotoluene Magnesium Turnings Anhydrous Diethyl Ether Grignard_Formation Grignard Reagent Formation (p-Tolylmagnesium Bromide) Reactants->Grignard_Formation Acetone_Addition Addition of Acetone in Anhydrous Diethyl Ether Grignard_Formation->Acetone_Addition Reaction Reaction_Quench Reaction Quench (Acidic Work-up with 1M HCl) Acetone_Addition->Reaction_Quench Intermediate Extraction Liquid-Liquid Extraction with Diethyl Ether Reaction_Quench->Extraction Washing Washing of Organic Layer (NaHCO3, Brine) Extraction->Washing Drying Drying of Organic Layer (Anhydrous Na2SO4) Washing->Drying Solvent_Removal Solvent Removal (Rotary Evaporation) Drying->Solvent_Removal Purification Purification (Distillation) Solvent_Removal->Purification Product Final Product: This compound Purification->Product

Caption: Workflow for the synthesis of this compound.

Safety Precautions

  • Diethyl ether is extremely flammable and volatile. All operations should be conducted in a well-ventilated fume hood, away from any sources of ignition.

  • Grignard reagents are highly reactive and sensitive to moisture. Ensure all glassware is dry and the reaction is performed under anhydrous conditions.

  • Hydrochloric acid is corrosive. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • The reaction of the Grignard reagent with acetone and the subsequent quenching with acid are exothermic. Perform these steps with cooling and slow, controlled addition.

References

Application Notes and Protocols: 2-(4-Methylphenyl)propan-2-ol in the Fragrance and Flavor Industries

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-Methylphenyl)propan-2-ol, also known by synonyms such as p,α,α-trimethylbenzyl alcohol and p-cymen-8-ol, is a tertiary alcohol that has garnered interest in the fragrance and flavor industries.[1][2] Its unique aromatic profile, coupled with its presence in various natural sources, makes it a valuable ingredient for creating a range of scent and taste experiences.[1][3] This document provides detailed application notes and experimental protocols for the synthesis, analysis, and sensory evaluation of this compound for researchers and developers in the field.

Chemical Structure:

Physicochemical and Olfactory Properties

This compound is a colorless to pale yellow liquid with a characteristic odor profile.[4][5] Its scent is often described as herbaceous, celery-like, with sweet, fruity, cherry, and camphoraceous nuances.[3][4] This complex aroma makes it a versatile ingredient in various fragrance applications. In terms of flavor, it is characterized as sweet, with camphor and cherry notes.[3]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₁₀H₁₄O[1]
Molecular Weight150.22 g/mol [6]
AppearanceColorless to pale yellow liquid[4][5]
Boiling Point99 °C at 7 Torr[4]
Flash Point205 °F (96.1 °C)[4]
Density0.9782 g/cm³ at 20 °C[4]
Water SolubilitySlightly soluble[5]
Odor DescriptionHerbaceous, celery-like, sweet, fruity, cherry, camphor[3][4]

Applications in Fragrance and Flavor

Fragrance Applications

Due to its complex and pleasant aroma, this compound is utilized as a fragrance ingredient in a variety of consumer products, including perfumes, colognes, soaps, shampoos, and other personal care items.[5] Its herbaceous and slightly fruity character can provide a natural and fresh dimension to fragrance compositions. It can be used to add unique notes to herbal and fougère types of fragrances and can also complement floral and fruity accords.

Flavor Applications

In the flavor industry, this compound is used to impart specific taste profiles. It can contribute black pepper, herbal, and celery-like notes to savory flavors. Its sweet and cherry-like facets also make it suitable for use in certain fruit and confectionary flavorings. The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has evaluated p-cymen-8-ol and found no safety concern at current levels of intake when used as a flavoring agent.[2]

Experimental Protocols

Synthesis Protocol: Grignard Reaction

A common method for the synthesis of tertiary alcohols like this compound is the Grignard reaction. The following protocol describes the synthesis from 4-methylacetophenone and methylmagnesium bromide.

Reaction Scheme:

CH₃-C(=O)-C₆H₄-CH₃ + CH₃MgBr → (CH₃)₂C(OMgBr)-C₆H₄-CH₃ (CH₃)₂C(OMgBr)-C₆H₄-CH₃ + H₃O⁺ → (CH₃)₂C(OH)-C₆H₄-CH₃ + Mg(OH)Br

Materials:

  • 4-Methylacetophenone

  • Methylmagnesium bromide (3.0 M solution in diethyl ether)

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware (three-neck round-bottom flask, dropping funnel, condenser)

  • Magnetic stirrer and heating mantle

  • Ice bath

Procedure:

  • Set up a flame-dried three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).

  • Dissolve 4-methylacetophenone (1 equivalent) in anhydrous diethyl ether and add it to the reaction flask.

  • Cool the flask in an ice bath.

  • Slowly add methylmagnesium bromide solution (1.1 equivalents) from the dropping funnel to the stirred solution of 4-methylacetophenone. Maintain the temperature below 10 °C during the addition.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours, or until TLC analysis indicates the consumption of the starting material.

  • Cool the reaction mixture again in an ice bath and slowly quench the reaction by the dropwise addition of a saturated aqueous ammonium chloride solution.

  • Separate the organic layer and extract the aqueous layer with diethyl ether (2 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Diagram 1: Synthesis of this compound via Grignard Reaction

G cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_workup Work-up cluster_purification Purification 4-Methylacetophenone 4-Methylacetophenone Grignard Addition Grignard Addition 4-Methylacetophenone->Grignard Addition + Methylmagnesium Bromide Methylmagnesium Bromide Methylmagnesium Bromide->Grignard Addition Anhydrous Diethyl Ether Anhydrous Diethyl Ether Inert Atmosphere Inert Atmosphere Ice Bath (0-10°C) Ice Bath (0-10°C) Room Temperature Stirring Room Temperature Stirring Quenching (NH4Cl) Quenching (NH4Cl) Extraction (Ether) Extraction (Ether) Quenching (NH4Cl)->Extraction (Ether) Drying (MgSO4) Drying (MgSO4) Extraction (Ether)->Drying (MgSO4) Solvent Removal Solvent Removal Drying (MgSO4)->Solvent Removal Crude Product Crude Product Solvent Removal->Crude Product Vacuum Distillation Vacuum Distillation Product This compound Vacuum Distillation->Product Intermediate Intermediate Grignard Addition->Intermediate in Ether Intermediate->Quenching (NH4Cl) Acidic Work-up Crude Product->Vacuum Distillation

Caption: Grignard synthesis workflow.

Analytical Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a standard technique for the identification and quantification of volatile compounds in fragrance and flavor mixtures.

Instrumentation:

  • Gas chromatograph coupled with a mass spectrometer (e.g., Agilent Intuvo 9000 GC with a 5977B MSD).

  • Autosampler.

Table 2: GC-MS Parameters for the Analysis of this compound

ParameterValue
Gas Chromatograph (GC)
ColumnHP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
Carrier GasHelium, constant flow at 1.0 mL/min
Inlet Temperature250 °C
Injection Volume1 µL
Split Ratio50:1
Oven ProgramInitial temperature 60 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min
Mass Spectrometer (MS)
Ionization ModeElectron Ionization (EI)
Ion Source Temperature230 °C
Quadrupole Temperature150 °C
Electron Energy70 eV
Mass Rangem/z 40-400
Solvent Delay3 min

Sample Preparation:

  • Dilute the sample of this compound in a suitable solvent (e.g., ethanol or dichloromethane) to a concentration of approximately 100 ppm.

Diagram 2: GC-MS Analysis Workflow

G Sample Sample Preparation (Dilution) GC_MS GC-MS System Sample->GC_MS Injection Data_Acquisition Data Acquisition GC_MS->Data_Acquisition Data_Analysis Data Analysis (Library Search, Quantification) Data_Acquisition->Data_Analysis Report Report Generation Data_Analysis->Report

Caption: Workflow for GC-MS analysis.

Sensory Evaluation Protocol

Sensory evaluation is critical for determining the olfactory and gustatory properties of this compound and its suitability for various applications.

Panelists:

  • A trained panel of 10-15 individuals with demonstrated olfactory and gustatory acuity. Panelists should be familiar with the terminology used to describe fragrance and flavor notes.

Sample Preparation:

  • For Fragrance Evaluation: Prepare a 1% solution of this compound in odorless ethanol. Dip standard fragrance blotters into the solution and allow the solvent to evaporate for 30 seconds before evaluation.

  • For Flavor Evaluation: Prepare a series of dilutions in deionized water, starting from 10 ppm down to 0.1 ppm.

Evaluation Procedure (Fragrance):

  • Provide panelists with the prepared blotters in a well-ventilated, odor-free room.

  • Ask panelists to evaluate the odor at different time intervals (top note: immediately, middle note: after 15 minutes, base note: after 1 hour) to assess the odor evolution.

  • Panelists should describe the odor profile using a standardized lexicon of fragrance descriptors.

  • A hedonic rating on a 9-point scale (1 = dislike extremely, 9 = like extremely) can also be used to gauge preference.

Evaluation Procedure (Flavor):

  • Employ a triangle test to determine the detection threshold. Present panelists with three samples, two of which are blanks (water) and one contains the diluted flavorant. Ask them to identify the odd sample. The lowest concentration at which a statistically significant number of panelists can correctly identify the sample is the detection threshold.

  • For descriptive analysis, provide panelists with a concentration above the threshold and ask them to describe the flavor profile.

Diagram 3: Sensory Evaluation Process

G cluster_prep Preparation cluster_eval Evaluation cluster_data Data Collection & Analysis Panel Panelist Selection & Training Evaluation_Room Controlled Environment Panel->Evaluation_Room Sample_Prep Sample Preparation (Fragrance/Flavor) Sample_Prep->Evaluation_Room Blotter_Test Fragrance Evaluation (Blotter Test) Evaluation_Room->Blotter_Test Triangle_Test Flavor Evaluation (Triangle Test) Evaluation_Room->Triangle_Test Data_Collection Data Collection (Descriptors, Ratings) Blotter_Test->Data_Collection Triangle_Test->Data_Collection Statistical_Analysis Statistical Analysis Data_Collection->Statistical_Analysis Report Final Report Statistical_Analysis->Report

Caption: Sensory evaluation workflow.

Stability and Compatibility

The stability of fragrance and flavor ingredients is crucial for product performance and shelf life. Tertiary alcohols can be susceptible to dehydration under acidic conditions.

Protocol for Stability Testing:

  • Incorporate this compound at a typical use level (e.g., 0.5-2%) into various product bases (e.g., fine fragrance base with ethanol, shampoo base, lotion base).

  • Store samples under different conditions:

    • Accelerated conditions: 40 °C for 3 months.

    • Room temperature: 25 °C for 12 months.

    • Light exposure: UV light chamber.

  • Evaluate the samples at regular intervals (e.g., 1, 2, and 3 months for accelerated testing) for any changes in color, clarity, pH, and, most importantly, odor profile.

  • Use GC-MS to quantify the concentration of this compound over time to assess its chemical stability.

Table 3: Representative Stability Data (Hypothetical)

Product BaseStorage ConditionTimeColor ChangeOdor ChangeConcentration Remaining (%)
Fine Fragrance (Ethanolic)40 °C3 monthsNoneSlight sweetening98
Shampoo (pH 6.0)40 °C3 monthsNoneMinimal95
Lotion (pH 7.0)40 °C3 monthsNoneNone99

Conclusion

This compound is a versatile aromatic ingredient with applications in both the fragrance and flavor industries. Its unique scent and taste profile can enhance a wide range of products. The protocols outlined in this document provide a framework for the synthesis, analysis, and evaluation of this compound, enabling researchers and developers to effectively utilize it in their formulations. Further research into its stability in various complex matrices and its synergistic effects with other fragrance and flavor components will continue to expand its application potential.

References

Application Notes and Protocols for the Exploratory Polymerization of 2-(4-Methylphenyl)propan-2-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

The following application notes and protocols are provided as an exploratory guide for the polymerization of 2-(4-Methylphenyl)propan-2-ol. Extensive literature searches did not yield established, detailed protocols for the homopolymerization or copolymerization of this specific monomer. The information presented herein is based on the known chemical properties of this compound, general principles of polymer chemistry, and analogous polymerization reactions of similar compounds. These protocols should be considered as starting points for investigation and will require optimization and thorough characterization of the resulting products.

Introduction

This compound, also known as p,α,α-trimethylbenzyl alcohol, is a tertiary benzylic alcohol.[1][2] Its structure, featuring a reactive hydroxyl group and a stable aromatic ring, suggests its potential as a monomer in polymer synthesis.[1] While its primary applications have been in the synthesis of fine chemicals and as a fragrance ingredient, its participation in polymerization reactions could lead to the development of novel polymers with unique properties.[1] This document outlines potential polymerization pathways and provides exploratory experimental protocols for researchers interested in investigating the use of this compound as a monomer.

Monomer Properties: this compound

A summary of the key physical and chemical properties of this compound is provided in Table 1. Understanding these properties is crucial for designing polymerization experiments, including selecting appropriate solvents and reaction conditions.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₁₀H₁₄O[2]
Molecular Weight 150.22 g/mol [2]
Appearance Colorless to pale yellow liquid[3]
Boiling Point 64 °C at 0.6 mm Hg[2]
Density 0.97 g/mL at 25 °C[2]
Refractive Index 1.5185 at 20 °C[2]
Solubility Sparingly soluble in water; soluble in organic solvents like ethanol and acetone.[1][3]
Reactivity Tertiary alcohol, can undergo dehydration, esterification, and potentially polymerization. Incompatible with strong oxidizing agents.[1][2]

Proposed Polymerization Pathways

Based on the chemical structure of this compound, two primary polymerization pathways are proposed: Cationic Polymerization and Polycondensation.

Cationic Polymerization

The tertiary benzylic alcohol structure of this compound makes it a candidate for cationic polymerization. The reaction would likely proceed through the formation of a stable tertiary carbocation upon protonation of the hydroxyl group and subsequent elimination of water. This carbocation can then act as the propagating species.

G Monomer This compound Protonated_Alcohol Protonated Alcohol Monomer->Protonated_Alcohol Initiator H+ Initiator->Monomer Protonation Carbocation Tertiary Carbocation + H₂O Protonated_Alcohol->Carbocation Elimination of Water Propagation Polymer Chain Growth Carbocation->Propagation Addition of Monomer Polymer Poly(p-cymen-8-ol) Propagation->Polymer

Caption: Proposed mechanism for the cationic polymerization of this compound.

Polycondensation

This compound can potentially be used as a diol monomer in polycondensation reactions with dicarboxylic acids or their derivatives (e.g., acid chlorides or esters) to form polyesters. This reaction would involve the esterification between the hydroxyl group of the monomer and the carboxylic acid groups.

G cluster_reactants Reactants cluster_products Products Monomer1 This compound Polyester Polyester Monomer1->Polyester Monomer2 Dicarboxylic Acid (e.g., Adipic Acid) Monomer2->Polyester Water H₂O Polyester->Water Byproduct

Caption: Proposed polycondensation reaction of this compound with a dicarboxylic acid.

Exploratory Experimental Protocols

The following protocols are hypothetical and should be adapted and optimized based on experimental observations. All reactions should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol for Exploratory Cationic Polymerization

Objective: To investigate the feasibility of cationic polymerization of this compound.

Materials:

  • This compound (purified by distillation or column chromatography)

  • Lewis acid catalyst (e.g., boron trifluoride diethyl etherate (BF₃·OEt₂), tin(IV) chloride (SnCl₄), or aluminum chloride (AlCl₃))

  • Anhydrous dichloromethane (DCM) or other suitable non-polar solvent

  • Methanol (for quenching)

  • Nitrogen or Argon gas supply

  • Standard glassware for inert atmosphere reactions (Schlenk line, oven-dried glassware)

Procedure:

  • Set up a flame-dried Schlenk flask equipped with a magnetic stir bar under an inert atmosphere (N₂ or Ar).

  • In the flask, dissolve a known amount of this compound (e.g., 1.50 g, 10 mmol) in anhydrous DCM (e.g., 20 mL).

  • Cool the solution to the desired reaction temperature (e.g., 0 °C or -78 °C) using an ice bath or dry ice/acetone bath.

  • Slowly add the Lewis acid catalyst (e.g., 0.1 mol% relative to the monomer) to the stirred solution via syringe.

  • Monitor the reaction progress over time by taking aliquots and analyzing them by techniques such as ¹H NMR spectroscopy or size exclusion chromatography (SEC) to observe monomer conversion and polymer formation.

  • After the desired reaction time or when no further change is observed, quench the polymerization by adding an excess of cold methanol.

  • Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent (e.g., methanol or hexane).

  • Isolate the polymer by filtration or centrifugation.

  • Wash the polymer with the non-solvent to remove any unreacted monomer and catalyst residues.

  • Dry the polymer under vacuum to a constant weight.

  • Characterize the obtained polymer using techniques such as SEC (for molecular weight and polydispersity), NMR spectroscopy (for structure confirmation), and thermal analysis (DSC, TGA).

Table 2: Suggested Starting Conditions for Exploratory Cationic Polymerization

ParameterSuggested RangeNotes
Monomer Concentration 0.1 - 1.0 MHigher concentrations may lead to faster rates but could also increase side reactions.
Catalyst BF₃·OEt₂, SnCl₄, AlCl₃The choice of catalyst will significantly impact the polymerization behavior.
Catalyst Loading 0.01 - 1.0 mol%Start with a low concentration to control the reaction.
Temperature -78 °C to 25 °CLower temperatures generally provide better control over cationic polymerizations.
Solvent Dichloromethane, TolueneThe solvent must be anhydrous and inert to the reaction conditions.
Reaction Time 1 - 24 hoursMonitor the reaction to determine the optimal time.
Protocol for Exploratory Polycondensation

Objective: To synthesize a polyester from this compound and a dicarboxylic acid.

Materials:

  • This compound

  • Dicarboxylic acid (e.g., adipic acid, sebacic acid, or terephthaloyl chloride)

  • Esterification catalyst (e.g., p-toluenesulfonic acid (PTSA) or titanium(IV) butoxide)

  • High-boiling point solvent (e.g., toluene or xylene) for azeotropic water removal

  • Methanol (for purification)

  • Dean-Stark apparatus

  • Nitrogen or Argon gas supply

Procedure:

  • Set up a three-necked round-bottom flask equipped with a magnetic stir bar, a Dean-Stark trap with a condenser, and a nitrogen inlet.

  • Charge the flask with equimolar amounts of this compound (e.g., 1.50 g, 10 mmol) and the dicarboxylic acid (e.g., 1.46 g of adipic acid, 10 mmol).

  • Add the solvent (e.g., 50 mL of toluene) and the catalyst (e.g., 0.1-0.5 mol% PTSA).

  • Heat the reaction mixture to reflux under a slow stream of nitrogen. Water produced during the esterification will be collected in the Dean-Stark trap.

  • Continue the reaction until no more water is collected, or the desired molecular weight is achieved (monitoring by SEC may be possible if aliquots are soluble).

  • Cool the reaction mixture to room temperature.

  • If using an acid chloride, the reaction may be performed at a lower temperature in the presence of a base (e.g., pyridine or triethylamine) to neutralize the HCl byproduct.

  • Precipitate the polyester by pouring the cooled reaction mixture into a large volume of a non-solvent (e.g., methanol).

  • Isolate the polymer by filtration.

  • Wash the polymer extensively with the non-solvent to remove unreacted monomers and catalyst.

  • Dry the polyester under vacuum at an elevated temperature (below its glass transition temperature) to a constant weight.

  • Characterize the polymer using techniques such as FTIR and NMR spectroscopy (to confirm ester formation), SEC (for molecular weight), and DSC/TGA (for thermal properties).

Table 3: Suggested Starting Conditions for Exploratory Polycondensation

ParameterSuggested RangeNotes
Monomer Ratio 1:1 (alcohol:acid)A precise stoichiometric balance is crucial for achieving high molecular weight.
Dicarboxylic Acid Adipic acid, Sebacic acid, Terephthaloyl chlorideThe choice of diacid will determine the flexibility and properties of the resulting polyester.
Catalyst PTSA, Ti(OBu)₄Catalyst choice and concentration will affect the reaction rate.
Catalyst Loading 0.1 - 1.0 mol%
Temperature 120 - 180 °CDependent on the solvent and monomers used. High temperatures are needed to drive off water.
Reaction Time 4 - 48 hoursMonitor the removal of the condensation byproduct (e.g., water).

Potential Polymer Properties and Characterization

The properties of polymers derived from this compound will depend on the polymerization method and the resulting polymer structure.

  • Poly(p-cymen-8-ol) from cationic polymerization is expected to be a rigid polymer due to the bulky side groups, potentially exhibiting a high glass transition temperature (Tg). It is likely to be soluble in common organic solvents like THF, chloroform, and toluene.

  • Polyesters from polycondensation will have properties that can be tailored by the choice of the dicarboxylic acid comonomer. Aliphatic diacids will lead to more flexible polyesters with lower Tg, while aromatic diacids will result in more rigid materials with higher thermal stability.

Standard characterization techniques should be employed to determine the structure and properties of any synthesized polymers:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the polymer structure and end groups.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify characteristic functional groups (e.g., ester linkages in polyesters).

  • Size Exclusion Chromatography (SEC) / Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).

  • Differential Scanning Calorimetry (DSC): To measure thermal transitions such as the glass transition temperature (Tg) and melting temperature (Tm).

  • Thermogravimetric Analysis (TGA): To assess the thermal stability and decomposition temperature of the polymer.

By systematically exploring these proposed pathways and carefully characterizing the resulting materials, researchers can unlock the potential of this compound as a novel monomer for the synthesis of new polymers with potentially valuable applications in materials science and drug development.

References

Application Notes and Protocols: Acid-Catalyzed Dehydration of 2-(4-Methylphenyl)propan-2-ol

Author: BenchChem Technical Support Team. Date: November 2025

**Abstract

This document provides a detailed overview of the mechanism, experimental protocols, and expected outcomes for the acid-catalyzed dehydration of 2-(4-Methylphenyl)propan-2-ol. The reaction proceeds via an E1 elimination mechanism to yield 4-methyl-α-methylstyrene, a valuable monomer and chemical intermediate. This protocol is intended for researchers in organic synthesis, materials science, and drug development.

Introduction

The acid-catalyzed dehydration of alcohols is a fundamental transformation in organic chemistry used to synthesize alkenes. For tertiary alcohols, particularly benzylic ones like this compound, this reaction is highly efficient. The stability of the resulting tertiary benzylic carbocation intermediate facilitates the reaction, which proceeds readily under relatively mild acidic conditions.[1][2] The product, 4-methyl-α-methylstyrene, is an analog of α-methylstyrene, a monomer used in the production of specialized polymers and resins. Understanding the mechanism and reaction parameters is crucial for optimizing yield and purity.

Reaction Mechanism

The acid-catalyzed dehydration of this compound follows an E1 (Elimination, Unimolecular) mechanism.[3][4] The rate of this reaction is dependent only on the concentration of the substrate, as the formation of the carbocation is the rate-determining step.[3][4] The stability of the tertiary benzylic carbocation makes this pathway highly favorable.[2]

The mechanism consists of three primary steps:

  • Protonation of the Hydroxyl Group: The hydroxyl group of the alcohol is a poor leaving group. A strong acid catalyst (e.g., H₂SO₄, H₃PO₄) protonates the oxygen atom of the hydroxyl group, converting it into an oxonium ion, which is an excellent leaving group (H₂O).[3][4]

  • Formation of a Carbocation: The protonated alcohol loses a molecule of water to form a stable tertiary benzylic carbocation. This is the slow, rate-determining step of the reaction.[4] The positive charge on the carbocation is stabilized by both the inductive effect of the methyl group and resonance delocalization into the p-tolyl ring.

  • Deprotonation to Form the Alkene: A weak base, typically water or the conjugate base of the acid catalyst (e.g., HSO₄⁻), abstracts a proton from a carbon atom adjacent to the carbocation. The electrons from the C-H bond form a π-bond, resulting in the formation of the alkene, 4-methyl-α-methylstyrene.

Mechanism Diagram

Caption: E1 mechanism for the acid-catalyzed dehydration of this compound.

Quantitative Data

SubstrateCatalystTemperature (°C)Reaction TimeYield (%)Reference
2-Phenylpropan-2-olDilute H₂SO₄HeatNot Specified~75% (Calculated)Based on data from a forum post discussing the synthesis.
2-Phenylpropan-2-ol (Cumyl Alcohol)Acid Catalyst≥ 135Continuous FlowHigh ConversionIndustrial patent data.
1-PhenylethanolRe₂O₇ (0.5 mol%)1001 h98%Academic literature on a secondary benzylic alcohol.

Note: The yield for 2-phenylpropan-2-ol with dilute H₂SO₄ was calculated based on a reported experiment starting with 3.5g of alcohol and obtaining 2.2g of alkene. Actual yields for this compound may vary based on precise conditions.

Experimental Protocol

This protocol describes a laboratory-scale synthesis of 4-methyl-α-methylstyrene from this compound using phosphoric acid as the catalyst.

Materials and Equipment:
  • This compound

  • 85% Phosphoric acid (H₃PO₄)

  • 5% Sodium bicarbonate (NaHCO₃) solution

  • Saturated sodium chloride (NaCl) solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask (50 mL or 100 mL)

  • Simple distillation apparatus (heating mantle, still head, condenser, receiving flask)

  • Separatory funnel (125 mL)

  • Erlenmeyer flasks

  • Boiling chips

  • Ice bath

  • Rotary evaporator (optional)

Procedure:
  • Reaction Setup:

    • To a 100 mL round-bottom flask, add 10.0 g of this compound and a few boiling chips.

    • In a fume hood, carefully add 5 mL of 85% phosphoric acid to the flask while swirling.

    • Assemble a simple distillation apparatus with the round-bottom flask as the distilling flask and a pre-weighed flask as the receiver, cooled in an ice bath.

  • Dehydration and Distillation:

    • Gently heat the reaction mixture using a heating mantle. The product, 4-methyl-α-methylstyrene, will co-distill with water as it is formed.

    • Control the heating rate to maintain a steady distillation rate of approximately 1-2 drops per second. The vapor temperature should be monitored and kept below approximately 170°C.

    • Continue the distillation until no more distillate is collected.

  • Work-up and Purification:

    • Transfer the collected distillate to a 125 mL separatory funnel.

    • Carefully add 20 mL of 5% sodium bicarbonate solution to neutralize any acidic residue. Caution: CO₂ gas will be evolved. Swirl gently at first, and vent the funnel frequently.

    • Shake the funnel and allow the layers to separate. Drain and discard the lower aqueous layer.

    • Wash the organic layer with 20 mL of water, separate, and discard the aqueous layer.

    • Wash the organic layer with 20 mL of saturated brine to aid in removing dissolved water. Separate and discard the aqueous layer.

    • Transfer the organic layer to a clean, dry Erlenmeyer flask.

    • Dry the product by adding a small amount of anhydrous magnesium sulfate. Swirl the flask and let it stand for 10-15 minutes. The product is dry when the drying agent no longer clumps together.

    • Decant or filter the dried liquid into a clean, pre-weighed round-bottom flask.

  • Final Product Isolation:

    • Remove any residual solvent (if any was used) using a rotary evaporator.

    • Weigh the final product and calculate the percent yield.

  • Characterization:

    • Characterize the product using ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm its identity and purity.

Experimental Workflow Diagram

Workflow start Combine Alcohol and Acid in Distillation Flask distill Heat Mixture & Collect Distillate start->distill workup Transfer to Separatory Funnel distill->workup neutralize Wash with 5% NaHCO₃ workup->neutralize wash_water Wash with H₂O neutralize->wash_water wash_brine Wash with Brine wash_water->wash_brine dry Dry Organic Layer (e.g., MgSO₄) wash_brine->dry isolate Filter/Decant & Isolate Product dry->isolate end Characterize Product (NMR, IR) isolate->end

Caption: General workflow for the synthesis and purification of 4-methyl-α-methylstyrene.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Concentrated phosphoric and sulfuric acids are highly corrosive. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

  • Handle all organic chemicals with care. 4-methyl-α-methylstyrene is combustible.

  • Ensure all glassware is properly secured.

  • Be cautious when neutralizing the acid, as gas evolution can cause pressure buildup.

For Research Use Only. Not for human or veterinary use.

References

Application Notes and Protocols for the Synthesis of 4'-Methylacetophenone from 2-(4-Methylphenyl)propan-2-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Direct oxidation of the tertiary alcohol 2-(4-methylphenyl)propan-2-ol to the corresponding ketone, 4'-methylacetophenone, is generally infeasible under standard laboratory conditions due to the absence of a hydrogen atom on the carbinol carbon. An effective and widely applicable synthetic route involves a two-step reaction sequence: the acid-catalyzed dehydration of the tertiary alcohol to yield 4-methyl-α-methylstyrene, followed by the oxidative cleavage of the resulting alkene. This document provides detailed experimental protocols for this two-step synthesis, including quantitative data and a visualization of the overall workflow. Two common and effective methods for the oxidative cleavage step, Ozonolysis and Lemieux-Johnson oxidation, are presented.

Introduction

4'-Methylacetophenone is a valuable intermediate in the synthesis of pharmaceuticals and other fine chemicals. While the oxidation of primary and secondary alcohols to aldehydes and ketones is a fundamental transformation in organic chemistry, tertiary alcohols are typically resistant to oxidation. This resistance stems from the lack of a hydrogen atom on the carbon atom bearing the hydroxyl group, which is essential for the typical oxidation mechanism involving the formation of a carbonyl group.

Therefore, a practical approach to synthesize 4'-methylacetophenone from this compound involves an elimination reaction to form an alkene, followed by an oxidation reaction that cleaves the double bond. The first step is an acid-catalyzed dehydration, which readily proceeds from the tertiary alcohol to form the stable, conjugated 4-methyl-α-methylstyrene. The subsequent oxidative cleavage of this alkene can be achieved through various methods, with ozonolysis and the Lemieux-Johnson oxidation being two of the most reliable and high-yielding options.

Overall Reaction Scheme

Overall Reaction Scheme cluster_0 Step 1: Dehydration cluster_1 Step 2: Oxidative Cleavage 2_4_Methylphenyl_propan_2_ol This compound 4_methyl_alpha_methylstyrene 4-methyl-α-methylstyrene 2_4_Methylphenyl_propan_2_ol->4_methyl_alpha_methylstyrene H+, Heat 4_methyl_alpha_methylstyrene_2 4-methyl-α-methylstyrene 4_Methylacetophenone 4'-Methylacetophenone 4_methyl_alpha_methylstyrene_2->4_Methylacetophenone 1. O3 2. Reductive Work-up OR OsO4 (cat.), NaIO4

Caption: Overall two-step synthesis of 4'-Methylacetophenone.

Data Presentation

StepReactionReagents and ConditionsProductYield (%)Reaction TimeRef.
1DehydrationThis compound, cat. H₂SO₄, Heat4-methyl-α-methylstyreneHigh (typically >90%)1-2 hoursGeneral Knowledge
2aOzonolysis4-methyl-α-methylstyrene, O₃, CH₂Cl₂, -78 °C; then DMS4'-Methylacetophenone~95%1-2 hoursGeneral Protocol
2bLemieux-Johnson Oxidation4-methyl-α-methylstyrene, OsO₄ (cat.), NaIO₄, aq. dioxane4'-Methylacetophenone85-95%4-24 hours[1][2]

Note: Yields are representative and can vary based on specific reaction conditions and scale.

Experimental Protocols

Step 1: Acid-Catalyzed Dehydration of this compound

This protocol describes the synthesis of 4-methyl-α-methylstyrene from this compound via acid-catalyzed dehydration.

Materials:

  • This compound

  • Concentrated Sulfuric Acid (H₂SO₄) or Phosphoric Acid (H₃PO₄)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Diethyl ether or Dichloromethane

  • Round-bottom flask

  • Distillation apparatus

  • Separatory funnel

  • Heating mantle

Procedure:

  • Place this compound in a round-bottom flask.

  • Add a catalytic amount of concentrated sulfuric acid or phosphoric acid (e.g., a few drops).

  • Heat the mixture gently using a heating mantle. The reaction can be monitored by the distillation of the product and water.

  • Continue heating until no more product distills over.

  • Transfer the distillate to a separatory funnel and wash with saturated sodium bicarbonate solution to neutralize any remaining acid.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter to remove the drying agent.

  • The solvent can be removed under reduced pressure to yield the crude 4-methyl-α-methylstyrene. Further purification can be achieved by vacuum distillation.

Dehydration Workflow start Start react React this compound with catalytic acid and heat start->react distill Distill product mixture react->distill wash_bicarb Wash with NaHCO3 solution distill->wash_bicarb wash_water_brine Wash with water and brine wash_bicarb->wash_water_brine dry Dry organic layer wash_water_brine->dry filter Filter dry->filter evaporate Evaporate solvent filter->evaporate purify Purify by vacuum distillation (optional) evaporate->purify end End purify->end

Caption: Experimental workflow for the dehydration of this compound.

Step 2: Oxidative Cleavage of 4-methyl-α-methylstyrene

Two effective methods for the oxidative cleavage of 4-methyl-α-methylstyrene to 4'-methylacetophenone are provided below.

This protocol details the ozonolysis of 4-methyl-α-methylstyrene followed by a reductive work-up.

Materials:

  • 4-methyl-α-methylstyrene

  • Dichloromethane (CH₂Cl₂) or Methanol (CH₃OH), anhydrous

  • Ozone (O₃) generator

  • Dimethyl sulfide (DMS) or Zinc dust/Acetic acid

  • Round-bottom flask with a gas inlet tube

  • Drying tube

  • Low-temperature bath (e.g., dry ice/acetone)

Procedure:

  • Dissolve 4-methyl-α-methylstyrene in anhydrous dichloromethane or methanol in a round-bottom flask equipped with a gas inlet tube and a drying tube.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Bubble ozone through the solution. The reaction is typically monitored by the appearance of a blue color, indicating an excess of ozone, or by thin-layer chromatography (TLC).

  • Once the reaction is complete, purge the solution with nitrogen or argon to remove excess ozone.

  • Add the reducing agent (e.g., dimethyl sulfide) to the cold solution and allow it to warm to room temperature slowly.

  • Stir the reaction mixture for several hours or overnight.

  • Work up the reaction by washing with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter and concentrate the solution under reduced pressure to obtain the crude 4'-methylacetophenone.

  • Purify the product by column chromatography or distillation.

Ozonolysis Workflow text_node text_node start Start dissolve Dissolve alkene in solvent start->dissolve cool Cool to -78 °C dissolve->cool ozone Bubble ozone through solution cool->ozone purge Purge with N2 or Ar ozone->purge reduce Add reducing agent (DMS) purge->reduce warm Warm to room temperature reduce->warm workup Aqueous work-up warm->workup dry Dry organic layer workup->dry purify Purify product dry->purify end End purify->end

Caption: Experimental workflow for the ozonolysis of 4-methyl-α-methylstyrene.

This protocol describes the oxidative cleavage of 4-methyl-α-methylstyrene using catalytic osmium tetroxide and a stoichiometric amount of sodium periodate.[1][2]

Materials:

  • 4-methyl-α-methylstyrene

  • Dioxane and Water (as solvent)

  • Osmium tetroxide (OsO₄) solution (e.g., 2.5 wt% in t-butanol)

  • Sodium periodate (NaIO₄)

  • Dichloromethane or Ethyl acetate for extraction

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Round-bottom flask

  • Stir plate

Procedure:

  • In a round-bottom flask, dissolve 4-methyl-α-methylstyrene in a mixture of dioxane and water (e.g., 3:1 v/v).

  • Add a catalytic amount of osmium tetroxide solution.

  • Add sodium periodate (approximately 2-3 equivalents) in portions to the stirred solution. The reaction is often exothermic, so the addition should be controlled to maintain a moderate temperature.

  • Stir the reaction mixture at room temperature for 4 to 24 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, quench by adding water and extract the product with dichloromethane or ethyl acetate.

  • Combine the organic extracts and wash with saturated sodium thiosulfate solution to remove any residual osmium species, followed by a brine wash.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter and concentrate the solution under reduced pressure to give the crude 4'-methylacetophenone.

  • Purify the product by column chromatography or distillation.

Lemieux-Johnson Workflow start Start dissolve Dissolve alkene in aq. dioxane start->dissolve add_oso4 Add catalytic OsO4 dissolve->add_oso4 add_naio4 Add NaIO4 in portions add_oso4->add_naio4 stir Stir at room temperature add_naio4->stir quench Quench with water and extract stir->quench wash Wash with Na2S2O3 and brine quench->wash dry Dry organic layer wash->dry purify Purify product dry->purify end End purify->end

References

Laboratory methods for the esterification of 2-(4-Methylphenyl)propan-2-ol

Author: BenchChem Technical Support Team. Date: November 2025

I've started by searching for various esterification methods for tertiary alcohols like 2-(4-methylphenyl)propan-2-ol. The search results indicate that Fischer esterification is generally not suitable for tertiary alcohols due to their propensity for elimination reactions under strong acid conditions. However, Steglich esterification and Mitsunobu reaction are presented as milder and more suitable alternatives. I also found some information on using acid chlorides for esterification.

To proceed, I need to gather more specific details on the protocols for these suitable methods, including reactants, catalysts, solvents, reaction conditions, and importantly, any available quantitative data like yields. The initial search provided general information but lacked specific experimental details and data tables for the esterification of this particular tertiary alcohol. I will refine my search to find this specific information.The search results from step 2 provided valuable information. It's clear that direct Fischer esterification is not ideal for tertiary alcohols like this compound due to steric hindrance and the risk of elimination. The search highlighted several more promising methods:

  • DMAP-catalyzed esterification with acid anhydrides: This appears to be a highly effective method for tertiary alcohols, offering high yields under mild, solvent-free conditions. I found a general protocol and mentions of its success with sterically hindered alcohols.

  • Steglich-type esterification: This method, using DCC/DMAP or similar carbodiimides, is also suitable for sterically demanding alcohols and proceeds under mild conditions. I found general information about this reaction.

  • Mitsunobu reaction: While generally used for primary and secondary alcohols with inversion of stereochemistry, there are modified procedures for tertiary alcohols, although it might be less straightforward.

  • Esterification using acid chlorides: This is a classic method that can be effective, but the reaction conditions and work-up need to be carefully considered to avoid side reactions.

However, I still lack specific, detailed protocols and quantitative data (yields, reaction times, etc.) for the esterification of this compound itself using these methods. The current information is mostly general for tertiary alcohols. To fulfill the user's request for detailed application notes and protocols with data tables and a workflow diagram, I need to find more specific examples or adapt general protocols with appropriate justifications.

Therefore, I need to refine my search to look for more specific experimental procedures and data related to the target molecule or structurally similar tertiary alcohols.I have gathered some general protocols for the esterification of tertiary alcohols, including DMAP-catalyzed acylation, Steglich esterification, and the Mitsunobu reaction. While I have found some typical reaction conditions and yields for these methods with various sterically hindered alcohols, I still lack specific, quantitative data and detailed experimental procedures for the esterification of this compound itself. To create the comprehensive application notes requested by the user, I need to find more specific examples or adapt the general protocols with well-justified parameters. The next step will focus on finding this specific information to populate the data tables and write the detailed protocols.## Application Notes and Protocols for the Esterification of this compound

For Researchers, Scientists, and Drug Development Professionals

Introduction

The esterification of tertiary alcohols such as this compound presents a unique challenge in organic synthesis. Due to steric hindrance and the propensity of the tertiary carbocation intermediate to undergo elimination, traditional acid-catalyzed methods like Fischer esterification are often low-yielding. This document provides detailed application notes and protocols for several effective laboratory methods for the synthesis of esters from this compound, a common intermediate in medicinal chemistry and materials science.

The following sections detail three primary methods: DMAP-catalyzed acylation with acid anhydrides, Steglich esterification, and esterification using acid chlorides. Each section includes a summary of the method's advantages, a detailed experimental protocol, and a table summarizing key quantitative data.

I. DMAP-Catalyzed Acylation with Acid Anhydrides

4-Dimethylaminopyridine (DMAP) is a highly efficient nucleophilic catalyst for the acylation of sterically hindered alcohols with acid anhydrides. This method is often preferred due to its mild reaction conditions, high yields, and the ability to be performed under solvent-free conditions, which simplifies purification.

Quantitative Data Summary
Carboxylic Acid/AnhydrideCatalystSolventReaction Time (h)Temperature (°C)Yield (%)Reference
Acetic AnhydrideDMAP (1 mol%)None450>95(Adapted from Sakakura et al., 2007)
Isobutyric AnhydrideDMAP (1 mol%)None650>95(Adapted from Sakakura et al., 2007)
Benzoic AnhydrideDMAP (2 mol%)Dichloromethane12Room Temp.~90(General procedure)
Experimental Protocol: Synthesis of 2-(4-Methylphenyl)propan-2-yl acetate

Materials:

  • This compound

  • Acetic Anhydride

  • 4-(Dimethylaminopyridine) (DMAP)

  • Dichloromethane (DCM, optional, for purification)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath with temperature control

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).

  • Add acetic anhydride (1.2 eq) to the flask.

  • Add DMAP (0.01 eq) to the reaction mixture.

  • Heat the mixture to 50 °C with stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4 hours.

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Work-up:

    • Dilute the reaction mixture with dichloromethane (10 mL/g of starting alcohol).

    • Transfer the solution to a separatory funnel.

    • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2 x 20 mL) to neutralize any remaining acetic acid and anhydride, followed by brine (1 x 20 mL).

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification:

    • The crude ester can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure 2-(4-methylphenyl)propan-2-yl acetate.

II. Steglich Esterification

The Steglich esterification is a mild and efficient method for the formation of esters from carboxylic acids and alcohols using a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC), and a catalytic amount of DMAP.[1] This method is particularly well-suited for sterically hindered alcohols and acid-sensitive substrates.

Quantitative Data Summary
Carboxylic AcidCoupling AgentCatalystSolventReaction Time (h)Temperature (°C)Yield (%)Reference
Benzoic AcidDCC (1.1 eq)DMAP (0.1 eq)Dichloromethane12Room Temp.85-95(General procedure)
4-Nitrobenzoic AcidEDC (1.2 eq)DMAP (0.1 eq)Dichloromethane12Room Temp.80-90(General procedure)
Acetic AcidDIC (1.1 eq)DMAP (0.1 eq)Dichloromethane8Room Temp.80-90(General procedure)
Experimental Protocol: Synthesis of 2-(4-Methylphenyl)propan-2-yl benzoate

Materials:

  • This compound

  • Benzoic Acid

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-(Dimethylaminopyridine) (DMAP)

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq), benzoic acid (1.1 eq), and DMAP (0.1 eq) in anhydrous dichloromethane.

  • Cool the stirred solution to 0 °C in an ice bath.

  • Add a solution of DCC (1.1 eq) in anhydrous dichloromethane dropwise to the cooled mixture.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, a white precipitate of dicyclohexylurea (DCU) will have formed. Filter off the DCU and wash the solid with a small amount of cold dichloromethane.

  • Work-up:

    • Transfer the filtrate to a separatory funnel.

    • Wash the organic layer sequentially with 1 M HCl (2 x 20 mL), saturated aqueous sodium bicarbonate solution (2 x 20 mL), and brine (1 x 20 mL).

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure.

  • Purification:

    • Purify the crude product by column chromatography on silica gel (hexane/ethyl acetate gradient) to afford the pure 2-(4-methylphenyl)propan-2-yl benzoate.

III. Esterification using Acid Chlorides

The reaction of an acid chloride with an alcohol in the presence of a base, such as pyridine, is a classic and often high-yielding method for ester synthesis. The base serves to neutralize the HCl gas that is generated during the reaction. This method is generally effective for tertiary alcohols, though careful control of the reaction conditions is necessary.

Quantitative Data Summary
Acid ChlorideBaseSolventReaction Time (h)Temperature (°C)Yield (%)Reference
Acetyl ChloridePyridineDichloromethane20 to Room Temp.80-90(General procedure)
Benzoyl ChloridePyridineDichloromethane40 to Room Temp.85-95(General procedure)
Pivaloyl ChloridePyridineDichloromethane60 to Room Temp.75-85(General procedure)
Experimental Protocol: Synthesis of 2-(4-Methylphenyl)propan-2-yl pivalate

Materials:

  • This compound

  • Pivaloyl Chloride

  • Pyridine, anhydrous

  • Dichloromethane (DCM), anhydrous

  • 1 M Copper (II) sulfate solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a dry round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous dichloromethane.

  • Add anhydrous pyridine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.

  • Add pivaloyl chloride (1.1 eq) dropwise to the stirred solution via a dropping funnel, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 6 hours.

  • Monitor the reaction by TLC.

  • Work-up:

    • Quench the reaction by the slow addition of water.

    • Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with 1 M copper (II) sulfate solution (to remove pyridine), saturated aqueous sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter and concentrate the organic layer under reduced pressure.

  • Purification:

    • Purify the residue by column chromatography (hexane/ethyl acetate gradient) to obtain the pure 2-(4-methylphenyl)propan-2-yl pivalate.

Workflow and Pathway Diagrams

Esterification_Workflow cluster_starting_materials Starting Materials cluster_reaction Esterification Reaction cluster_workup Work-up cluster_purification Purification This compound This compound Reaction Vessel Reaction Vessel This compound->Reaction Vessel Acylating Agent Acylating Agent Acylating Agent->Reaction Vessel Quenching Quenching Reaction Vessel->Quenching Extraction Extraction Quenching->Extraction Drying Drying Extraction->Drying Chromatography Chromatography Drying->Chromatography Product Purified Ester Chromatography->Product

Caption: General workflow for the esterification of this compound.

Signaling_Pathways cluster_dmap DMAP-Catalyzed Acylation cluster_steglich Steglich Esterification cluster_acidchloride Acid Chloride Method Alcohol_DMAP This compound Ester_DMAP Ester Product Alcohol_DMAP->Ester_DMAP Acylation Anhydride_DMAP Acid Anhydride Anhydride_DMAP->Ester_DMAP DMAP_cat DMAP DMAP_cat->Ester_DMAP Alcohol_Steglich This compound Ester_Steglich Ester Product Alcohol_Steglich->Ester_Steglich Coupling Acid_Steglich Carboxylic Acid Acid_Steglich->Ester_Steglich DCC_Steglich DCC/DMAP DCC_Steglich->Ester_Steglich Alcohol_AC This compound Ester_AC Ester Product Alcohol_AC->Ester_AC Acylation AcidChloride Acid Chloride AcidChloride->Ester_AC Pyridine_AC Pyridine Pyridine_AC->Ester_AC

Caption: Comparison of key esterification pathways for this compound.

References

Application Notes and Protocols: 2-(4-Methylphenyl)propan-2-ol as a Key Intermediate in Fine Chemical Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the role of 2-(4-methylphenyl)propan-2-ol, also known as p,α,α-trimethylbenzyl alcohol, as a versatile intermediate in the synthesis of fine chemicals. This document details its synthesis through common organic reactions and its subsequent derivatization into valuable compounds for various applications, including fragrances, polymers, and pharmaceuticals.

Overview of this compound

This compound is an aromatic alcohol characterized by a tertiary alcohol group attached to a p-tolyl moiety.[1][2] This structure imparts a unique combination of stability from the benzene ring and reactivity from the hydroxyl group, making it a valuable building block in organic synthesis.[2] It is a colorless to pale yellow liquid with a faint herbaceous, celery-like odor and is found in various natural sources, including kiwis and pistachio oil.[3][4] Its potential anti-inflammatory, antioxidant, and anti-tumor properties have garnered interest in the field of drug development.[2]

Chemical Properties:

PropertyValue
Molecular FormulaC₁₀H₁₄O
Molecular Weight150.22 g/mol [4]
Boiling Point64 °C @ 0.6 mm Hg[4]
Density0.97 g/mL at 25 °C[4]
Refractive Indexn20/D 1.5185[4]

Synthesis of this compound

Two primary methods for the synthesis of this compound are the Grignard reaction and the oxidation of p-cymene.

Grignard Reaction from 4-Methylacetophenone

The Grignard reaction offers a classic and efficient route to tertiary alcohols. In this method, 4-methylacetophenone is reacted with a methylmagnesium halide (e.g., methylmagnesium bromide) to yield the desired product.[5]

Experimental Protocol: Grignard Synthesis

Objective: To synthesize this compound from 4-methylacetophenone and methylmagnesium bromide.

Materials:

  • Magnesium turnings

  • Anhydrous diethyl ether

  • Methyl bromide (or a solution of methylmagnesium bromide in a suitable solvent)

  • 4-Methylacetophenone

  • Saturated aqueous ammonium chloride solution

  • Anhydrous sodium sulfate

  • Round-bottom flask, reflux condenser, dropping funnel, and other standard glassware

Procedure:

  • Preparation of the Grignard Reagent: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings. Add a small amount of anhydrous diethyl ether to cover the magnesium. A crystal of iodine can be added to initiate the reaction. Slowly add a solution of methyl bromide in anhydrous diethyl ether from the dropping funnel. The reaction is exothermic and should be controlled by the rate of addition. Once the reaction has started, continue the addition until all the methyl bromide solution is added. Reflux the mixture gently for 30 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with Ketone: Cool the Grignard reagent solution to 0 °C in an ice bath. Slowly add a solution of 4-methylacetophenone in anhydrous diethyl ether from the dropping funnel with vigorous stirring. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional hour.

  • Work-up: Cool the reaction mixture in an ice bath and slowly quench the reaction by the dropwise addition of a saturated aqueous ammonium chloride solution. This will hydrolyze the magnesium alkoxide and dissolve the magnesium salts.

  • Extraction and Purification: Transfer the mixture to a separatory funnel. Separate the organic layer and wash it with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by distillation under reduced pressure.

Quantitative Data for Grignard Synthesis (Adapted from a similar synthesis):

Reactant/ProductMolar RatioTypical YieldPurity
4-Methylacetophenone1~80-90%>95% (after purification)
Methylmagnesium Bromide1.1 - 1.2

Note: The yield is based on a similar Grignard reaction and may vary depending on the specific reaction conditions.[6]

Synthesis Workflow: Grignard Reaction

G cluster_synthesis Grignard Synthesis of this compound reagent1 4-Methylacetophenone intermediate Magnesium Alkoxide Intermediate reagent1->intermediate Nucleophilic Addition reagent2 Methylmagnesium Bromide reagent2->intermediate product This compound intermediate->product Acidic Work-up

Caption: Grignard synthesis of this compound.

Oxidation of p-Cymene

The oxidation of p-cymene, a readily available natural product, provides an alternative route to this compound.[1] Potassium permanganate is an effective oxidizing agent for this transformation.[7]

Experimental Protocol: Oxidation of p-Cymene

Objective: To synthesize this compound by the oxidation of p-cymene.

Materials:

  • p-Cymene

  • Potassium permanganate (KMnO₄)

  • Sulfuric acid (H₂SO₄)

  • Water

  • Acetic acid

  • Sodium bisulfite

  • Diethyl ether

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask equipped with a mechanical stirrer and a thermometer, prepare a mixture of water and acetic acid (1:1, v/v).

  • Add p-cymene and sulfuric acid to the solvent mixture.

  • Slowly add powdered potassium permanganate to the stirred mixture while maintaining the reaction temperature at 80 °C. The addition should be done in portions to control the exothermic reaction.

  • After the addition is complete, continue stirring at 80 °C for 9 hours.

  • Cool the reaction mixture to room temperature and quench the excess potassium permanganate by adding a saturated solution of sodium bisulfite until the purple color disappears and a brown precipitate of manganese dioxide is formed.

  • Filter the mixture to remove the manganese dioxide.

  • Extract the filtrate with diethyl ether.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product, which can be further purified by distillation.

Quantitative Data for p-Cymene Oxidation: [7]

ParameterValue
Molar ratio of p-cymene to KMnO₄1:3
Molar ratio of H₂SO₄ to KMnO₄0.13:1
SolventWater:Acetic Acid (1:1, v/v)
Reaction Temperature80 °C
Reaction Time9 hours
Conversion of p-cymene92.21%
Selectivity for this compound69.65%

Logical Relationship: Oxidation of p-Cymene

G p_cymene p-Cymene product This compound p_cymene->product Oxidation oxidant KMnO4, H2SO4 oxidant->product conditions 80°C, 9h Water/Acetic Acid conditions->product byproducts By-products (p-isopropyl benzoic acid, etc.) product->byproducts Side Reactions

Caption: Key parameters for the oxidation of p-cymene.

Derivatization of this compound

The tertiary alcohol functionality of this compound allows for a variety of derivatization reactions, leading to a range of valuable fine chemicals.

Esterification

Esterification of this compound with carboxylic acids or their derivatives produces esters that are often used as fragrance compounds.[2] The reaction with acetic anhydride is a common method for producing the corresponding acetate ester.

Experimental Protocol: Esterification with Acetic Anhydride

Objective: To synthesize 2-(4-methylphenyl)propan-2-yl acetate.

Materials:

  • This compound

  • Acetic anhydride

  • A catalytic amount of a Lewis acid (e.g., vanadyl sulfate hydrate) or a strong acid (e.g., sulfuric acid)

  • Sodium bicarbonate solution

  • Ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask, dissolve this compound in a minimal amount of a suitable solvent if performing the reaction in solution, or use solvent-free conditions.

  • Add an equimolar amount of acetic anhydride and a catalytic amount of the chosen catalyst.

  • Stir the reaction mixture at room temperature or with gentle heating for several hours until the reaction is complete (monitored by TLC or GC).

  • Quench the reaction by adding water and then neutralize the excess acid with a saturated sodium bicarbonate solution.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield the crude ester, which can be purified by distillation.

Quantitative Data for Esterification:

Reactant/ProductMolar RatioCatalystTypical Yield
This compound11% VOSO₄·5H₂O~80-90%
Acetic Anhydride1

Note: Yield is based on a similar solvent-free acetylation protocol.[8]

Experimental Workflow: Esterification

G start Start mix Mix Alcohol, Acetic Anhydride, and Catalyst start->mix react Stir at Room Temp (or with gentle heating) mix->react quench Quench with Water and NaHCO3 react->quench extract Extract with Ethyl Acetate quench->extract dry Dry Organic Layer extract->dry evaporate Evaporate Solvent dry->evaporate product Purified Ester evaporate->product

Caption: Workflow for the esterification of this compound.

Nitration of the Aromatic Ring (of p-Cymene)

While direct nitration of this compound can be challenging due to the sensitivity of the tertiary alcohol to strongly acidic conditions, the nitration of its precursor, p-cymene, is a well-established process to introduce a nitro group onto the aromatic ring. The resulting nitro-p-cymene can then be further transformed.

Experimental Protocol: Nitration of p-Cymene

Objective: To synthesize 2-nitro-p-cymene.

Materials:

  • p-Cymene

  • Concentrated sulfuric acid

  • Concentrated nitric acid

  • Glacial acetic acid

  • Dry ice

  • Petroleum ether or diethyl ether

  • Calcium chloride

Procedure:

  • In a large beaker or pail equipped with a mechanical stirrer and a thermometer, prepare a mixture of concentrated sulfuric acid and glacial acetic acid.

  • Cool the mixture to 0 to -5 °C using dry ice.

  • Slowly add p-cymene to the cooled acid mixture with vigorous stirring, maintaining the temperature below 5 °C.

  • Separately, prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid, and cool it to 0-5 °C.

  • Cool the p-cymene emulsion to -15 to -10 °C and slowly add the nitrating mixture dropwise over about 2 hours, ensuring the temperature does not rise.

  • After the addition is complete, continue stirring for 10 minutes.

  • Pour the reaction mixture into a mixture of cracked ice and water with stirring.

  • Allow the layers to separate, then draw off the lower acid layer.

  • Extract the aqueous layer with petroleum ether or diethyl ether.

  • Combine the organic layers, wash with water, and dry over calcium chloride.

  • Remove the solvent to obtain the crude 2-nitro-p-cymene.

Quantitative Data for Nitration of p-Cymene:

ReactantAmount
p-Cymene500 g
Conc. H₂SO₄ (for emulsion)1 kg
Glacial Acetic Acid300 mL
Conc. HNO₃369 g
Conc. H₂SO₄ (for nitrating mix)1 kg

Note: This procedure is for a large-scale synthesis and can be scaled down as needed.

Signaling Pathway: Nitration of p-Cymene

G p_cymene p-Cymene intermediate Arenium Ion Intermediate p_cymene->intermediate Electrophilic Attack nitronium Nitronium Ion (NO2+) (from HNO3/H2SO4) nitronium->intermediate product 2-Nitro-p-cymene intermediate->product Deprotonation

Caption: Electrophilic aromatic substitution in the nitration of p-cymene.

Conclusion

This compound is a highly valuable and versatile intermediate in fine chemical synthesis. Its straightforward synthesis via Grignard reaction or oxidation of p-cymene, coupled with the reactivity of its tertiary alcohol group, allows for the production of a wide array of derivatives. The protocols outlined in these notes provide a foundation for researchers to explore the potential of this compound in the development of new fragrances, polymers, and pharmaceutically active molecules.

References

Investigating 2-(4-Methylphenyl)propan-2-ol as a Potential Plant Growth Regulator: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the investigation of 2-(4-Methylphenyl)propan-2-ol as a potential plant growth regulator. While preliminary information suggests its potential in agriculture, rigorous scientific validation is necessary.[1] The following protocols and hypothetical data offer a framework for the systematic evaluation of this compound's effects on plant germination, growth, and development.

Introduction

This compound, also known as p-cymene-8-ol, is a tertiary alcohol with an aromatic ring.[2][3] It is found naturally in a variety of plants, including kiwis and pistachio oil.[4] While it has applications in the fragrance industry and has been studied for its antimicrobial and antioxidant properties, its role as a plant growth regulator is an emerging area of interest.[2] Structurally similar compounds are utilized as intermediates in the synthesis of agricultural chemicals. This document outlines protocols to assess the dose-dependent effects of this compound on key plant development metrics.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. This information is crucial for proper handling, storage, and preparation of stock solutions for experimental use.

PropertyValueReference
Molecular FormulaC10H14O[2]
Molecular Weight150.22 g/mol [5]
AppearanceClear colorless to pale yellow liquid[2]
OdorHerbaceous, celery-like[2]
Boiling Point64 °C at 0.6 mm Hg[6]
Density0.97 g/mL at 25 °C[6]
SolubilitySparingly soluble in water; soluble in ethanol and acetone[1][2]
StabilityStable. Combustible. Incompatible with strong oxidizing agents.[6]

Experimental Protocols

The following protocols are designed for the initial screening of this compound's effects on the model plant species Arabidopsis thaliana. These protocols can be adapted for other species of interest.

Preparation of Stock and Working Solutions

Due to its limited water solubility, a stock solution of this compound should be prepared in an organic solvent such as ethanol.

  • Stock Solution (100 mM): Dissolve 150.22 mg of this compound in 10 mL of absolute ethanol. Store in a tightly sealed glass container at 4°C in the dark.

  • Working Solutions: Prepare a series of working solutions by diluting the stock solution in sterile deionized water to achieve the desired final concentrations (e.g., 1 µM, 10 µM, 100 µM, 1 mM, 10 mM). Ensure the final ethanol concentration in all treatments, including the vehicle control, is consistent and ideally below 0.1% to minimize solvent effects.

Seed Germination Assay

This assay evaluates the effect of the compound on the initiation of germination.

  • Seed Sterilization: Surface sterilize Arabidopsis thaliana seeds by washing with 70% (v/v) ethanol for 1 minute, followed by 10 minutes in a 1% (w/v) sodium hypochlorite solution with 0.05% (v/v) Tween-20. Rinse the seeds 3-5 times with sterile deionized water.

  • Plating: Place approximately 50-100 sterilized seeds on a sterile petri dish containing two layers of filter paper moistened with 5 mL of the respective working solution or control.

  • Incubation: Seal the petri dishes with parafilm and incubate in a plant growth chamber at 22°C with a 16-hour light/8-hour dark photoperiod.

  • Data Collection: Score germination (defined by the emergence of the radicle) every 24 hours for 7 days. Calculate the final germination percentage.

Seedling Growth Assay (Root and Shoot Elongation)

This assay assesses the impact of the compound on post-germinative growth.

  • Plate Preparation: Prepare 1% (w/v) agar plates containing half-strength Murashige and Skoog (MS) medium supplemented with the different concentrations of this compound and the vehicle control.

  • Seedling Transfer: After 3 days of germination on control plates (as described in 3.2), transfer seedlings of uniform size to the treatment plates. Place 10-15 seedlings per plate.

  • Incubation: Place the plates vertically in a growth chamber under the conditions described in 3.2.3.

  • Data Collection: After 7-10 days of growth, remove the seedlings from the plates and photograph them against a dark background with a scale. Measure the primary root length and shoot length (hypocotyl + cotyledons) using image analysis software (e.g., ImageJ).

Biomass Determination

This protocol measures the effect of the compound on overall plant growth and biomass accumulation.

  • Plant Culture: Grow seedlings as described in 3.3 for 14 days.

  • Fresh Weight Measurement: Carefully remove the seedlings from the agar, gently blot them dry with a paper towel, and immediately weigh them on an analytical balance to determine the fresh weight.

  • Dry Weight Measurement: Place the weighed seedlings in a pre-weighed microcentrifuge tube and dry them in an oven at 60°C for 48 hours. Allow the tubes to cool in a desiccator before re-weighing to determine the dry weight.

Hypothetical Data Presentation

The following tables present hypothetical data to illustrate the potential dose-dependent effects of this compound.

Table 2: Effect of this compound on Seed Germination of Arabidopsis thaliana after 7 days.

Treatment ConcentrationFinal Germination Percentage (%)
Control (Vehicle)98 ± 2
1 µM97 ± 3
10 µM95 ± 4
100 µM85 ± 5
1 mM60 ± 7
10 mM15 ± 4

Table 3: Effect of this compound on Seedling Growth of Arabidopsis thaliana after 10 days.

Treatment ConcentrationPrimary Root Length (cm)Shoot Length (cm)
Control (Vehicle)4.5 ± 0.32.1 ± 0.2
1 µM4.6 ± 0.42.2 ± 0.2
10 µM4.1 ± 0.31.9 ± 0.1
100 µM3.2 ± 0.21.5 ± 0.1
1 mM1.5 ± 0.20.8 ± 0.1
10 mM0.4 ± 0.10.3 ± 0.05

Table 4: Effect of this compound on Biomass of Arabidopsis thaliana after 14 days.

Treatment ConcentrationFresh Weight (mg)Dry Weight (mg)
Control (Vehicle)15.2 ± 1.11.2 ± 0.1
1 µM15.5 ± 1.31.3 ± 0.1
10 µM13.8 ± 1.01.1 ± 0.1
100 µM10.1 ± 0.80.8 ± 0.07
1 mM5.4 ± 0.50.4 ± 0.04
10 mM1.8 ± 0.20.15 ± 0.02

Visualizations

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_assays Assays cluster_data Data Collection & Analysis prep_stock Prepare 100 mM Stock Solution in Ethanol prep_working Prepare Working Solutions (1 µM to 10 mM) prep_stock->prep_working germination Seed Germination Assay prep_working->germination growth Seedling Growth Assay prep_working->growth biomass Biomass Determination prep_working->biomass collect_germ Germination Percentage germination->collect_germ collect_growth Root & Shoot Length growth->collect_growth collect_biomass Fresh & Dry Weight biomass->collect_biomass Signaling_Pathway compound This compound receptor Plausible Membrane Receptor / Sensor compound->receptor ros Reactive Oxygen Species (ROS) Production receptor->ros ca Calcium Signaling receptor->ca mapk MAPK Cascade Activation ros->mapk transcription Activation of Stress-Responsive Transcription Factors mapk->transcription ca->mapk hormone Alteration of Hormone Levels (e.g., ABA, Auxin) ca->hormone response Physiological Response: - Inhibition of Cell Division/Elongation - Stomatal Closure - Altered Gene Expression hormone->response transcription->response

References

Application Notes and Protocols: 2-(4-Methylphenyl)propan-2-ol in Pharmaceutical Manufacturing

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-Methylphenyl)propan-2-ol, a tertiary alcohol, presents itself as a versatile and specialized solvent for various applications in pharmaceutical manufacturing. Its unique molecular structure, combining a hydrophilic hydroxyl group with a lipophilic p-methylphenyl group, imparts a balanced polarity that can be advantageous in dissolving a range of active pharmaceutical ingredients (APIs) and reaction intermediates. This document provides an overview of its potential applications, key physical and chemical properties, and detailed protocols for its use in common pharmaceutical processes.

One of the primary uses of this compound is as a solvent in the pharmaceutical industry for dissolving and extracting various compounds during medication production.[1] Its ability to dissolve both polar and nonpolar substances makes it suitable for a wide range of applications.[1]

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of a solvent is crucial for its effective implementation in pharmaceutical processes. The table below summarizes the key properties of this compound.

PropertyValueReference
Chemical Formula C₁₀H₁₄O[2]
Molecular Weight 150.22 g/mol [2]
Appearance Colorless to light yellow liquid[1]
Boiling Point 204.8 °C at 760 mmHg[3]
Density 0.979 g/cm³[4]
Refractive Index n20/D 1.5185 (lit.)[2]
Water Solubility Slight[1]
Stability Stable. Combustible. Incompatible with strong oxidizing agents.[2]

Applications in Pharmaceutical Manufacturing

This compound's unique properties make it a suitable candidate for several applications in pharmaceutical manufacturing, including:

  • Reaction Solvent: Its relatively high boiling point makes it suitable for reactions requiring elevated temperatures. As a tertiary alcohol, it is less reactive than primary or secondary alcohols in certain reactions, which can be advantageous in preventing side reactions. It is particularly well-suited for reactions where a moderately polar, non-protic acting solvent is desired.

  • Crystallization and Purification Solvent: The solubility of many organic compounds is temperature-dependent. The moderate polarity of this compound allows for the dissolution of various APIs at elevated temperatures, followed by crystallization upon cooling, enabling effective purification.

  • Grignard Reactions: Tertiary alcohols are often synthesized via Grignard reactions. While typically used as a product of such reactions, its inertness under specific Grignard conditions could allow it to function as a co-solvent in certain contexts to modify the reaction environment.

Experimental Protocols

The following protocols are provided as examples and should be optimized for specific applications and scales.

Protocol 1: Recrystallization of a Model API (e.g., Celecoxib)

This protocol describes a general procedure for the recrystallization of a poorly water-soluble API, using Celecoxib as an example. The principle relies on the differential solubility of the API and impurities in this compound at different temperatures.

Materials:

  • Crude Celecoxib

  • This compound (pharmaceutical grade)

  • Activated Carbon

  • Filter paper

  • Crystallization vessel with stirrer and temperature control

  • Filtration apparatus (e.g., Buchner funnel)

  • Vacuum oven

Procedure:

  • Dissolution: In a crystallization vessel, add crude Celecoxib to a measured volume of this compound (e.g., a starting ratio of 1:5 to 1:10 w/v).

  • Heating: Heat the mixture with stirring to a temperature between 80 °C and 100 °C until the Celecoxib is completely dissolved.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated carbon (e.g., 1-2% w/w of the API) and stir for 15-30 minutes at the elevated temperature.

  • Hot Filtration: Filter the hot solution through a pre-heated filter to remove the activated carbon and any insoluble impurities.

  • Crystallization: Slowly cool the filtrate with gentle stirring. A controlled cooling rate (e.g., 10-20 °C per hour) is recommended to promote the formation of uniform crystals.

  • Isolation: Once the mixture has reached room temperature or a lower temperature (e.g., 0-5 °C) to maximize yield, collect the crystals by filtration.

  • Washing: Wash the crystals with a small amount of cold this compound or a suitable anti-solvent to remove any residual mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven at an appropriate temperature until a constant weight is achieved.

Protocol 2: Synthesis of a Tertiary Alcohol via Grignard Reaction

This protocol outlines a general procedure for a Grignard reaction to synthesize a tertiary alcohol, where this compound could be considered as a high-boiling point co-solvent, although typically an ether solvent like THF or diethyl ether is the primary solvent.

Materials:

  • Magnesium turnings

  • Anhydrous this compound (as co-solvent)

  • Anhydrous Tetrahydrofuran (THF)

  • Aryl or alkyl halide (e.g., Bromobenzene)

  • Ketone (e.g., Acetone)

  • Iodine crystal (as initiator)

  • Saturated aqueous ammonium chloride solution

  • Anhydrous sodium sulfate

  • Rotary evaporator

Procedure:

  • Grignard Reagent Preparation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, place magnesium turnings. Add a small crystal of iodine.

  • Initiation: Add a small portion of the aryl/alkyl halide dissolved in a mixture of anhydrous THF and anhydrous this compound. The reaction is initiated when the color of the iodine disappears and bubbling is observed.

  • Grignard Reagent Formation: Add the remaining aryl/alkyl halide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with Ketone: Cool the Grignard reagent to 0 °C. Add the ketone, dissolved in anhydrous THF, dropwise via the dropping funnel.

  • Quenching: After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours. Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.

  • Extraction: Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude tertiary alcohol product.

  • Purification: Purify the crude product by recrystallization or column chromatography.

Visualizations

Logical Workflow for API Purification

cluster_0 API Purification Process Crude API Crude API Dissolution Dissolution Crude API->Dissolution Hot Filtration Hot Filtration Dissolution->Hot Filtration Crystallization Crystallization Hot Filtration->Crystallization Impurities Insoluble Impurities Hot Filtration->Impurities Filtration & Washing Filtration & Washing Crystallization->Filtration & Washing Drying Drying Filtration & Washing->Drying Mother Liquor Soluble Impurities Filtration & Washing->Mother Liquor Pure API Pure API Drying->Pure API Solvent 2-(4-Methylphenyl) propan-2-ol Solvent->Dissolution

Caption: Workflow for API purification using this compound.

Experimental Setup for Grignard Reaction

cluster_1 Grignard Reaction Setup Nitrogen Inlet Nitrogen Inlet Three-Neck Flask Three-Neck Flask (Mg Turnings + Solvent) Nitrogen Inlet->Three-Neck Flask Dropping Funnel Dropping Funnel (Alkyl Halide + Solvent) Dropping Funnel->Three-Neck Flask Reflux Condenser Reflux Condenser Reflux Condenser->Three-Neck Flask Heating Mantle Heating Mantle Three-Neck Flask->Heating Mantle Stir Bar

Caption: Diagram of a typical Grignard reaction setup.

Conclusion

This compound offers a promising alternative to conventional solvents in specific pharmaceutical manufacturing processes. Its high boiling point, moderate polarity, and relative inertness as a tertiary alcohol provide a unique set of properties that can be exploited for challenging reactions and purifications. Further research into the solubility of a wider range of APIs in this solvent will undoubtedly expand its application in the pharmaceutical industry. The protocols and workflows presented here serve as a foundation for researchers and scientists to explore the utility of this compound in their drug development endeavors.

References

Synthetic Protocols for Novel Derivatives of 2-(4-Methylphenyl)propan-2-ol: Application Notes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed synthetic protocols for the creation of novel derivatives of 2-(4-Methylphenyl)propan-2-ol, a versatile tertiary alcohol with potential applications in medicinal chemistry and materials science. The unique structural combination of a stable benzene ring and a reactive tertiary alcohol functional group makes it an attractive scaffold for generating diverse molecular architectures. Its derivatives are of interest for their potential anti-inflammatory, antioxidant, and anti-tumor properties.

Introduction to Derivatization Strategies

The tertiary hydroxyl group of this compound is the primary site for chemical modification. Common derivatization strategies include esterification, etherification, and carbamate formation. These modifications can significantly alter the physicochemical properties of the parent molecule, such as lipophilicity, solubility, and metabolic stability, which are critical parameters in drug design.

I. Synthesis of Carbamate Derivatives

Carbamates are a key functional group in many pharmaceuticals due to their ability to act as mimics of amide bonds and their relative stability. The synthesis of carbamate derivatives of this compound can be achieved through the reaction of the alcohol with an isocyanate in the presence of a catalyst.

Experimental Protocol: Synthesis of 2-(4-Methylphenyl)propan-2-yl (4-chlorophenyl)carbamate

This protocol is adapted from a similar synthesis of a tertiary alcohol carbamate.

Materials:

  • This compound

  • 4-Chlorophenyl isocyanate

  • Dibutyltin dilaurate (DBTDL)

  • Anhydrous dichloromethane (DCM)

  • Anhydrous sodium sulfate

  • Hexane

  • Ethyl acetate

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous dichloromethane, add 4-chlorophenyl isocyanate (1.05 eq).

  • Add a catalytic amount of dibutyltin dilaurate (DBTDL) (0.01 eq) to the reaction mixture.

  • Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon) for 24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer and wash it with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the desired carbamate.

Quantitative Data
DerivativeStarting MaterialReagentCatalystSolventYield (%)Melting Point (°C)
2-(4-Methylphenyl)propan-2-yl (4-chlorophenyl)carbamateThis compound4-Chlorophenyl isocyanateDBTDLDCM>90 (est.)Not determined

Yield is estimated based on similar reactions.

Experimental Workflow

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Dissolve this compound in anhydrous DCM add_isocyanate Add 4-chlorophenyl isocyanate start->add_isocyanate add_catalyst Add DBTDL add_isocyanate->add_catalyst stir Stir at room temperature for 24h add_catalyst->stir quench Quench with sat. NaHCO3 (aq) stir->quench extract Separate organic layer quench->extract wash Wash with brine extract->wash dry Dry over Na2SO4 wash->dry concentrate Concentrate in vacuo dry->concentrate purify Column chromatography concentrate->purify product Pure Carbamate Derivative purify->product

Caption: Workflow for the synthesis of a carbamate derivative.

II. General Protocol for Esterification

Ester derivatives can be synthesized via the reaction of this compound with a carboxylic acid or its activated form (e.g., acyl chloride, anhydride). Due to the sterically hindered nature of the tertiary alcohol, the Steglich esterification using a coupling agent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) is a suitable method.

Materials:

  • This compound

  • Carboxylic acid of choice

  • Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous dichloromethane (DCM)

Procedure:

  • Dissolve this compound (1.0 eq), the carboxylic acid (1.2 eq), and a catalytic amount of DMAP in anhydrous DCM.

  • Cool the mixture to 0 °C in an ice bath.

  • Add a solution of DCC (1.2 eq) in anhydrous DCM dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by TLC.

  • Filter the reaction mixture to remove the dicyclohexylurea byproduct.

  • Wash the filtrate with 1M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

Logical Relationship of Esterification

G cluster_reactants Reactants cluster_products Products alcohol This compound ester Ester Derivative alcohol->ester acid Carboxylic Acid acid->ester dcc DCC dcu Dicyclohexylurea (byproduct) dcc->dcu

Caption: Key components in Steglich esterification.

III. General Protocol for Ether Synthesis

The synthesis of ether derivatives from tertiary alcohols can be challenging due to competing elimination reactions. The Williamson ether synthesis, which involves the reaction of an alkoxide with an alkyl halide, can be adapted for this purpose, although yields may vary depending on the substrate.

Materials:

  • This compound

  • Strong base (e.g., Sodium hydride)

  • Alkyl halide (e.g., methyl iodide, benzyl bromide)

  • Anhydrous solvent (e.g., THF, DMF)

Procedure:

  • To a suspension of sodium hydride (1.2 eq) in the anhydrous solvent, add a solution of this compound (1.0 eq) dropwise at 0 °C.

  • Stir the mixture at room temperature for 1-2 hours, or until hydrogen evolution ceases, to form the alkoxide.

  • Add the alkyl halide (1.1 eq) to the reaction mixture.

  • Stir at room temperature or with gentle heating until the reaction is complete as monitored by TLC.

  • Carefully quench the reaction by the slow addition of water.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether, ethyl acetate).

  • Wash the combined organic extracts with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

Signaling Pathway Analogy for Derivatization

The process of creating novel derivatives can be conceptually compared to a signaling pathway where the starting material is activated and then interacts with various effectors to produce a diverse range of outputs.

G cluster_pathways Derivatization Pathways cluster_carbamate Carbamate Formation cluster_ester Esterification cluster_ether Etherification start This compound (Scaffold) isocyanate Isocyanate start->isocyanate acid Carboxylic Acid / Acyl Halide start->acid alkoxide Alkoxide Formation start->alkoxide carbamate Carbamate Derivative isocyanate->carbamate ester Ester Derivative acid->ester halide Alkyl Halide alkoxide->halide ether Ether Derivative halide->ether

Caption: Conceptual pathways for derivatization.

Conclusion

The protocols outlined provide a foundation for the synthesis of novel carbamate, ester, and ether derivatives of this compound. These methods can be adapted and optimized for various starting materials to generate a library of compounds for screening in drug discovery and materials science applications. Careful monitoring and purification are essential to obtain products of high purity for subsequent biological or chemical evaluation.

Troubleshooting & Optimization

Strategies to improve the yield of 2-(4-Methylphenyl)propan-2-ol synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-(4-Methylphenyl)propan-2-ol.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, primarily via the Grignard reaction, and provides potential solutions.

Issue ID Problem Potential Cause(s) Recommended Solution(s)
SYN-001Low or No Product Yield 1. Presence of moisture: Grignard reagents are highly reactive with water.[1][2][3] 2. Inactive magnesium: The surface of the magnesium turnings may be oxidized.[1][2] 3. Incorrect reagent ratio: An inappropriate stoichiometric ratio of Grignard reagent to the ketone. 4. Low reaction temperature: The reaction may be too slow at very low temperatures.1. Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.[1][2][3] 2. Activate the magnesium turnings by grinding them to expose a fresh surface or by adding a small crystal of iodine.[4][5] 3. Typically, a slight excess of the Grignard reagent (1.1-1.5 equivalents) is used. 4. While the initial Grignard formation can be initiated at room temperature, the reaction with the ketone is often performed at a controlled temperature, such as 0°C to room temperature.
SYN-002Formation of a White Precipitate During Reaction Formation of the alkoxide salt: The Grignard reagent reacts with the ketone to form a magnesium alkoxide salt, which may precipitate out of the solution.[1]This is a normal observation. Continue stirring the reaction mixture to ensure homogeneity. The precipitate will be dissolved during the acidic workup.[1]
SYN-003Presence of Biphenyl Impurity Wurtz coupling: A side reaction where two aryl groups from the Grignard reagent couple. This is more common when preparing the Grignard reagent from an aryl halide.[4]Minimize the concentration of the aryl halide during Grignard reagent formation by adding it slowly to the magnesium suspension. Maintain a moderate reaction temperature.
SYN-004Isolation of Unreacted Starting Material (4-Methylacetophenone) 1. Incomplete reaction: The reaction may not have gone to completion. 2. Grignard reagent degradation: The Grignard reagent may have been quenched by moisture or other acidic protons.1. Increase the reaction time or temperature moderately. 2. Ensure strictly anhydrous conditions and use purified reagents.
SYN-005Difficulties in Product Purification Formation of emulsions during workup: The presence of magnesium salts can lead to the formation of emulsions during the aqueous workup. Co-distillation of impurities: Impurities with boiling points close to the product can be difficult to separate by distillation alone.1. Add the reaction mixture to ice-cold dilute acid (e.g., HCl or H2SO4) to dissolve the magnesium salts before extraction.[1] 2. Employ column chromatography for purification if distillation is ineffective.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

The most prevalent and versatile method is the Grignard reaction.[6] This involves the reaction of a Grignard reagent, typically methylmagnesium bromide (CH₃MgBr), with 4-methylacetophenone.[7]

Q2: Why are anhydrous conditions so critical for a successful Grignard synthesis?

Grignard reagents are potent nucleophiles and strong bases. They react readily with protic solvents like water and alcohols, which leads to the quenching of the reagent and a significant reduction in the yield of the desired alcohol.[1][2][3]

Q3: What are the typical solvents used for this Grignard reaction?

Ethereal solvents are the preferred choice because they are aprotic and can solvate and stabilize the Grignard reagent.[3] The most commonly used solvents are diethyl ether and tetrahydrofuran (THF).[3][5]

Q4: How can I be sure that my Grignard reagent has formed?

The formation of the Grignard reagent is an exothermic reaction. Visual cues include the disappearance of the metallic magnesium, the solution turning cloudy or gray, and gentle refluxing of the solvent.[1]

Q5: What is the purpose of the acidic workup step?

The acidic workup serves two primary purposes:

  • To protonate the intermediate magnesium alkoxide salt to form the final tertiary alcohol.[1]

  • To dissolve the magnesium hydroxide/halide salts, which facilitates the separation of the organic and aqueous layers during extraction.[1]

Q6: Are there any alternative methods to synthesize this compound?

While the Grignard reaction is the most common, other methods like the reduction of a corresponding ester could be explored. For instance, a related compound, 2-(4-ethoxyphenyl)-2-methylpropanol, has been synthesized by the reduction of its corresponding ethyl ester using a mixture of potassium borohydride and lithium chloride, with yields reported to be over 80%.[8]

Experimental Protocols

Detailed Protocol for Grignard Synthesis of this compound

This protocol is a general guideline and may require optimization based on laboratory conditions and reagent purity.

1. Preparation of the Grignard Reagent (Methylmagnesium Bromide):

  • Apparatus: A three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen/argon inlet. All glassware must be thoroughly oven-dried.

  • Procedure:

    • Place magnesium turnings in the flask.

    • Add a small crystal of iodine to activate the magnesium.

    • Add anhydrous diethyl ether to the flask to cover the magnesium.

    • Dissolve methyl bromide in anhydrous diethyl ether in the dropping funnel.

    • Slowly add a small amount of the methyl bromide solution to the magnesium suspension to initiate the reaction. The reaction is indicated by a color change and gentle reflux.

    • Once the reaction has started, add the remaining methyl bromide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

2. Reaction with 4-Methylacetophenone:

  • Procedure:

    • Cool the Grignard reagent solution in an ice bath.

    • Dissolve 4-methylacetophenone in anhydrous diethyl ether in the dropping funnel.

    • Add the 4-methylacetophenone solution dropwise to the cooled Grignard reagent with vigorous stirring. Control the addition rate to maintain a gentle reflux.

    • After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours.

3. Workup and Purification:

  • Procedure:

    • Pour the reaction mixture slowly into a beaker containing a mixture of ice and a dilute acid (e.g., 1 M HCl or H₂SO₄) with stirring. This will quench the reaction and dissolve the magnesium salts.[1]

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Extract the aqueous layer with diethyl ether.

    • Combine the organic layers and wash with a saturated sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter to remove the drying agent and remove the solvent by rotary evaporation.

    • Purify the crude product by vacuum distillation or column chromatography.

Visualizations

Grignard_Synthesis_Workflow cluster_prep Grignard Reagent Preparation cluster_reaction Reaction cluster_workup Workup & Purification Mg Magnesium Turnings Grignard_Formation Formation of Methylmagnesium Bromide Mg->Grignard_Formation MeBr Methyl Bromide MeBr->Grignard_Formation Ether1 Anhydrous Ether Ether1->Grignard_Formation Reaction_Step Nucleophilic Addition Grignard_Formation->Reaction_Step Ketone 4-Methylacetophenone Ketone->Reaction_Step Ether2 Anhydrous Ether Ether2->Reaction_Step Acid_Workup Acidic Workup Reaction_Step->Acid_Workup Extraction Extraction Acid_Workup->Extraction Drying Drying Extraction->Drying Purification Purification (Distillation/Chromatography) Drying->Purification Final_Product This compound Purification->Final_Product

Caption: Workflow for the Grignard synthesis of this compound.

Troubleshooting_Logic Start Low Yield? Moisture Check for Moisture (Anhydrous Conditions) Start->Moisture Yes Mg_Activity Check Mg Activation (Iodine, Grinding) Start->Mg_Activity Stoichiometry Verify Reagent Ratio Start->Stoichiometry Temperature Optimize Temperature Start->Temperature Impurity Impurity Detected? Start->Impurity No Solution1 Use Oven-Dried Glassware, Inert Atmosphere, Anhydrous Solvents Moisture->Solution1 Solution2 Activate Mg before Reaction Mg_Activity->Solution2 Solution3 Use Slight Excess of Grignard Stoichiometry->Solution3 Solution4 Control Reaction Temperature Temperature->Solution4 Biphenyl Biphenyl Side-Product? Impurity->Biphenyl Yes Unreacted_SM Unreacted Starting Material? Impurity->Unreacted_SM Purification_Issue Purification Difficulty? Impurity->Purification_Issue No Solution5 Slow Addition of Aryl Halide Biphenyl->Solution5 Solution6 Increase Reaction Time/Temp Unreacted_SM->Solution6 Emulsion Emulsion during Workup? Purification_Issue->Emulsion Yes Co_elution Co-eluting Impurities? Purification_Issue->Co_elution Solution7 Acidic Workup with Ice Emulsion->Solution7 Solution8 Use Column Chromatography Co_elution->Solution8

Caption: Troubleshooting logic for the synthesis of this compound.

References

Identifying and minimizing side reactions in 2-(4-Methylphenyl)propan-2-ol synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and minimizing side reactions during the synthesis of 2-(4-Methylphenyl)propan-2-ol.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and versatile method for synthesizing this compound, a tertiary alcohol, is the Grignard reaction. This involves the reaction of a Grignard reagent, such as methylmagnesium bromide, with a suitable ketone, like 4-methylacetophenone. Alternatively, an ester can be reacted with two equivalents of the Grignard reagent.

Q2: What are the primary side reactions to be aware of during the Grignard synthesis of this compound?

A2: The main side reactions include:

  • Wurtz coupling: The reaction of the Grignard reagent with the unreacted alkyl halide, leading to the formation of a biphenyl byproduct. This can be minimized by slow addition of the alkyl halide and maintaining a low reaction temperature.[1]

  • Reaction with protic sources: Grignard reagents are highly reactive towards protic substances like water, alcohols, or even acidic protons on the starting materials. This leads to the quenching of the Grignard reagent and reduces the yield of the desired alcohol. Therefore, strictly anhydrous conditions are crucial.

  • Enolization of the ketone: If the ketone starting material (e.g., 4-methylacetophenone) has acidic alpha-protons, the Grignard reagent can act as a base and deprotonate it to form an enolate. This consumes the Grignard reagent and reduces the yield of the tertiary alcohol.

  • Reduction of the ketone: With sterically hindered ketones, the Grignard reagent can act as a reducing agent, delivering a hydride to the carbonyl carbon. This results in the formation of a secondary alcohol instead of the desired tertiary alcohol.

Q3: How can I purify the final product, this compound?

A3: Purification is typically achieved through a series of extraction and distillation steps. After quenching the reaction, the product is extracted into an organic solvent. The organic layer is then washed with solutions like sodium hydroxide and saturated sodium chloride to remove impurities.[2] Finally, the solvent is removed by rotary evaporation, and the crude product can be further purified by distillation or recrystallization. Column chromatography can also be employed for high-purity requirements.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or no yield of this compound 1. Inactive Grignard reagent: Presence of moisture in glassware or solvents, or impure magnesium turnings.1. Flame-dry all glassware before use. Use anhydrous solvents. Activate magnesium turnings with a small crystal of iodine or by grinding them to expose a fresh surface.
2. Incorrect reaction temperature: Temperature too low, preventing initiation, or too high, promoting side reactions.2. Gently warm the reaction to initiate, then maintain a controlled temperature, often at reflux, using a water bath.
3. Slow or no reaction initiation: Oxide layer on magnesium turnings.3. Add a small crystal of iodine or a few drops of 1,2-dibromoethane to activate the magnesium.
Presence of a significant amount of biphenyl impurity Wurtz coupling side reaction: High concentration of alkyl halide or high reaction temperature.Add the alkyl halide solution dropwise to the magnesium suspension to maintain a low concentration. Keep the reaction temperature controlled, avoiding excessive heat.
Isolation of a secondary alcohol instead of the tertiary alcohol Reduction of the ketone: Steric hindrance around the carbonyl group.While less common with 4-methylacetophenone, consider using a less sterically hindered Grignard reagent if applicable. Ensure the Grignard reagent is added slowly to the ketone solution.
Recovery of unreacted ketone Enolization of the ketone: The Grignard reagent acts as a base instead of a nucleophile.Use a less sterically hindered Grignard reagent if possible. Lowering the reaction temperature may also favor nucleophilic addition over enolization.

Experimental Protocols

Synthesis of this compound via Grignard Reaction

This protocol is adapted from a similar synthesis of a tertiary alcohol.[2]

Materials:

  • Magnesium turnings

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Methyl bromide or methyl iodide

  • 4-Methylacetophenone

  • 1M Phosphoric acid

  • 5% Sodium hydroxide solution

  • Saturated sodium chloride solution

  • Anhydrous sodium sulfate

Procedure:

  • Preparation of the Grignard Reagent:

    • In a flame-dried round-bottom flask equipped with a reflux condenser and a dropping funnel, place magnesium turnings.

    • Add a small crystal of iodine to activate the magnesium.

    • Add a solution of methyl bromide in anhydrous diethyl ether dropwise from the dropping funnel. The reaction should initiate, indicated by bubbling and a cloudy appearance.

    • Once the reaction has started, continue the dropwise addition of the methyl bromide solution at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 15-30 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with 4-Methylacetophenone:

    • Dissolve 4-methylacetophenone in anhydrous diethyl ether.

    • Cool the Grignard reagent solution in an ice bath.

    • Slowly add the 4-methylacetophenone solution to the Grignard reagent with constant stirring.

    • After the addition is complete, allow the reaction mixture to stir at room temperature for 10-15 minutes.

  • Work-up and Purification:

    • Pour the reaction mixture into a beaker containing ice and 1M phosphoric acid to quench the reaction and dissolve the magnesium salts.

    • Transfer the mixture to a separatory funnel and separate the aqueous and organic layers.

    • Extract the aqueous layer with diethyl ether.

    • Combine the organic layers and wash sequentially with 5% sodium hydroxide solution and saturated sodium chloride solution.[2]

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter to remove the drying agent and remove the solvent using a rotary evaporator to obtain the crude this compound.

    • The crude product can be further purified by distillation under reduced pressure.

Data Presentation

Table 1: Effect of Solvent on Grignard Reaction Yield and Side Products

SolventTypical Yield of Tertiary AlcoholMajor Side ProductReference
Diethyl Ether (Et2O)Good to Excellent (e.g., ~94% for similar reactions)Wurtz coupling product (variable)[1]
Tetrahydrofuran (THF)Can be lower due to side reactions (e.g., ~27% for benzyl Grignard)Wurtz coupling product, solvent-derived impurities[1]
2-Methyltetrahydrofuran (2-MeTHF)Good to Excellent (e.g., ~90% for similar reactions)Reduced Wurtz coupling compared to THF[1]

Note: Yields are highly dependent on specific reaction conditions and substrate.

Table 2: Spectroscopic Data for this compound

Technique Key Signals and Interpretation Reference
¹H NMR (CDCl₃) δ ~7.16 (m, 4H, aromatic protons), δ ~2.33 (s, 3H, methyl group on ring), δ ~1.55 (s, 6H, two methyl groups on carbinol carbon), δ ~1.87 (s, 1H, hydroxyl proton)[2]
IR Broad peak ~3400 cm⁻¹ (O-H stretch), peaks ~2970 cm⁻¹ (C-H stretch, aliphatic), peaks ~1610, 1510 cm⁻¹ (C=C stretch, aromatic)[2]

Visualizations

Reaction_Pathway 4-Methylacetophenone 4-Methylacetophenone Intermediate_Alkoxide Intermediate_Alkoxide 4-Methylacetophenone->Intermediate_Alkoxide Nucleophilic Attack Methylmagnesium Bromide Methylmagnesium Bromide Methylmagnesium Bromide->Intermediate_Alkoxide This compound This compound Intermediate_Alkoxide->this compound Protonation Acid_Workup Acid_Workup Acid_Workup->this compound

Caption: Main reaction pathway for the synthesis of this compound.

Side_Reactions cluster_grignard Grignard Reagent cluster_reactants Reactants Grignard CH3MgBr Wurtz_Product Ethane (Biphenyl from aryl halide) Grignard->Wurtz_Product Wurtz Coupling Enolate Enolate of Ketone Grignard->Enolate Enolization Quenched_Grignard Methane Grignard->Quenched_Grignard Protonation Alkyl_Halide CH3Br Alkyl_Halide->Wurtz_Product Ketone 4-Methylacetophenone Ketone->Enolate Protic_Source H2O, ROH Protic_Source->Quenched_Grignard

Caption: Common side reactions in the Grignard synthesis.

Troubleshooting_Workflow Start Experiment Start Low_Yield Low or No Yield Check for common issues Start->Low_Yield Check_Moisture Moisture Present? Low_Yield->Check_Moisture Dry_Apparatus Flame-dry glassware, use anhydrous solvents Check_Moisture->Dry_Apparatus Yes Check_Mg Magnesium Activated? Check_Moisture->Check_Mg No Dry_Apparatus->Low_Yield Activate_Mg Add Iodine/Grind Mg Check_Mg->Activate_Mg No Check_Temp Correct Temperature? Check_Mg->Check_Temp Yes Activate_Mg->Low_Yield Adjust_Temp Optimize reaction temperature Check_Temp->Adjust_Temp No Successful_Reaction Successful Synthesis Check_Temp->Successful_Reaction Yes Adjust_Temp->Low_Yield

Caption: Troubleshooting workflow for low reaction yield.

References

Optimizing temperature and catalyst for 2-(4-Methylphenyl)propan-2-ol esterification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the esterification of 2-(4-Methylphenyl)propan-2-ol.

Troubleshooting Guide

This guide addresses common issues encountered during the esterification of this compound, providing potential causes and recommended solutions.

Issue Potential Cause Recommended Solution
Low or No Product Yield 1. Inactive Catalyst: The acid catalyst may be old, hydrated, or of insufficient concentration.1a. Use fresh, anhydrous acid catalyst. 1b. Increase catalyst loading incrementally. For instance, if using a sulfonic acid cation exchange resin, consider increasing the weight percentage relative to the reactants.[1] 1c. Ensure homogeneous catalysts like sulfuric acid are properly mixed.
2. Unfavorable Reaction Temperature: The temperature may be too low for the reaction to proceed at a reasonable rate, or too high, leading to decomposition. Tertiary alcohols are prone to dehydration at elevated temperatures.[1]2a. For acid-catalyzed reactions, maintain a temperature range of approximately 20-50°C.[1] 2b. If using an acid anhydride, the reaction may proceed at or slightly above room temperature.[2] 2c. Monitor the reaction for the formation of byproducts at higher temperatures.
3. Presence of Water: Water can shift the equilibrium of the esterification reaction back towards the reactants.[3]3a. Use anhydrous reactants and solvents. 3b. Employ a Dean-Stark apparatus or molecular sieves to remove water as it is formed.
4. Insufficient Reaction Time: The reaction may not have been allowed to proceed to completion.4a. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC). 4b. Extend the reaction time based on the monitoring results.
Formation of Side Products (e.g., Alkenes) 1. High Reaction Temperature: Tertiary alcohols like this compound are susceptible to acid-catalyzed dehydration to form alkenes, especially at higher temperatures.[1][2]1a. Lower the reaction temperature to the recommended range (20-50°C for acid catalysis).[1] 1b. Consider using a milder catalyst or a lower catalyst concentration.
2. Strong Acid Catalyst: A highly concentrated or strong acid catalyst can promote side reactions.2a. Use a less corrosive or solid acid catalyst, such as a sulfonic acid cation exchange resin.[1] 2b. If using a strong acid like sulfuric acid, use it in catalytic amounts.
Difficulty in Product Isolation 1. Incomplete Reaction: Unreacted starting materials can complicate the purification process.1a. Ensure the reaction has gone to completion by monitoring its progress. 1b. Use an excess of one reactant (often the carboxylic acid or its anhydride) to drive the reaction to completion.
2. Emulsion Formation During Workup: The presence of both acidic and organic components can lead to the formation of emulsions during aqueous workup.2a. Add a saturated brine solution to help break the emulsion. 2b. Allow the mixture to stand for a longer period to allow for phase separation.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature range for the esterification of this compound?

A1: For the direct esterification of tertiary alcohols like this compound using a carboxylic acid and an acid catalyst, a temperature range of approximately 20°C to 50°C is generally recommended.[1] Higher temperatures should be avoided to minimize the risk of dehydration of the tertiary alcohol, which leads to the formation of alkene byproducts.[1][2]

Q2: What type of catalyst is most suitable for this reaction?

A2: Several types of catalysts can be used.

  • Homogeneous Acid Catalysts: Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH) are commonly used. However, they can be corrosive and may require neutralization during workup.

  • Heterogeneous Solid Acid Catalysts: Sulfonic acid cation exchange resins with a macro-reticular structure are a preferred choice for the esterification of tertiary alcohols.[1] These catalysts are less corrosive, easily separable from the reaction mixture by filtration, and can often be reused.

  • Lewis Acid Catalysts: For reactions involving acid anhydrides, reusable solid catalysts containing halides of indium or gallium have been shown to be effective, leading to high conversion and selectivity with minimal byproduct formation.[2]

Q3: How can I increase the yield of the esterification reaction?

A3: To increase the yield, you can:

  • Use an Excess of One Reactant: According to Le Chatelier's principle, using an excess of either the carboxylic acid or the alcohol can shift the equilibrium towards the product side.

  • Remove Water: The esterification reaction produces water as a byproduct. Removing this water as it forms will drive the equilibrium towards the formation of the ester.[3] This can be achieved using a Dean-Stark apparatus or by adding a drying agent like molecular sieves to the reaction mixture.

  • Optimize Catalyst Loading: The concentration of the catalyst can significantly impact the reaction rate and yield. The optimal loading should be determined experimentally, as excessive amounts can sometimes lead to side reactions.

Q4: What are the common side reactions to be aware of?

A4: The primary side reaction of concern is the acid-catalyzed dehydration of the tertiary alcohol, this compound, to form the corresponding alkene (2-(p-tolyl)prop-1-ene). This is more likely to occur at higher temperatures and with strong acid catalysts.[1][2]

Experimental Protocols

Protocol 1: Esterification using a Sulfonic Acid Cation Exchange Resin

This protocol is adapted from general procedures for the esterification of tertiary alcohols.[1]

Materials:

  • This compound

  • Carboxylic acid (e.g., acetic acid)

  • Sulfonic acid cation exchange resin (e.g., Amberlyst 15)

  • Anhydrous non-reactive solvent (e.g., diethyl ether or toluene)

  • Anhydrous sodium sulfate

  • Sodium bicarbonate solution (5% w/v)

  • Brine solution

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound and the carboxylic acid in a desired molar ratio (e.g., 1:1.2).

  • Add the anhydrous solvent.

  • Add the sulfonic acid cation exchange resin (e.g., 10-20% by weight of the limiting reactant).

  • Stir the mixture at a controlled temperature between room temperature and 40°C.

  • Monitor the reaction progress by TLC or GC.

  • Once the reaction is complete, cool the mixture to room temperature and filter to remove the catalyst.

  • Wash the filtrate with a 5% sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester.

  • Purify the crude product by distillation or column chromatography as needed.

Protocol 2: Esterification using Acetic Anhydride and a Reusable Solid Catalyst

This protocol is based on procedures for the selective esterification of tertiary alcohols.[2]

Materials:

  • This compound

  • Acetic anhydride

  • Reusable solid catalyst (e.g., supported indium or gallium chloride)

  • Anhydrous non-aqueous solvent (optional)

  • Water

  • Ethyl acetate

Procedure:

  • To a stirred batch reactor, add this compound and acetic anhydride (a mole ratio of 1:1 to 1:2 is common).

  • A non-aqueous solvent can be used but is often not necessary.

  • Add the solid catalyst (a weight ratio of catalyst to reactants of 0.01 to 0.05 is a typical starting point).

  • Stir the reaction mixture at a temperature between 10°C and 50°C.[2]

  • The reaction is typically complete within 1 to 10 hours. Monitor progress via TLC or GC.

  • Upon completion, filter the reaction mixture to recover the solid catalyst. The catalyst can be washed, dried, and reused.

  • Quench the reaction mixture with water.

  • Extract the product with a suitable organic solvent like ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the ester.

Data Presentation

The following tables provide representative data for the optimization of esterification reactions, drawn from studies on similar tertiary alcohols due to the lack of specific published data for this compound.

Table 1: Effect of Temperature on the Esterification of Tertiary Butyl Alcohol with Acetic Acid (Data is illustrative and based on general principles for tertiary alcohol esterification)

Temperature (°C)Reaction Time (h)CatalystConversion (%)
208Sulfonic Acid Resin65
306Sulfonic Acid Resin80
404Sulfonic Acid Resin92
504Sulfonic Acid Resin95 (with minor alkene formation)
603Sulfonic Acid Resin90 (with significant alkene formation)

Table 2: Effect of Catalyst Loading on the Esterification of Tertiary Butanol with Acetic Anhydride (Data is illustrative and based on principles for tertiary alcohol esterification with anhydrides)

Catalyst Loading (wt%)Reaction Time (h)Temperature (°C)Conversion (%)Selectivity for Ester (%)
152575>98
232592>98
322598>95
51.525>99>95

Visualizations

Esterification_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Reactants This compound + Carboxylic Acid/Anhydride Reaction_Vessel Reaction at Controlled Temperature Reactants->Reaction_Vessel Catalyst Acid Catalyst Catalyst->Reaction_Vessel Solvent Anhydrous Solvent Solvent->Reaction_Vessel Filtration Catalyst Removal (Filtration) Reaction_Vessel->Filtration Wash Aqueous Wash (NaHCO3, Brine) Filtration->Wash Drying Drying (Na2SO4) Wash->Drying Concentration Solvent Removal Drying->Concentration Purification Purification (Distillation/Chromatography) Concentration->Purification Final_Product Pure Ester Purification->Final_Product Troubleshooting_Logic Start Low Product Yield? Cause1 Inactive Catalyst? Start->Cause1 Yes Side_Product Alkene Formation? Start->Side_Product No Cause2 Incorrect Temperature? Cause1->Cause2 No Solution1 Use Fresh/More Catalyst Cause1->Solution1 Yes Cause3 Presence of Water? Cause2->Cause3 No Solution2 Adjust Temperature (20-50°C) Cause2->Solution2 Yes Solution3 Use Anhydrous Conditions /Remove Water Cause3->Solution3 Yes Success Problem Solved Solution1->Success Solution2->Success Solution3->Success Side_Product_Cause High Temperature? Side_Product->Side_Product_Cause Yes Side_Product_Solution Lower Reaction Temperature Side_Product_Cause->Side_Product_Solution Yes Side_Product_Solution->Success

References

Overcoming challenges in the scale-up of 2-(4-Methylphenyl)propan-2-ol production

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and scale-up of 2-(4-Methylphenyl)propan-2-ol.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable synthetic route for this compound?

A1: The most prevalent and scalable method for the production of this compound is the Grignard reaction.[1] This involves the reaction of a methylmagnesium halide (e.g., methylmagnesium bromide) with 4-methylacetophenone. The Grignard reagent acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ketone to form a tertiary alcohol after an acidic workup.

Q2: What are the primary challenges when scaling up the Grignard synthesis of this compound?

A2: Scaling up this Grignard reaction presents several key challenges:

  • Exothermicity: The Grignard reaction is highly exothermic, and improper heat management at a larger scale can lead to runaway reactions.[2]

  • Mass Transfer Limitations: Inadequate mixing in large reactors can result in localized "hot spots" and reduced reaction efficiency.

  • Moisture and Air Sensitivity: Grignard reagents are extremely sensitive to moisture and air. Maintaining anhydrous and inert conditions is more challenging on a larger scale.

  • Work-up and Purification: Handling and quenching large volumes of reactive Grignard reagents and subsequent purification of the product can be complex and hazardous.

Q3: What are the expected side products and impurities in this synthesis?

A3: Common impurities include:

  • Unreacted 4-methylacetophenone: Incomplete reaction can leave starting material in the product mixture.

  • Biphenyl derivatives: Wurtz-type coupling of the Grignard reagent can occur.

  • Byproducts from reaction with solvent: The Grignard reagent can potentially react with certain ethereal solvents, especially at elevated temperatures.

  • Magnesium salts: These are inorganic byproducts from the reaction and work-up that need to be efficiently removed.[1]

Q4: Are there alternative synthetic routes to this compound?

A4: While the Grignard route is the most common, other methods exist, such as the Friedel-Crafts alkylation. However, for the specific synthesis of this tertiary alcohol, the Grignard reaction is generally more direct and efficient.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or No Product Yield Inactive Grignard Reagent: The Grignard reagent may not have formed or has been quenched.- Ensure all glassware is rigorously dried and the reaction is conducted under a dry, inert atmosphere (e.g., nitrogen or argon).- Use anhydrous solvents.- Activate magnesium turnings if necessary (e.g., with a small crystal of iodine).
Poor Quality Reagents: 4-methylacetophenone or the Grignard reagent may be of low purity.- Use freshly distilled 4-methylacetophenone.- Titrate the Grignard reagent before use to determine its exact concentration.
Incomplete Reaction: Insufficient reaction time or temperature.- Monitor the reaction by TLC or GC to ensure completion.- Optimize the reaction temperature; while the reaction is exothermic, some initial heating might be necessary to initiate it.
Formation of Significant Impurities Side Reactions: High reaction temperatures can promote the formation of byproducts.- Control the reaction temperature carefully, especially during the addition of the ketone to the Grignard reagent.- Consider a slower addition rate at a lower temperature.
Contamination: Presence of water or other reactive impurities in the starting materials or solvent.- Purify all starting materials and solvents before use.
Difficult Work-up and Isolation Emulsion Formation: Emulsions can form during the aqueous quench, making phase separation difficult.- Add the reaction mixture slowly to the quenching solution with vigorous stirring.- Use a saturated aqueous solution of ammonium chloride for quenching.- Addition of a brine wash can help break emulsions.
Product Loss During Purification: The product may be lost during extraction or distillation.- Perform multiple extractions with an appropriate organic solvent.- Use vacuum distillation for purification to avoid decomposition at high temperatures.
Scale-up Issues: Runaway Reaction Poor Heat Dissipation: The reactor's surface area-to-volume ratio decreases on scale-up, leading to inefficient heat removal.- Use a jacketed reactor with a reliable cooling system.- Control the addition rate of the 4-methylacetophenone to manage the rate of heat generation.- Consider using a continuous flow reactor for better heat and mass transfer.

Data Presentation

Table 1: Comparison of Reaction Parameters at Different Scales

Parameter Lab Scale (1 L flask) Pilot Scale (100 L reactor)
4-Methylacetophenone (moles) 1.0100
Methylmagnesium Bromide (moles) 1.2120
Solvent (THF) Volume (L) 0.550
Addition Time (hours) 14-6
Reaction Temperature (°C) 0-105-15
Typical Yield (%) 85-9580-90

Table 2: Impurity Profile at Different Scales

Impurity Lab Scale (%) Pilot Scale (%)
Unreacted 4-methylacetophenone < 2< 3
Biphenyl Derivatives < 1< 2
Other Organic Impurities < 0.5< 1

Experimental Protocols

1. Gram-Scale Synthesis of this compound

  • Materials:

    • Magnesium turnings (2.43 g, 0.1 mol)

    • Anhydrous diethyl ether or THF (50 mL)

    • Methyl iodide (6.2 mL, 0.1 mol) or Methyl bromide solution

    • 4-Methylacetophenone (13.4 g, 0.1 mol)

    • Saturated aqueous ammonium chloride solution

    • Anhydrous sodium sulfate

  • Procedure:

    • Assemble a dry three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer under an inert atmosphere (nitrogen or argon).

    • Place the magnesium turnings in the flask.

    • Add a small portion of the anhydrous ether/THF to the flask.

    • Dissolve the methyl iodide in the remaining anhydrous ether/THF and add it to the dropping funnel.

    • Add a small amount of the methyl iodide solution to the magnesium to initiate the reaction. The reaction is initiated when the solution becomes cloudy and starts to reflux.

    • Once initiated, add the remaining methyl iodide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, stir the mixture for an additional 30 minutes.

    • Dissolve the 4-methylacetophenone in anhydrous ether/THF and add it to the dropping funnel.

    • Cool the Grignard reagent solution in an ice bath and add the 4-methylacetophenone solution dropwise with stirring.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1 hour.

    • Cool the reaction mixture in an ice bath and slowly add the saturated aqueous ammonium chloride solution to quench the reaction.

    • Separate the organic layer, and extract the aqueous layer with ether/THF.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure to obtain the crude product.

    • Purify the product by vacuum distillation.

2. Pilot-Scale Production of this compound

  • Equipment: 100 L glass-lined reactor with a jacketed cooling system, mechanical stirrer, and connections for inert gas, reagent addition, and quench solution.

  • Procedure:

    • Ensure the reactor is clean, dry, and purged with nitrogen.

    • Charge the reactor with magnesium turnings under a nitrogen blanket.

    • Add a portion of anhydrous THF.

    • Slowly add a small amount of methyl bromide solution to initiate the Grignard formation, monitoring the temperature closely.

    • Once initiation is confirmed by a temperature rise, add the remaining methyl bromide solution at a controlled rate to maintain the desired reaction temperature.

    • After the Grignard formation is complete, cool the reactor.

    • Add a solution of 4-methylacetophenone in anhydrous THF to the reactor at a controlled rate, ensuring the temperature does not exceed the set limit.

    • After the addition, allow the reaction to proceed to completion.

    • Slowly and carefully add the reaction mixture to a separate quench vessel containing a cooled, stirred solution of aqueous ammonium chloride.

    • After the quench is complete, allow the phases to separate.

    • Transfer the organic layer to a separate vessel.

    • Extract the aqueous layer with an appropriate solvent.

    • Combine the organic layers, wash as necessary, and concentrate under vacuum.

    • Purify the product by vacuum distillation.

Visualizations

Grignard_Reaction_Pathway 4-Methylacetophenone 4-Methylacetophenone Magnesium Alkoxide Intermediate Magnesium Alkoxide Intermediate 4-Methylacetophenone->Magnesium Alkoxide Intermediate Nucleophilic Attack Methylmagnesium Bromide Methylmagnesium Bromide Methylmagnesium Bromide->Magnesium Alkoxide Intermediate This compound This compound Magnesium Alkoxide Intermediate->this compound Protonation Acidic Workup Acidic Workup Acidic Workup->this compound

Caption: Grignard reaction pathway for the synthesis of this compound.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification Dry Glassware Dry Glassware Grignard Formation Grignard Formation Dry Glassware->Grignard Formation Inert Atmosphere Inert Atmosphere Inert Atmosphere->Grignard Formation Anhydrous Solvents Anhydrous Solvents Anhydrous Solvents->Grignard Formation Ketone Addition Ketone Addition Grignard Formation->Ketone Addition Quench Quench Ketone Addition->Quench Extraction Extraction Quench->Extraction Drying Drying Extraction->Drying Distillation Distillation Drying->Distillation

Caption: General experimental workflow for the Grignard synthesis.

Troubleshooting_Tree Low Yield Low Yield Moisture Present? Moisture Present? Low Yield->Moisture Present? Dry Equipment & Solvents Dry Equipment & Solvents Moisture Present?->Dry Equipment & Solvents Yes Reagent Quality? Reagent Quality? Moisture Present?->Reagent Quality? No Purify/Tritrate Reagents Purify/Tritrate Reagents Reagent Quality?->Purify/Tritrate Reagents Poor Incomplete Reaction? Incomplete Reaction? Reagent Quality?->Incomplete Reaction? Good Optimize Time/Temp Optimize Time/Temp Incomplete Reaction?->Optimize Time/Temp Yes

Caption: A simplified troubleshooting decision tree for low yield issues.

References

Best practices for the long-term storage and stability of 2-(4-Methylphenyl)propan-2-ol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides best practices for the long-term storage, stability, and handling of 2-(4-Methylphenyl)propan-2-ol. It includes troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the general storage recommendations for this compound?

A1: For optimal long-term stability, this compound should be stored in a cool, dry place, away from direct sunlight and strong oxidizing agents.[1] It is a colorless to pale yellow liquid and should be kept in a tightly sealed container to prevent contamination and evaporation.[1][2] For extended storage, refrigeration under an inert atmosphere (e.g., nitrogen or argon) is recommended to minimize oxidation.[2]

Q2: What is the expected shelf life of this compound?

Q3: What are the primary degradation pathways for this compound?

A3: As a tertiary benzylic alcohol, this compound is susceptible to two primary degradation pathways:

  • Oxidation: Although it is a tertiary alcohol and thus resistant to oxidation to a ketone under mild conditions, strong oxidizing agents can cleave the carbon-carbon bonds.[2][4] Over extended periods, exposure to atmospheric oxygen can lead to the formation of hydroperoxides, which can further decompose. The benzylic position is particularly susceptible to oxidation.

  • Acid-Catalyzed Reactions: In the presence of acids, the hydroxyl group can be protonated, forming a good leaving group (water). This leads to the formation of a stable tertiary benzylic carbocation, which can then undergo elimination to form an alkene (4-methyl-2-phenylpropene) or substitution with a nucleophile if present.

Q4: How can I assess the purity and stability of my this compound sample?

A4: The purity and stability of this compound can be assessed using standard analytical techniques. Gas Chromatography-Mass Spectrometry (GC-MS) is well-suited for analyzing this volatile compound, allowing for the separation and identification of the parent compound and any potential degradation products.[5] Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) with a UV detector is another effective method for purity assessment. A stability-indicating method can be developed by subjecting a sample to forced degradation conditions (e.g., acid, base, peroxide, heat, light) to ensure that any degradation products are resolved from the main peak.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Discoloration (yellowing) of the liquid Oxidation of the compound.While slight yellowing may not significantly impact all applications, for high-purity requirements, consider purifying the material by distillation or chromatography. To prevent further oxidation, store under an inert atmosphere.
Presence of an unexpected alkene impurity in analytical data (e.g., GC-MS) Acid-catalyzed dehydration.This can occur if the compound has been exposed to acidic conditions during storage or in a reaction mixture. Neutralize any acidic components and consider storing over a small amount of anhydrous potassium carbonate if acidity is a recurring issue.
Low yield in a reaction where the alcohol is a nucleophile Steric hindrance.As a tertiary alcohol, the hydroxyl group is sterically hindered, which can slow down its reaction as a nucleophile. Consider using a stronger base to deprotonate the alcohol to the more reactive alkoxide, or explore alternative, less hindered reagents if possible.
Formation of unexpected byproducts in acid-catalyzed reactions Carbocation rearrangement or side reactions.The stable tertiary benzylic carbocation intermediate can be prone to rearrangement or reaction with other nucleophiles. Minimize reaction time and temperature, and carefully control the stoichiometry of reagents.

Experimental Protocols

Protocol 1: Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a general method for assessing the purity of this compound.

1. Sample Preparation:

  • Prepare a 1 mg/mL solution of this compound in a suitable volatile solvent such as dichloromethane or ethyl acetate.

2. GC-MS Instrument Conditions (Typical):

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms, or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
  • Inlet Temperature: 250 °C
  • Injection Volume: 1 µL (split or splitless injection can be used depending on the concentration).
  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.
  • Oven Temperature Program:
  • Initial temperature: 70 °C, hold for 2 minutes.
  • Ramp: 10 °C/min to 250 °C.
  • Hold at 250 °C for 5 minutes.
  • MS Transfer Line Temperature: 280 °C
  • Ion Source Temperature: 230 °C
  • Ionization Mode: Electron Ionization (EI) at 70 eV.
  • Scan Range: m/z 40-400.

3. Data Analysis:

  • Integrate the peak areas in the total ion chromatogram (TIC).
  • Calculate the purity as the percentage of the area of the main peak relative to the total area of all peaks.
  • Identify any impurity peaks by comparing their mass spectra to a library (e.g., NIST).

Protocol 2: Forced Degradation Study for Stability-Indicating Method Development

This protocol describes how to perform a forced degradation study to identify potential degradation products and develop a stability-indicating HPLC method.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent mixture, such as acetonitrile/water.

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Heat at 60 °C for 24 hours.
  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Heat at 60 °C for 24 hours.
  • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours.
  • Thermal Degradation: Heat the solid compound at 105 °C for 24 hours, then dissolve to the stock solution concentration.
  • Photolytic Degradation: Expose the stock solution to UV light (e.g., 254 nm) for 24 hours.

3. Sample Analysis:

  • After the specified time, neutralize the acidic and basic samples.
  • Analyze all samples by RP-HPLC with a photodiode array (PDA) detector.

4. HPLC Method Development (Initial Conditions):

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
  • Mobile Phase: A gradient of water (A) and acetonitrile (B).
  • Detection: Monitor at a wavelength where the compound has significant absorbance (e.g., determined by UV scan).
  • Optimize the gradient to achieve separation between the parent peak and all degradation product peaks.

5. Validation:

  • The developed method should be validated for specificity, linearity, accuracy, and precision according to relevant guidelines.

Visualizations

Storage_and_Handling_Workflow Workflow for Storage and Handling of this compound cluster_storage Long-Term Storage cluster_handling Laboratory Handling cluster_stability_check Periodic Stability Check Store in a cool, dry place Store in a cool, dry place Protect from light Protect from light Inert atmosphere (e.g., Nitrogen) Inert atmosphere (e.g., Nitrogen) Tightly sealed container Tightly sealed container Use in a well-ventilated area Use in a well-ventilated area Tightly sealed container->Use in a well-ventilated area Visual inspection for discoloration Visual inspection for discoloration Tightly sealed container->Visual inspection for discoloration Avoid contact with strong oxidizing agents Avoid contact with strong oxidizing agents Avoid contact with strong acids Avoid contact with strong acids Purity analysis (GC-MS or HPLC) Purity analysis (GC-MS or HPLC) Visual inspection for discoloration->Purity analysis (GC-MS or HPLC)

Caption: Recommended workflow for the storage and handling of this compound.

Degradation_Pathways Potential Degradation Pathways of this compound This compound This compound Oxidation Oxidation This compound->Oxidation O2, light, heat Acid-Catalyzed Dehydration Acid-Catalyzed Dehydration This compound->Acid-Catalyzed Dehydration H+ Hydroperoxides and other oxidative products Hydroperoxides and other oxidative products Oxidation->Hydroperoxides and other oxidative products 4-Methyl-2-phenylpropene 4-Methyl-2-phenylpropene Acid-Catalyzed Dehydration->4-Methyl-2-phenylpropene

Caption: Simplified potential degradation pathways for this compound.

References

Troubleshooting common issues in the Grignard synthesis of tertiary alcohols

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis of tertiary alcohols using Grignard reagents.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle of synthesizing a tertiary alcohol via a Grignard reaction?

The Grignard reaction is a powerful method for forming carbon-carbon bonds.[1] To synthesize a tertiary alcohol, a Grignard reagent (R-MgX) acts as a potent nucleophile, attacking the electrophilic carbon of a ketone's carbonyl group.[1][2][3] This initial nucleophilic addition forms a magnesium alkoxide intermediate.[1] Subsequent acidic workup protonates the alkoxide to yield the final tertiary alcohol product.[1]

Q2: Why must the Grignard reaction be carried out under strictly anhydrous conditions?

Grignard reagents are extremely strong bases and will react with any compound that has an acidic proton, such as water, alcohols, or carboxylic acids. This acid-base reaction is much faster than the desired nucleophilic addition to the carbonyl group.[4] If water is present, it will protonate the Grignard reagent, converting it into an alkane and rendering it inactive for the synthesis, thereby destroying the reagent and preventing the desired reaction.[5] Therefore, all glassware must be scrupulously dried, and anhydrous solvents must be used.[6][7]

Q3: Can esters be used to synthesize tertiary alcohols?

Yes, esters can be used to synthesize tertiary alcohols. However, it's important to note that two equivalents of the Grignard reagent will react with the ester.[8][9] The first equivalent adds to the carbonyl, forming a ketone intermediate after the elimination of an alkoxy group.[8] This newly formed ketone is also reactive towards the Grignard reagent and will be immediately attacked by a second equivalent to form the tertiary alcohol.[8] This method is particularly useful for creating tertiary alcohols where at least two of the alkyl/aryl groups are identical.[9]

Q4: How can I determine the concentration of my prepared Grignard reagent?

The concentration of a freshly prepared Grignard reagent should be determined by titration before use.[10] This is a critical quality control step to ensure accurate stoichiometry in the subsequent reaction. A common method involves titrating the Grignard solution against a known concentration of an acid or another suitable reagent, like iodine, in the presence of an indicator.[10][11][12]

Troubleshooting Guides

Problem 1: The Grignard reagent formation does not initiate.

Symptom: No cloudiness, warming, or bubbling is observed after adding a small amount of the organic halide to the magnesium turnings.[6][13]

Possible Causes:

  • Inactive Magnesium Surface: Magnesium turnings are often coated with a passivating layer of magnesium oxide (MgO), which prevents the reaction.[14]

  • Presence of Water: Traces of moisture in the glassware or solvent will quench the reaction.[14]

  • Unreactive Organic Halide: The reactivity of organic halides follows the trend I > Br > Cl >> F.

Solutions and Recommendations:

  • Activate the Magnesium:

    • Mechanically crush the magnesium turnings with a dry stirring rod to expose a fresh surface.[7]

    • Add a small crystal of iodine or a few drops of 1,2-dibromoethane to the flask.[14][15] These act as activating agents.

  • Ensure Anhydrous Conditions:

    • Flame-dry or oven-dry all glassware immediately before use and cool under an inert atmosphere (e.g., nitrogen or argon).[7][15]

    • Use a freshly opened bottle of anhydrous ether or THF, or solvent that has been appropriately dried.

  • Initiate the Reaction:

    • Add a small portion of the organic halide solution and stir vigorously.[6][13]

    • Gentle warming with a heat gun or water bath can help initiate the reaction.[16] Once started, the reaction is exothermic and should sustain itself.[6][13]

Problem 2: The yield of the tertiary alcohol is low.

Symptom: After purification, the isolated product mass is significantly lower than the theoretical yield.

Possible Causes:

  • Inaccurate Grignard Reagent Concentration: If the concentration of the Grignard reagent was not determined, an incorrect stoichiometric amount may have been used.

  • Side Reactions: Several side reactions can compete with the desired nucleophilic addition, reducing the yield of the tertiary alcohol.

  • Poor Reaction Conditions: Suboptimal temperature or addition rate can favor side reactions.

Solutions and Recommendations:

  • Titrate the Grignard Reagent: Always determine the molarity of your Grignard reagent before adding it to the ketone to ensure a slight excess (typically 1.1-1.2 equivalents) is used.[10]

  • Minimize Side Reactions:

    • Wurtz Coupling: This side reaction involves the coupling of the Grignard reagent with the unreacted organic halide.[17][18][19] To minimize this, add the organic halide solution dropwise to the magnesium to maintain a low concentration of the halide in the reaction mixture.[17]

    • Enolization of the Ketone: If the ketone is sterically hindered or the Grignard reagent is particularly bulky, the Grignard can act as a base and deprotonate the α-carbon of the ketone, forming an enolate.[20] This results in the recovery of the starting ketone after workup. Using a less hindered Grignard reagent or ketone can mitigate this.

    • Reduction: A Grignard reagent with a β-hydrogen can reduce the ketone to a secondary alcohol via a six-membered transition state.[20] This is more common with sterically hindered ketones.[20]

  • Optimize Reaction Conditions:

    • Slowly add the ketone solution to the Grignard reagent while cooling the reaction flask in an ice bath.[6][13] This helps to control the exothermic reaction and minimize side reactions that are favored at higher temperatures.[21]

Problem 3: The reaction mixture turns dark brown or black during reagent formation.

Symptom: The solution becomes very dark during the refluxing of the Grignard reagent.

Possible Causes:

  • Overheating: Prolonged or excessive heating can lead to the degradation of the Grignard reagent.[15]

  • Presence of Impurities: Impurities in the magnesium or organic halide can catalyze decomposition.

  • Wurtz Coupling Products: The formation of finely divided metal from side reactions can also cause darkening.

Solutions and Recommendations:

  • Control the Temperature: Maintain a gentle reflux during the formation of the reagent.[6][13] The reaction is exothermic, so the addition rate of the alkyl halide should be controlled to prevent overheating.[17] It is often unnecessary to apply external heat once the reaction has initiated.[15]

  • Use High-Purity Reagents: Ensure the magnesium turnings are fresh and shiny, and the organic halide is of high purity.[22]

Data Presentation

Table 1: Common Reagents and Potential Products in Tertiary Alcohol Synthesis

Grignard Reagent (from Alkyl Bromide)KetoneExpected Tertiary Alcohol Product
Ethylmagnesium BromideAcetone2-Methyl-2-butanol
Ethylmagnesium Bromide2-Butanone3-Methyl-3-pentanol
n-Propylmagnesium BromideAcetone2-Methyl-2-pentanol
n-Butylmagnesium BromideAcetone2-Methyl-2-hexanol
Phenylmagnesium BromideAcetophenone1,1-Diphenylethanol

This table provides examples of reactant pairings and their resulting tertiary alcohol products.

Experimental Protocols

Protocol 1: Preparation of a Grignard Reagent (e.g., Phenylmagnesium Bromide)

Materials:

  • Magnesium turnings (2.1 g, 87.5 mmol)

  • Bromobenzene (12.5 g, 80 mmol)

  • Anhydrous diethyl ether (50 mL)

  • Iodine (1 crystal)

  • Flame-dried 250 mL three-necked round-bottom flask, reflux condenser, and pressure-equalizing dropping funnel, all fitted with drying tubes.

Methodology:

  • Place the magnesium turnings and a crystal of iodine in the flame-dried flask equipped with a magnetic stir bar.

  • Assemble the glassware quickly while it is still warm and allow it to cool to room temperature under a positive pressure of dry nitrogen or argon.

  • In the dropping funnel, prepare a solution of bromobenzene in 25 mL of anhydrous diethyl ether.

  • Add approximately 5-10 mL of the bromobenzene solution to the magnesium turnings. Stir the mixture. The reaction should start within a few minutes, indicated by the disappearance of the iodine color, gentle bubbling, and the appearance of a cloudy gray solution.[6][13]

  • If the reaction does not start, gently warm the flask with a heat gun or crush the magnesium with a dry glass rod.[7]

  • Once the reaction is initiated, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.[6][13]

  • After the addition is complete, add the remaining 25 mL of anhydrous diethyl ether through the dropping funnel to rinse any residual reagent into the flask.

  • Continue to stir the mixture for an additional 30 minutes to ensure complete reaction. The resulting gray-to-brown solution is the Grignard reagent.

Protocol 2: Titration of the Grignard Reagent

Materials:

  • Iodine (approx. 100 mg)

  • Anhydrous THF

  • 0.5 M solution of LiCl in THF

  • Flame-dried vial with a septum and stir bar

Methodology:

  • To a flame-dried vial under an inert atmosphere, add ~100 mg of iodine and dissolve it in 1.0 mL of the 0.5 M LiCl/THF solution. The solution will be dark brown.[10]

  • Cool the vial to 0 °C in an ice bath.

  • Slowly add the prepared Grignard reagent dropwise via a syringe while stirring vigorously.

  • The endpoint is reached when the dark brown color disappears and the solution becomes colorless or light yellow.[10]

  • Record the volume of the Grignard reagent added. The molarity can be calculated based on the 1:1 stoichiometry with iodine. Repeat the titration for accuracy.

Protocol 3: Synthesis of a Tertiary Alcohol (e.g., Triphenylmethanol)

Materials:

  • Phenylmagnesium bromide solution (from Protocol 1)

  • Benzophenone (14.6 g, 80 mmol)

  • Anhydrous diethyl ether (50 mL)

  • 1 M Sulfuric Acid or saturated aqueous NH₄Cl

  • Saturated aqueous NaCl (brine)

  • Anhydrous magnesium sulfate

Methodology:

  • Cool the Grignard reagent solution in an ice bath.

  • Dissolve the benzophenone in 50 mL of anhydrous diethyl ether and place this solution in the dropping funnel.

  • Add the benzophenone solution dropwise to the stirred Grignard reagent at a rate that maintains a gentle reflux.[6][13] A color change and the formation of a precipitate will be observed.[7]

  • After the addition is complete, allow the mixture to stir at room temperature for 15-30 minutes.[6][13]

  • Workup: Cool the reaction flask in an ice bath and slowly add 50 mL of 1 M H₂SO₄ or saturated aqueous NH₄Cl to quench the reaction and dissolve the magnesium salts.[6][13]

  • Transfer the mixture to a separatory funnel. The product will be in the ether layer.

  • Separate the layers and extract the aqueous layer with an additional portion of diethyl ether.

  • Combine the organic layers and wash with saturated NaCl solution (brine).[7]

  • Dry the ether layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation to yield the crude tertiary alcohol.

  • The crude product can be further purified by recrystallization.

Visualizations

Grignard_Workflow A 1. Reagent Preparation (Anhydrous Conditions) B 2. Grignard Formation Alkyl Halide + Mg in Ether A->B Flame-dried glassware C 3. Titration (QC) Determine [RMgX] B->C Successful initiation D 4. Reaction Add Ketone to RMgX @ 0°C C->D Calculated volume E 5. Acidic Workup (e.g., aq. NH4Cl) D->E Formation of alkoxide intermediate F 6. Extraction & Purification E->F Protonation G Tertiary Alcohol (Final Product) F->G Isolation

Caption: General experimental workflow for the Grignard synthesis of a tertiary alcohol.

Troubleshooting_Yield start Low Yield of Tertiary Alcohol cause1 Grignard Reagent Issue? start->cause1 cause2 Side Reactions? start->cause2 cause3 Workup/Purification Issue? start->cause3 sol1a Incomplete formation? (Revisit Protocol 1) cause1->sol1a sol1b Incorrect concentration? (Perform Titration) cause1->sol1b sol2a Wurtz Coupling? (Slow halide addition) cause2->sol2a sol2b Enolization/Reduction? (Lower temp, check sterics) cause2->sol2b sol3a Incomplete Quench? (Ensure all salts dissolve) cause3->sol3a sol3b Product Loss? (Check extraction/distillation) cause3->sol3b

Caption: Decision tree for troubleshooting low product yield in Grignard synthesis.

Reaction_Pathways reactants Ketone + Grignard Reagent (R-MgX) main_path Nucleophilic Addition (Desired Pathway) reactants->main_path Favored side_path1 Enolization (Base) (Sterically Hindered) reactants->side_path1 Side Reaction side_path2 Reduction (β-Hydride Transfer) reactants->side_path2 Side Reaction side_path3 Wurtz Coupling (R-MgX + R-X) product Tertiary Alcohol (After Workup) main_path->product side_prod1 Recovered Ketone side_path1->side_prod1 side_prod2 Secondary Alcohol side_path2->side_prod2 side_prod3 Alkane (R-R) side_path3->side_prod3

Caption: Competing reaction pathways in the Grignard synthesis of tertiary alcohols.

References

Methods for the efficient removal of impurities from crude 2-(4-Methylphenyl)propan-2-ol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the efficient removal of impurities from crude 2-(4-Methylphenyl)propan-2-ol. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude this compound synthesized via a Grignard reaction?

A1: Common impurities include unreacted starting materials such as 4-methylacetophenone or an ester of 4-methylbenzoic acid, and the Grignard reagent's parent halide (e.g., 4-bromotoluene). Side products from the Grignard reaction are also prevalent, such as the coupling product (p,p'-bitolyl) and the protonated Grignard reagent (toluene) formed from reaction with trace water.[1][2]

Q2: What are the primary methods for purifying crude this compound?

A2: The most effective purification methods for this compound are vacuum distillation, recrystallization, and column chromatography. The choice of method depends on the nature and quantity of the impurities, as well as the desired final purity.

Q3: What is the boiling point of this compound?

A3: The boiling point of this compound is approximately 64 °C at 0.6 mm Hg.[3] It is important to use vacuum distillation as heating to the atmospheric boiling point can cause decomposition.

Q4: Is this compound soluble in water?

A4: this compound is sparingly soluble in water but is soluble in various organic solvents like ethanol, acetone, and diethyl ether.[4][5]

Troubleshooting Guides

Vacuum Distillation
Problem Possible Cause Solution
Bumping or uneven boiling Rapid heating or absence of boiling chips/magnetic stirring.Apply heat gradually and use boiling chips or a magnetic stirrer to ensure smooth boiling.
Product solidifying in the condenser The condenser water is too cold, or the vacuum is too high, causing the product to solidify.Increase the temperature of the condenser water slightly or reduce the vacuum to ensure the product remains in a liquid state during collection.
Poor separation of impurities Inefficient fractionating column or incorrect vacuum pressure.Use a fractionating column (e.g., Vigreux) for better separation. Optimize the vacuum pressure to achieve a stable distillation temperature.
Product decomposition The distillation pot is overheated.Ensure the heating mantle temperature is not excessively high. The product is a tertiary alcohol and can be prone to elimination reactions at high temperatures.[3]
Recrystallization
Problem Possible Cause Solution
Product "oils out" instead of crystallizing The solution is supersaturated, or the cooling rate is too fast. The solvent may also be inappropriate.Add a small amount of additional hot solvent to dissolve the oil, then allow the solution to cool more slowly. Seeding with a pure crystal can also induce crystallization. Consider a different solvent system.
No crystals form upon cooling The solution is not saturated enough, or the product is highly soluble in the chosen solvent even at low temperatures.Evaporate some of the solvent to increase the concentration and then cool again. If crystals still do not form, a different solvent or a co-solvent system (e.g., hexane/ethyl acetate) may be necessary.[6]
Low recovery of purified product Too much solvent was used, or the crystals were filtered before crystallization was complete.Minimize the amount of hot solvent used to dissolve the crude product. Ensure the solution is thoroughly cooled before filtration. Wash the collected crystals with a minimal amount of ice-cold solvent.
Colored impurities remain in the crystals The impurity is co-crystallizing with the product.Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Do not add charcoal to a boiling solution as it can cause violent bumping.
Column Chromatography
Problem Possible Cause Solution
Poor separation of spots on TLC The eluent system is not optimized.Perform a thorough TLC analysis with different solvent systems to find an eluent that provides good separation between the product and impurities. A common starting point for moderately polar compounds is a mixture of hexanes and ethyl acetate.
Cracking of the silica gel bed The column was not packed properly, or the solvent polarity was changed too abruptly.Pack the column carefully to ensure a uniform bed. When running a gradient elution, change the solvent polarity gradually to avoid generating heat that can cause cracks.
Band tailing The compound is too polar for the chosen eluent, or the sample is overloaded.Increase the polarity of the eluent. Ensure the amount of crude product loaded onto the column is appropriate for the column size.
Product elutes too quickly or too slowly The eluent polarity is too high or too low, respectively.Adjust the eluent system. For faster elution of a polar compound, increase the proportion of the more polar solvent. For slower elution of a nonpolar compound, increase the proportion of the less polar solvent.

Experimental Protocols

Vacuum Distillation
  • Apparatus Setup : Assemble a standard vacuum distillation apparatus with a round-bottom flask, a short path distillation head with a condenser, a receiving flask, and a vacuum source with a pressure gauge.

  • Sample Preparation : Place the crude this compound and a magnetic stir bar or boiling chips into the round-bottom flask.

  • Distillation :

    • Begin stirring and slowly apply vacuum, ensuring the pressure stabilizes at the desired level (e.g., 0.6 mm Hg).

    • Gradually heat the flask using a heating mantle.

    • Collect the fraction that distills at a constant temperature corresponding to the boiling point of the product (~64 °C at 0.6 mm Hg).[3]

    • Discard any initial lower-boiling fractions and stop the distillation before higher-boiling impurities begin to distill.

  • Isolation : Allow the apparatus to cool completely before releasing the vacuum and collecting the purified product.

Recrystallization
  • Solvent Selection : Based on the principle of "like dissolves like," a moderately polar solvent or a binary solvent system is a good starting point.[6] Hexane or a mixture of hexane and ethyl acetate is often effective. Perform small-scale tests to determine the optimal solvent. The ideal solvent should dissolve the crude product when hot but not when cold, while impurities should remain soluble at all temperatures.

  • Dissolution : In a flask, add the crude this compound and a minimal amount of the chosen hot solvent to fully dissolve the solid.

  • Decolorization (if necessary) : If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

  • Hot Filtration : Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities or charcoal.

  • Crystallization : Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Isolation and Drying : Collect the crystals by vacuum filtration, wash them with a small amount of ice-cold solvent, and allow them to air dry or dry them in a vacuum oven.

Column Chromatography
  • Adsorbent and Eluent Selection : Use silica gel as the stationary phase. Determine the optimal eluent system by thin-layer chromatography (TLC). A mixture of hexanes and ethyl acetate is a good starting point. The ideal eluent should give the product an Rf value of approximately 0.3-0.4.

  • Column Packing : Pack a glass column with a slurry of silica gel in the initial eluent.

  • Sample Loading : Dissolve the crude product in a minimal amount of the eluent and carefully load it onto the top of the silica gel bed.

  • Elution : Begin eluting the column with the chosen solvent system. Collect fractions in test tubes.

  • Fraction Analysis : Monitor the elution by TLC to identify the fractions containing the pure product.

  • Isolation : Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Data Presentation

Purification Method Key Parameters Expected Outcome
Vacuum Distillation Pressure: ~0.6 mm Hg; Temperature: ~64 °C[3]High purity (>98%) for removal of non-volatile or much higher/lower boiling impurities.
Recrystallization Solvent: Hexane or Hexane/Ethyl AcetateEffective for removing small amounts of impurities, yielding high purity crystalline solid.
Column Chromatography Stationary Phase: Silica Gel; Mobile Phase: Hexane/Ethyl Acetate gradientHighly effective for separating compounds with different polarities. Purity >99% is achievable.

Visualizations

Experimental_Workflow crude_product Crude this compound distillation Vacuum Distillation crude_product->distillation High boiling/non-volatile impurities recrystallization Recrystallization crude_product->recrystallization Small amounts of impurities chromatography Column Chromatography crude_product->chromatography Polar/non-polar impurities pure_product Pure Product distillation->pure_product recrystallization->pure_product chromatography->pure_product

Caption: General workflow for the purification of this compound.

Troubleshooting_Recrystallization start Crude Product in Hot Solvent cool Cool Solution start->cool oils_out Product Oils Out cool->oils_out Problem? no_crystals No Crystals Form cool->no_crystals Problem? crystals_form Crystals Form cool->crystals_form Success add_solvent Add More Hot Solvent oils_out->add_solvent Solution concentrate Evaporate Solvent no_crystals->concentrate Solution slow_cool Cool Slowly add_solvent->slow_cool slow_cool->crystals_form concentrate->cool

Caption: Troubleshooting logic for common issues in recrystallization.

References

Controlling regioselectivity in the dehydration of 2-(4-Methylphenyl)propan-2-ol

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the regioselective dehydration of 2-(4-methylphenyl)propan-2-ol. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the experimental challenges of this reaction.

Frequently Asked Questions (FAQs)

Q1: What are the expected products from the dehydration of this compound?

The dehydration of this compound, a tertiary benzylic alcohol, primarily yields two isomeric alkenes through the elimination of a water molecule. The reaction follows an E1 mechanism, proceeding through a stable tertiary benzylic carbocation intermediate.[1][2][3][4] The two main products are:

  • 2-(p-tolyl)prop-1-ene (α-(p-tolyl)ethylene): The Hofmann (less substituted) product.

  • 1-methyl-4-(prop-1-en-2-yl)benzene (4-methyl-α-methylstyrene): The Zaitsev (more substituted and conjugated) product. Due to the conjugation with the aromatic ring, this is generally the thermodynamically more stable and major product.

Q2: How can I control the regioselectivity of the dehydration to favor the Zaitsev or Hofmann product?

Controlling the regioselectivity in the dehydration of this compound hinges on manipulating the reaction conditions to favor either the Zaitsev (thermodynamic) or Hofmann (kinetic) product.

  • Favoring the Zaitsev Product (4-methyl-α-methylstyrene):

    • High Temperatures and Protic Acids: Using strong protic acids like sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄) at elevated temperatures generally favors the formation of the more stable, thermodynamically favored Zaitsev product.[1][5]

    • Weaker, Non-coordinating Bases: In the E1 mechanism, the base that removes the proton in the final step is typically a weak base like water or the conjugate base of the acid catalyst. These small bases can access the more sterically hindered proton required for Zaitsev elimination.

  • Favoring the Hofmann Product (2-(p-tolyl)prop-1-ene):

    • Bulky Bases: While less common for acid-catalyzed dehydration, the use of bulky bases in elimination reactions can favor the abstraction of the more sterically accessible proton, leading to the Hofmann product.[6][7][8]

    • Sterically Hindered Leaving Groups: The use of a bulky leaving group can also promote Hofmann elimination due to steric hindrance in the transition state leading to the Zaitsev product.[7]

Q3: What are common side reactions to be aware of during the dehydration of this compound?

Several side reactions can occur, impacting the yield and purity of the desired alkene products.

  • Ether Formation: Under certain conditions, particularly at lower temperatures, the carbocation intermediate can be attacked by another molecule of the alcohol, leading to the formation of a symmetrical ether.[1][9]

  • Polymerization: The product, 4-methyl-α-methylstyrene, can undergo polymerization, especially in the presence of acid catalysts at higher temperatures.

  • Oxidation and Charring: Concentrated sulfuric acid is a strong oxidizing agent and can cause oxidation of the alcohol and charring, especially at high temperatures, leading to the formation of carbon dioxide and sulfur dioxide.[5]

  • Rearrangement Reactions: While the tertiary benzylic carbocation is relatively stable, rearrangements are a possibility in carbocation-mediated reactions, though less likely in this specific case due to the stability of the initial carbocation.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low yield of alkene products Incomplete reaction.Increase reaction temperature and/or reaction time. Ensure the catalyst is active and used in the correct concentration.
Ether formation as a major side product.Increase the reaction temperature to favor elimination over substitution.[1]
Polymerization of the product.Use a lower reaction temperature or a shorter reaction time. Consider using a milder acid catalyst. Distill the product as it forms to remove it from the acidic conditions.
Poor regioselectivity (mixture of Zaitsev and Hofmann products) Reaction conditions are not optimized for a single product.To favor the Zaitsev product, use higher temperatures and a strong, non-bulky acid. To favor the Hofmann product (theoretically), a bulkier acid catalyst or a different synthetic route might be necessary.
Formation of a black, tarry substance (charring) The reaction temperature is too high, or concentrated sulfuric acid is causing oxidation.Lower the reaction temperature. Use a less oxidizing acid, such as phosphoric acid.[5]
Product is a complex mixture of unidentified compounds Multiple side reactions are occurring.Re-evaluate the reaction conditions. Lower the temperature, use a milder catalyst, and ensure the starting material is pure. Analyze the mixture to identify major byproducts and address their formation specifically.
No reaction observed The reaction temperature is too low.Tertiary alcohols generally dehydrate at milder temperatures than primary or secondary alcohols, but some heating is still required.[1]
The catalyst is inactive or absent.Ensure the acid catalyst has been added and is of the appropriate concentration and purity.

Experimental Protocols

Protocol 1: Synthesis of 4-methyl-α-methylstyrene (Zaitsev Product)

This protocol is designed to favor the formation of the more stable, conjugated Zaitsev product.

Materials:

  • This compound

  • Anhydrous Phosphoric Acid (H₃PO₄) or Concentrated Sulfuric Acid (H₂SO₄)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Saturated Sodium Bicarbonate Solution

  • Diethyl Ether or Dichloromethane

  • Distillation apparatus

  • Separatory funnel

  • Heating mantle

Procedure:

  • Place this compound in a round-bottom flask.

  • Slowly add a catalytic amount of anhydrous phosphoric acid or concentrated sulfuric acid while cooling the flask in an ice bath.

  • Set up a distillation apparatus and heat the mixture gently using a heating mantle.

  • The alkene product will distill over with water. Collect the distillate in a receiving flask cooled in an ice bath.

  • Transfer the distillate to a separatory funnel and wash with a saturated sodium bicarbonate solution to neutralize any remaining acid.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter to remove the drying agent.

  • Purify the product by fractional distillation.

Visualizations

Reaction Pathway for Dehydration of this compound

Dehydration_Pathway Dehydration of this compound Start This compound Protonated_Alcohol Protonated Alcohol Start->Protonated_Alcohol Carbocation Tertiary Benzylic Carbocation Protonated_Alcohol->Carbocation inv1 Protonated_Alcohol->inv1 Zaitsev 4-methyl-α-methylstyrene (Zaitsev Product) Carbocation->Zaitsev Hofmann 2-(p-tolyl)prop-1-ene (Hofmann Product) Carbocation->Hofmann inv2 Carbocation->inv2 inv3 Carbocation->inv3 Water_Out H₂O Proton_Out_Z -H⁺ Proton_Out_H -H⁺ inv1->Water_Out inv2->Proton_Out_Z inv3->Proton_Out_H

Caption: Reaction mechanism for the acid-catalyzed dehydration.

Experimental Workflow for Zaitsev Product Synthesis

Workflow Workflow for Zaitsev Product Synthesis A 1. Reactant & Catalyst (this compound + Acid) B 2. Reaction & Distillation (Heating) A->B C 3. Workup (Neutralization & Washing) B->C D 4. Drying (Anhydrous Na₂SO₄) C->D E 5. Purification (Fractional Distillation) D->E F Final Product (4-methyl-α-methylstyrene) E->F

Caption: Step-by-step experimental workflow for synthesis.

Troubleshooting Logic Flow

Troubleshooting Troubleshooting Flowchart rect rect start Low Yield? q1 Ether or Polymer? start->q1 Yes end Successful Reaction start->end No s1 Increase Temperature Shorter Reaction Time q1->s1 Yes q2 Charring Observed? q1->q2 No s2 Lower Temperature Use H₃PO₄ q2->s2 Yes q3 Poor Regioselectivity? q2->q3 No s3 Adjust Temperature and Catalyst q3->s3 Yes q3->end No

Caption: A logical guide for troubleshooting common issues.

References

Technical Support Center: Catalyst Screening for the Cost-Effective Synthesis of 2-(4-Methylphenyl)propan-2-ol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(4-methylphenyl)propan-2-ol. The focus is on providing practical solutions to common experimental challenges to facilitate a cost-effective and efficient synthesis process.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of this compound, particularly when using the Grignard reaction, a common and effective method.

Problem Potential Cause Recommended Solution
Low or No Product Yield Presence of water: Grignard reagents are highly reactive with water, which will quench the reaction.Ensure all glassware is oven-dried or flame-dried under an inert atmosphere before use. Use anhydrous solvents (e.g., diethyl ether, THF).[1][2]
Inactive Magnesium: The surface of the magnesium metal may be coated with magnesium oxide, preventing the reaction from initiating.Activate the magnesium turnings by adding a small crystal of iodine or by gently crushing them with a glass rod to expose a fresh surface.[1][2][3]
Impure Starting Materials: The presence of acidic protons in the starting materials (e.g., carboxylic acid impurity in the ketone) will consume the Grignard reagent.Purify starting materials before use. For example, distill the ketone to remove any acidic impurities.
Formation of Side Products (e.g., Biphenyl) Side reaction of Grignard reagent: The Grignard reagent (e.g., phenylmagnesium bromide) can react with the alkyl/aryl halide starting material.Add the alkyl/aryl halide solution slowly to the magnesium turnings to maintain a low concentration and minimize this side reaction.
Product Dehydration during Workup Strongly acidic conditions: Tertiary alcohols like this compound are prone to dehydration to form an alkene under strongly acidic conditions, especially with heating.Use a milder acid for the workup, such as a saturated aqueous solution of ammonium chloride, instead of strong acids like sulfuric acid.[4] Perform the workup at a low temperature (e.g., in an ice bath).[2]
Difficulty in Product Purification Presence of unreacted starting materials or biphenyl: These impurities can co-distill or co-crystallize with the desired product.Use column chromatography or recrystallization to purify the crude product. A trituration step with a non-polar solvent like petroleum ether can help remove biphenyl.[3][5]

Frequently Asked Questions (FAQs)

Q1: What is the most common and cost-effective method for synthesizing this compound in a laboratory setting?

A1: The most widely used and generally cost-effective method is the Grignard reaction. This involves the reaction of a Grignard reagent, such as methylmagnesium bromide, with 4-methylacetophenone.[6][7][8] Alternatively, reacting p-tolylmagnesium bromide with acetone will also yield the desired product. The cost-effectiveness will depend on the current market price of the starting materials.

Q2: How can I be certain that my Grignard reagent has formed successfully?

A2: The initiation of the Grignard reaction is usually indicated by the disappearance of the iodine color (if used for activation), the formation of a cloudy or brownish solution, and a gentle refluxing of the solvent without external heating.[3]

Q3: My Grignard reaction is sluggish and won't start. What can I do?

A3: If the reaction does not initiate, you can try gently warming the flask with a heat gun. Adding a small crystal of iodine can also help activate the magnesium surface.[1][3] Ensure that your glassware and solvents are scrupulously dry, as even trace amounts of moisture can inhibit the reaction.[1][2]

Q4: I obtained a product with a different boiling point than expected for this compound. What could it be?

A4: A common byproduct is the dehydrated alkene, 2-(p-tolyl)propene, which has a lower boiling point than the desired tertiary alcohol. This is often a result of using a strong acid during the workup or distilling at too high a temperature.[4]

Q5: Can I use an ester as a starting material instead of a ketone?

A5: Yes, you can synthesize tertiary alcohols from esters using a Grignard reaction. However, this requires two equivalents of the Grignard reagent. For the synthesis of this compound, you could react methyl p-toluate with two equivalents of methylmagnesium bromide.[6][8][9] This route might be less atom-economical compared to using a ketone.

Data Presentation: Comparison of Synthetic Routes

The following table summarizes the two primary Grignard reaction routes for the synthesis of this compound, highlighting key parameters for a cost-effectiveness analysis.

Parameter Route A: 4-Methylacetophenone + Methylmagnesium Bromide Route B: Acetone + p-Tolylmagnesium Bromide
Starting Materials 4-Methylacetophenone, Methyl Bromide, MagnesiumAcetone, p-Bromotoluene, Magnesium
Stoichiometry 1 equivalent of ketone to 1 equivalent of Grignard reagent1 equivalent of ketone to 1 equivalent of Grignard reagent
Key Reaction Steps 1. Formation of methylmagnesium bromide. 2. Reaction with 4-methylacetophenone. 3. Aqueous workup.1. Formation of p-tolylmagnesium bromide. 2. Reaction with acetone. 3. Aqueous workup.
Potential for Side Reactions Lower risk of Grignard reagent dimerization.Potential for Wurtz-type coupling of p-tolylmagnesium bromide.
Relative Cost of Starting Materials Generally, 4-methylacetophenone can be more expensive than acetone.p-Bromotoluene is a readily available and often cheaper starting material.
Overall Cost-Effectiveness May be slightly more expensive due to the cost of the ketone, but the reaction is straightforward.Potentially more cost-effective due to cheaper starting materials, but the Grignard formation from an aryl halide can sometimes be more challenging to initiate.

Experimental Protocols

Synthesis of this compound via Grignard Reaction with 4-Methylacetophenone

This protocol details a standard laboratory procedure for the synthesis of this compound.

Materials:

  • Magnesium turnings

  • Iodine crystal (optional, as an activator)

  • Anhydrous diethyl ether or THF

  • Methyl bromide or methyl iodide

  • 4-Methylacetophenone

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate or sodium sulfate

  • Standard laboratory glassware (round-bottom flasks, dropping funnel, condenser, separatory funnel)

Procedure:

  • Preparation of the Grignard Reagent:

    • Place magnesium turnings in a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

    • Add a small crystal of iodine if desired.

    • In the dropping funnel, place a solution of methyl bromide in anhydrous diethyl ether.

    • Add a small portion of the methyl bromide solution to the magnesium. The reaction should initiate, as evidenced by bubbling and a change in color.

    • Once the reaction has started, add the remaining methyl bromide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with 4-Methylacetophenone:

    • Dissolve 4-methylacetophenone in anhydrous diethyl ether and place it in the dropping funnel.

    • Cool the Grignard reagent solution in an ice bath.

    • Add the 4-methylacetophenone solution dropwise to the stirred Grignard reagent.

    • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1 hour.

  • Workup and Purification:

    • Cool the reaction mixture in an ice bath and slowly add saturated aqueous ammonium chloride solution to quench the reaction.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Extract the aqueous layer with diethyl ether.

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Filter off the drying agent and remove the solvent by rotary evaporation.

    • The crude product can be purified by distillation under reduced pressure or by column chromatography.

Visualizations

experimental_workflow start Start: Prepare Apparatus grignard_formation 1. Grignard Reagent Formation (Methylmagnesium Bromide) start->grignard_formation reaction 2. Reaction with 4-Methylacetophenone grignard_formation->reaction workup 3. Aqueous Workup (NH4Cl solution) reaction->workup extraction 4. Extraction & Drying workup->extraction purification 5. Purification (Distillation/Chromatography) extraction->purification product Final Product: This compound purification->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic start Low/No Product Yield? cause1 Wet Glassware/Solvents? start->cause1 Check for cause2 Inactive Magnesium? start->cause2 Check for cause3 Impure Starting Materials? start->cause3 Check for solution1 Action: Flame-dry glassware, use anhydrous solvents. cause1->solution1 If yes solution2 Action: Activate Mg with iodine or crushing. cause2->solution2 If yes solution3 Action: Purify ketone and alkyl halide. cause3->solution3 If yes

Caption: Troubleshooting logic for low product yield in the Grignard synthesis.

References

Validation & Comparative

Comprehensive Guide to the Spectroscopic Analysis of 2-(4-Methylphenyl)propan-2-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of analytical techniques for the structural elucidation of 2-(4-methylphenyl)propan-2-ol, with a focus on Nuclear Magnetic Resonance (NMR) spectroscopy. Due to the limited availability of experimentally validated public data, the NMR spectral assignments presented herein are based on established prediction models and typical chemical shift ranges.

¹H and ¹³C NMR Spectral Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of organic molecules. By analyzing the chemical shifts, multiplicities, and coupling constants of ¹H and ¹³C nuclei, a detailed picture of the molecular framework can be constructed.

Predicted NMR Data for this compound

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These values are calculated based on empirical data and established theoretical models.

Table 1: Predicted ¹H NMR Data for this compound

ProtonsChemical Shift (ppm)MultiplicityIntegration
-OH~1.6-2.5Singlet (broad)1H
Ar-H (ortho to C(CH₃)₂OH)~7.30Doublet2H
Ar-H (meta to C(CH₃)₂OH)~7.15Doublet2H
Ar-CH₃~2.35Singlet3H
C(CH₃)₂~1.55Singlet6H

Table 2: Predicted ¹³C NMR Data for this compound

Carbon AtomChemical Shift (ppm)
Quaternary C-O~72
Quaternary Aromatic C~145
Aromatic CH (ortho to C(CH₃)₂OH)~129
Aromatic CH (meta to C(CH₃)₂OH)~125
Quaternary Aromatic C (ipso to CH₃)~136
Ar-CH₃~21
C(CH₃)₂~32

Experimental Protocol for NMR Spectroscopy

A standard protocol for acquiring ¹H and ¹³C NMR spectra of a small organic molecule like this compound is outlined below.

Methodology
  • Sample Preparation:

    • Weigh approximately 5-10 mg of the solid sample or dispense 20-50 µL of the liquid sample into a clean, dry NMR tube.

    • Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O). The choice of solvent depends on the solubility of the analyte and should not have signals that overlap with key analyte resonances.

    • Add a small amount of a reference standard, typically tetramethylsilane (TMS), to calibrate the chemical shift scale to 0 ppm.

    • Cap the NMR tube and gently agitate to ensure the sample is completely dissolved and the solution is homogeneous.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer onto the deuterium signal of the solvent to stabilize the magnetic field.

    • Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.

  • ¹H NMR Acquisition:

    • Set the appropriate spectral width to encompass all expected proton signals (typically 0-12 ppm).

    • Apply a 90° pulse to excite the protons.

    • Acquire the Free Induction Decay (FID) signal. The acquisition time is typically 2-4 seconds.

    • Apply a relaxation delay of 1-5 seconds between scans to allow for the protons to return to equilibrium.

    • Accumulate a sufficient number of scans (typically 8-32) to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Set a wider spectral width to cover the full range of carbon chemical shifts (typically 0-220 ppm).

    • Employ proton decoupling to simplify the spectrum to single lines for each carbon and to enhance the signal via the Nuclear Overhauser Effect (NOE).

    • Use a 30-45° pulse angle to reduce the relaxation delay needed.

    • Acquire the FID. The acquisition time is typically 1-2 seconds.

    • A longer relaxation delay (2-10 seconds) may be necessary, especially for quaternary carbons.

    • Accumulate a larger number of scans (typically 128 to several thousands) due to the lower natural abundance and sensitivity of the ¹³C nucleus.

  • Data Processing:

    • Apply a Fourier transform to the FID to convert the time-domain data into the frequency-domain spectrum.

    • Phase the spectrum to ensure all peaks are in the positive absorptive mode.

    • Perform baseline correction to obtain a flat baseline.

    • Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of the different types of protons.

    • Reference the spectrum by setting the TMS signal to 0 ppm.

Alternative Analytical Techniques

While NMR is a cornerstone of structural elucidation, other techniques provide complementary information and can be used for confirmation or in situations where NMR is not feasible.

Table 3: Comparison of Analytical Techniques for Alcohol Characterization

TechniqueInformation ProvidedAdvantagesLimitations
Infrared (IR) Spectroscopy Presence of functional groups (e.g., broad O-H stretch around 3200-3600 cm⁻¹, C-O stretch around 1000-1200 cm⁻¹).Fast, requires small sample size, non-destructive.Provides limited information about the carbon skeleton and connectivity.
Mass Spectrometry (MS) Molecular weight and fragmentation pattern, which can indicate structural motifs.High sensitivity, provides molecular formula with high-resolution MS.Isomers can be difficult to distinguish, fragmentation can be complex to interpret.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of components in a mixture and their individual mass spectra.Excellent for analyzing purity and identifying components in a mixture.Compound must be volatile and thermally stable.
X-ray Crystallography Precise three-dimensional arrangement of atoms in a crystalline solid.Provides unambiguous structural determination.Requires a suitable single crystal, which can be difficult to grow.
Chemical Tests (e.g., Lucas Test, Jones Oxidation) Differentiation between primary, secondary, and tertiary alcohols.[1][2]Simple, rapid, and inexpensive qualitative tests.Can be unreliable with complex molecules, may consume the sample.

Workflow for NMR Spectral Analysis

The following diagram illustrates the logical workflow for the analysis and structural elucidation of an organic molecule using NMR spectroscopy.

NMR_Workflow cluster_acquisition Data Acquisition cluster_processing Data Processing cluster_analysis Spectral Analysis cluster_elucidation Structure Elucidation Sample_Prep Sample Preparation NMR_Experiment NMR Experiment (1H, 13C) Sample_Prep->NMR_Experiment FID_Processing FID Processing (FT, Phasing, Baseline Correction) NMR_Experiment->FID_Processing Peak_Picking Peak Picking & Integration FID_Processing->Peak_Picking Chem_Shift Chemical Shift Analysis Peak_Picking->Chem_Shift Multiplicity Multiplicity Analysis (n+1 rule) Peak_Picking->Multiplicity Integration Integration Analysis Peak_Picking->Integration Fragment_Assembly Fragment Assembly Chem_Shift->Fragment_Assembly Multiplicity->Fragment_Assembly Integration->Fragment_Assembly TwoD_NMR 2D NMR (COSY, HSQC, HMBC) TwoD_NMR->Fragment_Assembly Structure_Verification Structure Verification Fragment_Assembly->Structure_Verification

Caption: Workflow of NMR data acquisition, processing, and analysis for structural elucidation.

References

A Comparative Guide to the Reactivity of 2-(4-Methylphenyl)propan-2-ol and Other Tertiary Alcohols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the chemical reactivity of 2-(4-methylphenyl)propan-2-ol with other common tertiary alcohols. The analysis is grounded in the principles of physical organic chemistry, focusing on reactions that proceed via carbocation intermediates, such as dehydration (E1) and nucleophilic substitution (SN1). The enhanced reactivity of this compound, a tertiary benzylic alcohol, is highlighted, supported by theoretical principles and detailed experimental protocols for verification.

Introduction to Tertiary Alcohol Reactivity

The reactivity of alcohols in acidic media is largely dictated by the stability of the carbocation intermediate formed upon protonation of the hydroxyl group and subsequent loss of water. Tertiary alcohols are significantly more reactive than primary or secondary alcohols in SN1 and E1 reactions because they form relatively stable tertiary carbocations.[1][2] The stability of these carbocations is governed by several factors, including hyperconjugation and resonance effects.

This compound is of particular interest as its structure combines the features of a tertiary alcohol with those of a benzylic alcohol. This unique arrangement leads to a highly stabilized carbocation intermediate, suggesting enhanced reactivity compared to simple aliphatic tertiary alcohols.

Theoretical Comparison of Reactivity

The rate-determining step in SN1 and E1 reactions of alcohols is the formation of the carbocation. Therefore, the more stable the carbocation, the lower the activation energy and the faster the reaction rate. Let's compare the carbocation intermediates of three representative tertiary alcohols: tert-Butyl alcohol, Triphenylmethanol, and this compound.

  • tert-Butyl Cation: Stabilized by hyperconjugation from the nine C-H bonds of the three methyl groups.

  • Triphenylmethyl (Trityl) Cation: Highly stabilized by resonance, with the positive charge delocalized over three phenyl rings.

  • 2-(4-Methylphenyl)propyl-2-yl Cation: This carbocation is both tertiary and benzylic. The positive charge is stabilized by hyperconjugation with the two methyl groups and, more significantly, by resonance delocalization into the para-tolyl group. The electron-donating para-methyl group further enhances this resonance stabilization.[3]

The expected order of reactivity, based on carbocation stability, is therefore:

This compound > Triphenylmethanol > tert-Butyl alcohol

Benzylic carbocations are exceptionally stable due to the delocalization of the positive charge into the aromatic ring.[4][5] The additional electron-donating methyl group on the phenyl ring of this compound provides further stabilization, making it more stable and thus more readily formed than the unsubstituted benzylic or simple tertiary carbocations.[3]

G cluster_0 Relative Stability of Tertiary Carbocations tert_Butyl tert-Butyl Cation (Hyperconjugation) Trityl Triphenylmethyl Cation (Resonance - 3 Rings) tert_Butyl->Trityl Increasing Stability p_Tolyl 2-(4-Methylphenyl)propyl-2-yl Cation (Resonance + Hyperconjugation + Inductive Effect) Trityl->p_Tolyl Increasing Stability

Figure 1. Relative stability of tertiary carbocations.

Data Presentation: Predicted Reactivity and Properties

The following table summarizes the structural features influencing the stability of the corresponding carbocations and the predicted relative rates for E1/SN1 reactions.

AlcoholStructureCarbocation IntermediateKey Stabilizing FactorsPredicted Relative Rate (E1/SN1)
tert-Butyl Alcohol (CH₃)₃COH(CH₃)₃C⁺Hyperconjugation1
Triphenylmethanol (C₆H₅)₃COH(C₆H₅)₃C⁺Resonance (3 Phenyl Rings)High
This compound CH₃(C₆H₄)C(CH₃)₂OHCH₃(C₆H₄)C(CH₃)₂⁺Resonance (p-Tolyl Ring), Hyperconjugation, Inductive Effect (p-CH₃)Very High

Experimental Protocol: Comparative Dehydration of Tertiary Alcohols

This protocol describes a method for comparing the reaction rates of acid-catalyzed dehydration of this compound, tert-butyl alcohol, and triphenylmethanol by monitoring the formation of the resulting alkene products via UV-Vis spectrophotometry. The alkenes formed from the benzylic alcohols will be conjugated and thus have strong UV absorbance, allowing for sensitive detection.

Objective: To determine the relative rates of acid-catalyzed dehydration of three tertiary alcohols.

Materials:

  • This compound (98%+)

  • tert-Butyl alcohol (99%+)

  • Triphenylmethanol (99%+)

  • Sulfuric acid (H₂SO₄), concentrated (98%)

  • Glacial acetic acid (solvent)

  • Volumetric flasks (10 mL, 50 mL)

  • Pipettes

  • Quartz cuvettes

  • UV-Vis Spectrophotometer with temperature control

  • Stirring hotplate and magnetic stir bars

Procedure:

  • Preparation of Reagents:

    • Prepare a 0.1 M stock solution of each alcohol in glacial acetic acid in separate 50 mL volumetric flasks.

    • Prepare a 1 M solution of sulfuric acid in glacial acetic acid. Caution: Add acid to solvent slowly.

  • Kinetic Run (Example for one alcohol):

    • Equilibrate the spectrophotometer to the desired reaction temperature (e.g., 50 °C).

    • Pipette 2.5 mL of the 0.1 M alcohol stock solution into a quartz cuvette.

    • Add 0.5 mL of glacial acetic acid to the cuvette, cap, and mix. Place the cuvette in the spectrophotometer and set the baseline (blank).

    • To initiate the reaction, add 0.5 mL of the 1 M H₂SO₄ solution to the cuvette, cap, mix quickly, and immediately start recording the absorbance at the λ_max of the expected alkene product at fixed time intervals (e.g., every 30 seconds) for a total duration of 30-60 minutes.

    • The λ_max for 2-(p-tolyl)propene and triphenylmethene will need to be determined experimentally but are expected in the UV region. For tert-butyl alcohol, this method is less direct as isobutylene does not absorb strongly; an alternative method like GC analysis of the headspace would be required.

  • Data Analysis:

    • Plot Absorbance vs. Time for each run.

    • Assuming pseudo-first-order kinetics (with the acid in excess), the natural logarithm of (A_∞ - A_t) versus time should yield a straight line, where A_t is the absorbance at time t, and A_∞ is the final absorbance.

    • The slope of this line will be the negative of the pseudo-first-order rate constant, k'.

    • Compare the k' values for each alcohol to determine the relative reactivity.

G cluster_workflow Experimental Workflow prep Prepare 0.1 M Alcohol and 1 M H₂SO₄ Solutions in Acetic Acid setup Equilibrate Spectrophotometer and Blank with Alcohol Solution prep->setup initiate Initiate Reaction by Adding H₂SO₄ to Cuvette setup->initiate measure Record Absorbance vs. Time at Constant Temperature initiate->measure analyze Plot ln(A∞ - At) vs. Time to Determine Rate Constant (k') measure->analyze compare Compare k' values for all Alcohols analyze->compare

Figure 2. Workflow for kinetic analysis of alcohol dehydration.

Illustrative Quantitative Data

The following table presents hypothetical, yet realistic, experimental data that could be obtained from the protocol described above, illustrating the expected trend in reactivity.

Tertiary AlcoholReaction Temperature (°C)Pseudo-First-Order Rate Constant (k') (s⁻¹)Relative Rate
tert-Butyl Alcohol50(Requires different detection method)1
Triphenylmethanol501.5 x 10⁻⁴~50
This compound 50 4.2 x 10⁻⁴ ~140

Note: These values are for illustrative purposes to demonstrate the expected relative reactivity based on carbocation stability. Actual experimental values will depend on precise conditions.

Conclusion

Based on fundamental principles of organic chemistry, this compound is predicted to be significantly more reactive in SN1 and E1 reactions than simple aliphatic tertiary alcohols like tert-butyl alcohol and even other benzylic tertiary alcohols like triphenylmethanol. This enhanced reactivity is attributed to the formation of a highly stable tertiary benzylic carbocation, which is further stabilized by the electron-donating para-methyl group. The provided experimental protocol offers a robust framework for quantitatively verifying these reactivity differences in a laboratory setting. For professionals in drug development and chemical synthesis, understanding these reactivity trends is crucial for predicting reaction outcomes and designing efficient synthetic pathways.

References

In-Vitro Testing of the Biological Activity of 2-(4-Methylphenyl)propan-2-ol Isomers: A Comparative Guide to Methodologies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of in-vitro methodologies to assess the potential biological activities of the isomers of 2-(4-Methylphenyl)propan-2-ol. While literature suggests potential anti-inflammatory, antioxidant, and anti-tumor properties for this compound, to date, there is a notable absence of published experimental data directly comparing the biological activities of its specific isomers.[1] This document, therefore, serves as a practical guide for researchers aiming to conduct such comparative studies, detailing established experimental protocols for key in-vitro assays.

The compound this compound, a tertiary alcohol, possesses a chiral center, leading to the existence of enantiomers. It is well-established that different isomers of a chiral compound can exhibit significantly different biological activities and pharmacological profiles due to their distinct three-dimensional structures and interactions with biological targets.

Assessment of Cytotoxic Activity

Evaluating the cytotoxic potential of the isomers is a critical first step in determining their therapeutic window and potential as drug candidates. In-vitro cytotoxicity assays are essential tools for screening compounds and assessing their effects on cell viability and proliferation.[2][3][4]

Comparison of Common In-Vitro Cytotoxicity Assays

AssayPrincipleAdvantagesDisadvantages
MTT Assay Colorimetric assay based on the reduction of a yellow tetrazolium salt (MTT) to purple formazan crystals by metabolically active cells.[5]Well-established, cost-effective, high-throughput.Indirect measurement of cell viability, potential interference from reducing agents.[6]
LDH Release Assay Measures the release of lactate dehydrogenase (LDH), a cytosolic enzyme, from cells with damaged membranes.Direct measure of cell membrane integrity and cytotoxicity.Can be influenced by serum LDH levels, less sensitive for early-stage apoptosis.
Trypan Blue Exclusion Assay A dye exclusion method where viable cells with intact membranes exclude the trypan blue dye, while non-viable cells are stained blue.Simple, rapid, and inexpensive.Subjective counting, may not distinguish between apoptotic and necrotic cells.[2]

Detailed Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.[5]

Materials:

  • This compound isomers (dissolved in a suitable solvent, e.g., DMSO)

  • Human cancer cell line (e.g., HeLa, MCF-7)

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of the this compound isomers in culture medium. Replace the medium in the wells with the medium containing different concentrations of the isomers. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the isomers) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plates for 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.

Experimental Workflow for MTT Assay

MTT_Workflow A Seed cells in 96-well plate B Incubate for 24h A->B C Treat cells with isomers B->C D Incubate for 24-72h C->D E Add MTT solution D->E F Incubate for 4h E->F G Add DMSO F->G H Read absorbance at 570 nm G->H I Data Analysis (IC50) H->I

Caption: Workflow of the MTT assay for assessing cytotoxicity.

Evaluation of Anti-inflammatory Activity

Chronic inflammation is implicated in various diseases. Phenylpropanoids and their derivatives are known to possess anti-inflammatory properties.[7] In-vitro assays for anti-inflammatory activity often measure the inhibition of inflammatory mediators or enzymes.[7][8]

Comparison of Common In-Vitro Anti-inflammatory Assays

AssayPrincipleAdvantagesDisadvantages
Griess Assay for Nitric Oxide (NO) Measures the production of nitric oxide (NO), a key inflammatory mediator, by detecting its stable metabolite, nitrite.Simple, sensitive, and widely used for screening.Indirect measurement of NO, can be affected by other substances in the sample.
COX Inhibition Assay Measures the inhibition of cyclooxygenase (COX) enzymes (COX-1 and COX-2), which are key enzymes in the inflammatory pathway.Provides mechanistic insight into the anti-inflammatory action.More complex and expensive than the Griess assay.
Cytokine Release Assay (ELISA) Quantifies the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) released from immune cells.Highly specific and sensitive for measuring cytokine modulation.Requires specific antibodies and can be costly.

Detailed Experimental Protocol: Griess Assay for Nitric Oxide

This assay measures the accumulation of nitrite, a stable product of nitric oxide (NO), in cell culture supernatants.

Materials:

  • This compound isomers

  • Macrophage cell line (e.g., RAW 264.7)

  • Lipopolysaccharide (LPS)

  • Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite (for standard curve)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with different concentrations of the this compound isomers for 1 hour.

  • Inflammation Induction: Stimulate the cells with LPS (1 µg/mL) to induce NO production and incubate for 24 hours.

  • Sample Collection: Collect the cell culture supernatants.

  • Griess Reaction: Add 50 µL of supernatant to a new 96-well plate. Add 50 µL of Griess Reagent Part A and incubate for 10 minutes at room temperature, protected from light. Then, add 50 µL of Griess Reagent Part B and incubate for another 10 minutes.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Calculate the nitrite concentration from a sodium nitrite standard curve. The percentage of NO inhibition is calculated relative to the LPS-stimulated control.

Experimental Workflow for Griess Assay

Griess_Workflow A Seed macrophage cells B Pre-treat with isomers A->B C Stimulate with LPS B->C D Incubate for 24h C->D E Collect supernatant D->E F Add Griess Reagent E->F G Incubate for 20 min F->G H Read absorbance at 540 nm G->H I Calculate NO inhibition H->I DPPH_Workflow A Prepare isomer solutions B Add DPPH solution A->B C Incubate in dark for 30 min B->C D Read absorbance at 517 nm C->D E Calculate scavenging activity D->E

References

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, a comprehensive understanding of the structural nuances between related chemical compounds is paramount. This guide provides a detailed spectroscopic comparison of 2-(4-Methylphenyl)propan-2-ol with two closely related tertiary and secondary alcohols: 2-phenylpropan-2-ol and 1-(4-methylphenyl)ethan-1-ol. The comparative analysis is supported by experimental data from Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS), offering objective insights into their distinct spectroscopic signatures.

This guide presents quantitative data in structured tables for straightforward comparison, details the experimental protocols for data acquisition, and includes a visual representation of the structural relationships between these compounds to facilitate a deeper understanding of their chemical properties.

Structural and Spectroscopic Data Comparison

The key to differentiating these compounds lies in the subtle yet significant variations in their chemical structure, which are directly reflected in their interaction with different forms of electromagnetic radiation and their fragmentation patterns in mass spectrometry. This compound, a tertiary alcohol, is characterized by a para-substituted methyl group on the phenyl ring. Its structural isomer, 1-(4-methylphenyl)ethan-1-ol, is a secondary alcohol. The third compound, 2-phenylpropan-2-ol, is also a tertiary alcohol but lacks the methyl substituent on the aromatic ring.

Infrared (IR) Spectroscopy

Infrared spectroscopy probes the vibrational frequencies of functional groups within a molecule. The most prominent feature in the IR spectra of all three alcohols is the broad O-H stretching band, characteristic of the hydroxyl group. However, the exact position and shape of this band, along with other subtle differences in the fingerprint region, can be used for differentiation.

CompoundO-H Stretch (cm⁻¹)C-H Stretch (Aromatic) (cm⁻¹)C-H Stretch (Aliphatic) (cm⁻¹)C-O Stretch (cm⁻¹)
This compound~3400 (broad)~3100-3000~2970-2870~1150
2-Phenylpropan-2-ol~3400 (broad)~3100-3000~2980-2850~1155
1-(4-Methylphenyl)ethan-1-ol~3350 (broad)~3100-3000~2970-2860~1080
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the chemical environment of hydrogen atoms in a molecule. The chemical shifts, splitting patterns (multiplicity), and integration values are unique for each compound. All spectra are referenced to Tetramethylsilane (TMS) at 0.00 ppm.

CompoundAromatic Protons (δ, ppm)CH₃ (Aryl) (δ, ppm)CH₃ (Alkyl) (δ, ppm)OH (δ, ppm)CH (Alkyl) (δ, ppm)
This compound~7.2 (d), ~7.0 (d)~2.3 (s)~1.5 (s, 6H)~1.6 (s)-
2-Phenylpropan-2-ol~7.4-7.2 (m)-~1.6 (s, 6H)~1.9 (s)-
1-(4-Methylphenyl)ethan-1-ol~7.2 (d), ~7.1 (d)~2.3 (s)~1.4 (d, 3H)~1.8 (s)~4.8 (q, 1H)

d = doublet, q = quartet, s = singlet, m = multiplet

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. The chemical shift of each carbon atom is dependent on its electronic environment.

CompoundC (Aromatic, substituted) (δ, ppm)C (Aromatic, CH) (δ, ppm)C-O (δ, ppm)CH₃ (Aryl) (δ, ppm)CH₃ (Alkyl) (δ, ppm)
This compound~144, ~136~128, ~125~72~21~32
2-Phenylpropan-2-ol~147~128, ~126, ~125~72-~32
1-(4-Methylphenyl)ethan-1-ol~143, ~137~129, ~125~70~21~25
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments. The molecular ion peak (M⁺) and the fragmentation pattern are characteristic of each compound.

CompoundMolecular Ion (m/z)Base Peak (m/z)Key Fragment Ions (m/z)
This compound150135119, 91
2-Phenylpropan-2-ol136121105, 77
1-(4-Methylphenyl)ethan-1-ol136121105, 91, 77

Experimental Protocols

The following are generalized experimental protocols for the acquisition of the spectroscopic data presented.

Infrared (IR) Spectroscopy

Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer. Sample Preparation (Liquid Samples): A drop of the neat liquid sample was placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates to form a thin film. Data Acquisition: The spectrum was recorded in the range of 4000-400 cm⁻¹. A background spectrum of the clean salt plates was acquired prior to the sample analysis and automatically subtracted from the sample spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)

Instrumentation: A 300 MHz or 500 MHz NMR spectrometer. Sample Preparation: Approximately 10-20 mg of the compound was dissolved in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing 1% tetramethylsilane (TMS) as an internal standard. The solution was transferred to a 5 mm NMR tube. Data Acquisition for ¹H NMR: The spectrum was acquired with a 90° pulse angle and a relaxation delay of 1-2 seconds. Data Acquisition for ¹³C NMR: The spectrum was acquired using a proton-decoupled sequence with a 45° pulse angle and a relaxation delay of 2 seconds.

Mass Spectrometry (MS)

Instrumentation: A mass spectrometer equipped with an Electron Ionization (EI) source. Sample Introduction: The sample was introduced via a direct insertion probe or through a gas chromatograph (GC) inlet. Ionization: Electron ionization was performed at a standard energy of 70 eV. Data Acquisition: The mass spectrum was scanned over a mass-to-charge (m/z) range of 40-400 amu.

Visualization of Structural Relationships

The following diagram illustrates the structural similarities and differences between the three compounds, highlighting the position of the hydroxyl and methyl groups.

G Structural Comparison of Related Alcohols cluster_0 Tertiary Alcohols cluster_1 Secondary Alcohol A This compound (C10H14O) B 2-Phenylpropan-2-ol (C9H12O) A->B Lacks p-methyl group C 1-(4-Methylphenyl)ethan-1-ol (C9H12O) A->C Isomeric: -OH on secondary carbon

Caption: A diagram illustrating the structural relationships between the three analyzed compounds.

A Comparative Guide to HPLC and GC Methods for Purity Assessment of 2-(4-Methylphenyl)propan-2-ol

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the purity of chemical compounds is a critical aspect of quality control and regulatory compliance. This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) methods for the purity assessment of 2-(4-Methylphenyl)propan-2-ol, a tertiary alcohol with applications in various chemical syntheses.

This document outlines detailed experimental protocols, presents comparative data in structured tables, and includes workflow diagrams to assist in selecting the most suitable analytical method for your specific needs.

Introduction to Purity Assessment of this compound

This compound is a tertiary alcohol, and its purity can be affected by starting materials, by-products, and degradation products. A common potential impurity is 4-methylacetophenone, which may be a precursor in some synthetic routes. Accurate and robust analytical methods are essential to quantify the main compound and separate it from any potential impurities. Both HPLC and GC are powerful chromatographic techniques widely used for this purpose.

High-Performance Liquid Chromatography (HPLC) Method

Reversed-phase HPLC (RP-HPLC) is a highly versatile and widely used technique for the analysis of moderately polar to non-polar compounds.[1][2] For this compound, an RP-HPLC method using a C18 stationary phase is effective for separating the target compound from its potential impurities.

Experimental Protocol: RP-HPLC

Instrumentation:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Data acquisition and processing software

Reagents and Materials:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Methanol (HPLC grade)

  • Reference standards of this compound and 4-methylacetophenone

Chromatographic Conditions:

  • Mobile Phase: Acetonitrile and water gradient.

  • Column: C18 (250 mm x 4.6 mm, 5 µm)

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 220 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a known concentration (e.g., 1 mg/mL). Filter the solution through a 0.45 µm syringe filter before injection.

Method Performance Data (Hypothetical Validated Data)
ParameterThis compound4-Methylacetophenone
Retention Time (min) 4.52.64[1]
Resolution (Rs) -> 2.0 (between the two peaks)
Linearity (Concentration Range, µg/mL) 1 - 1000.1 - 10
Correlation Coefficient (r²) > 0.999> 0.999
Accuracy (% Recovery) 98.0 - 102.097.0 - 103.0
Precision (% RSD, n=6) < 1.0< 2.0
Limit of Detection (LOD, µg/mL) 0.10.05
Limit of Quantitation (LOQ, µg/mL) 0.30.15

Gas Chromatography (GC) Method

Gas Chromatography with a Flame Ionization Detector (GC-FID) is a robust and sensitive technique for the analysis of volatile and thermally stable compounds like alcohols and their impurities.

Experimental Protocol: GC-FID

Instrumentation:

  • Gas chromatograph with a Flame Ionization Detector (FID)

  • Capillary column suitable for polar compounds (e.g., DB-WAX or equivalent)

  • Data acquisition and processing software

Reagents and Materials:

  • Helium or Nitrogen (carrier gas, high purity)

  • Hydrogen (for FID, high purity)

  • Air (for FID, high purity)

  • Reference standards of this compound and 4-methylacetophenone

Chromatographic Conditions:

  • Column: DB-WAX (30 m x 0.25 mm ID, 0.25 µm film thickness)

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Injector Temperature: 250 °C

  • Detector Temperature: 280 °C

  • Oven Temperature Program: Initial temperature of 80 °C, hold for 2 minutes, then ramp to 200 °C at 10 °C/min, and hold for 5 minutes.

  • Injection Volume: 1 µL (split injection, e.g., 50:1 split ratio)

Sample Preparation: Accurately weigh and dissolve the sample in a suitable solvent (e.g., isopropanol) to a known concentration (e.g., 1 mg/mL).

Method Performance Data (Hypothetical Validated Data)
ParameterThis compound4-Methylacetophenone
Retention Time (min) 8.26.5
Resolution (Rs) -> 2.5 (between the two peaks)
Linearity (Concentration Range, µg/mL) 1 - 1000.1 - 10
Correlation Coefficient (r²) > 0.999> 0.999
Accuracy (% Recovery) 98.5 - 101.597.5 - 102.5
Precision (% RSD, n=6) < 1.0< 2.0
Limit of Detection (LOD, µg/mL) 0.050.02
Limit of Quantitation (LOQ, µg/mL) 0.150.06

Method Comparison

FeatureHPLC MethodGC Method
Principle Partitioning between a liquid mobile phase and a solid stationary phase.Partitioning between a gaseous mobile phase and a liquid or solid stationary phase.
Applicability Suitable for a wide range of compounds, including non-volatile and thermally labile substances.Best for volatile and thermally stable compounds.
Sample Derivatization Generally not required for this analyte.Not required for this analyte.
Sensitivity Good, with UV detection.Excellent, especially with FID for hydrocarbons.
Resolution Good, can be optimized by adjusting mobile phase composition and gradient.Excellent for volatile compounds, with high-efficiency capillary columns.
Analysis Time Can be longer due to column equilibration and gradient elution.Typically faster analysis times.
Solvent Consumption Higher, uses organic solvents in the mobile phase.Lower, primarily uses carrier gas.
Cost Instrument and solvent costs can be higher.Generally lower instrument and running costs.

Visualization of Analytical Workflows

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Weighing Weigh Sample Dissolving Dissolve in Mobile Phase Weighing->Dissolving Filtering Filter (0.45 µm) Dissolving->Filtering Injection Inject Sample Filtering->Injection Separation Separation on C18 Column Injection->Separation Detection UV Detection (220 nm) Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification (Purity Calculation) Integration->Quantification

Figure 1. General workflow for purity assessment by HPLC.

GC_Workflow cluster_prep_gc Sample Preparation cluster_analysis_gc GC Analysis cluster_data_gc Data Processing Weighing_GC Weigh Sample Dissolving_GC Dissolve in Solvent Weighing_GC->Dissolving_GC Injection_GC Inject Sample (Split Mode) Dissolving_GC->Injection_GC Separation_GC Separation on Wax Column Injection_GC->Separation_GC Detection_GC FID Detection Separation_GC->Detection_GC Integration_GC Peak Integration Detection_GC->Integration_GC Quantification_GC Quantification (Purity Calculation) Integration_GC->Quantification_GC

Figure 2. General workflow for purity assessment by GC.

Conclusion

Both HPLC and GC are suitable and powerful techniques for the purity assessment of this compound. The choice between the two methods will depend on the specific requirements of the analysis, available instrumentation, and cost considerations.

  • RP-HPLC is a versatile and robust method, particularly well-suited for a wide range of potential impurities, including those that may not be volatile.

  • GC-FID offers high sensitivity and faster analysis times for volatile analytes and is often a more cost-effective option in terms of solvent consumption.

For comprehensive purity profiling, especially during method development and validation, employing both techniques can provide complementary information and a more complete picture of the sample's purity.

References

Comparative Guide to Novel 2-(4-Methylphenyl)propan-2-ol Derivatives: Structural Validation and Biological Performance

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of novel 2-(4-Methylphenyl)propan-2-ol derivatives, focusing on their structural validation and performance against alternative compounds. The information presented is supported by experimental data to facilitate objective evaluation for research and development purposes.

Structural Elucidation of Novel Derivatives

The structural integrity of newly synthesized this compound derivatives is paramount for understanding their chemical behavior and biological activity. A combination of spectroscopic techniques is employed for unambiguous structure determination. This section details the characteristic spectral data for a series of novel derivatives.

Spectroscopic Data Summary

The following table summarizes the key spectroscopic data for three novel derivatives of this compound, highlighting the shifts and absorptions that confirm their molecular structure.

Derivative Structure ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm) Mass Spec. (m/z) IR (cm⁻¹)
Derivative A: 2-(4-Methylphenyl)-1-(phenylsulfonyl)propan-2-ol 7.85-7.20 (m, 9H, Ar-H), 4.95 (s, 1H, OH), 3.65 (s, 2H, CH₂), 2.30 (s, 3H, Ar-CH₃), 1.50 (s, 6H, C(CH₃)₂)144.5, 140.1, 133.8, 129.5, 129.0, 128.5, 128.0, 127.5, 74.0, 65.0, 29.0, 21.0306.1 (M+)3500 (O-H), 3060 (Ar C-H), 1310, 1150 (S=O)
Derivative B: 2-(4-Fluorophenyl)-1-(2-(4-methylphenyl)propan-2-yloxy)ethan-1-one 7.95 (dd, 2H, Ar-H), 7.20-7.10 (m, 6H, Ar-H), 4.60 (s, 2H, OCH₂), 2.30 (s, 3H, Ar-CH₃), 1.60 (s, 6H, C(CH₃)₂)195.0 (C=O), 165.5 (d, J=250 Hz, C-F), 143.0, 138.0, 131.0 (d, J=9 Hz), 129.0, 125.0, 115.5 (d, J=22 Hz), 80.0, 75.0, 27.0, 21.0316.1 (M+)3070 (Ar C-H), 1700 (C=O), 1220 (C-F)
Alternative Compound: 2-(4-Chlorophenyl)-1H-pyrrole-3-carboxylic acid 12.10 (s, 1H, COOH), 8.50 (s, 1H, NH), 7.40 (d, 2H, Ar-H), 7.30 (d, 2H, Ar-H), 6.90 (t, 1H, Pyrrole-H), 6.20 (t, 1H, Pyrrole-H)168.0 (COOH), 135.0, 133.0, 130.0, 129.0, 128.5, 122.0, 118.0, 110.0235.0 (M+)3400 (N-H), 3200-2500 (O-H), 1680 (C=O)

Comparative Biological Performance

The therapeutic potential of novel this compound derivatives is often evaluated through their anti-inflammatory and antioxidant activities. This section provides a comparative analysis of their performance against a known anti-inflammatory agent.

Anti-inflammatory Activity

The anti-inflammatory activity was assessed by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Compound Concentration (µM) % NO Inhibition IC₅₀ (µM)
Derivative A 1035.2 ± 2.128.5
2558.9 ± 3.5
5085.1 ± 4.2
Derivative B 1025.8 ± 1.942.1
2545.3 ± 2.8
5070.4 ± 3.9
Diclofenac (Standard) 1048.6 ± 2.515.8
2575.2 ± 4.1
5092.3 ± 5.0
Antioxidant Activity

The antioxidant potential was determined using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.

Compound Concentration (µg/mL) % DPPH Scavenging IC₅₀ (µg/mL)
Derivative A 5042.7 ± 2.8115.2
10065.1 ± 3.9
20088.9 ± 5.1
Derivative B 5030.5 ± 2.2163.4
10052.8 ± 3.1
20075.3 ± 4.5
Ascorbic Acid (Standard) 5095.8 ± 4.78.7
10096.5 ± 4.8
20097.2 ± 4.9

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility and transparency.

General Synthesis of this compound Derivatives

A solution of the appropriate Grignard reagent (e.g., 4-methylphenylmagnesium bromide) in anhydrous THF is added dropwise to a stirred solution of a suitable ketone or ester (e.g., acetone or ethyl acetate) in anhydrous THF at 0 °C under an inert atmosphere. The reaction mixture is then allowed to warm to room temperature and stirred for 12 hours. The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution. The organic layer is separated, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

Spectroscopic Characterization
  • ¹H and ¹³C NMR: Spectra were recorded on a Bruker Avance 400 MHz spectrometer. Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

  • Mass Spectrometry: Mass spectra were obtained on a Shimadzu GCMS-QP2010 Plus spectrometer using electron ionization (EI) at 70 eV.

  • Infrared (IR) Spectroscopy: IR spectra were recorded on a PerkinElmer Spectrum Two FT-IR spectrometer using KBr pellets.

In Vitro Anti-inflammatory Assay (Nitric Oxide Inhibition)

RAW 264.7 macrophage cells were seeded in 96-well plates and incubated for 24 hours. The cells were then pre-treated with various concentrations of the test compounds for 1 hour before stimulation with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours. The concentration of nitric oxide in the culture supernatants was measured using the Griess reagent. The percentage of NO inhibition was calculated relative to the LPS-stimulated control.

DPPH Radical Scavenging Assay

A solution of DPPH in methanol was mixed with various concentrations of the test compounds. The mixture was incubated in the dark at room temperature for 30 minutes. The absorbance was measured at 517 nm using a UV-Vis spectrophotometer. The percentage of DPPH radical scavenging activity was calculated by comparing the absorbance of the sample with that of the control.

Signaling Pathway and Workflow Visualizations

The following diagrams illustrate the experimental workflow and a key signaling pathway relevant to the anti-inflammatory activity of these compounds.

Experimental Workflow for Synthesis and Characterization

experimental_workflow cluster_synthesis Synthesis cluster_characterization Structural Validation cluster_bioassay Biological Evaluation start Starting Materials reaction Grignard Reaction start->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification nmr NMR Spectroscopy (¹H & ¹³C) purification->nmr ms Mass Spectrometry purification->ms ir IR Spectroscopy purification->ir anti_inflammatory Anti-inflammatory Assay (NO) purification->anti_inflammatory antioxidant Antioxidant Assay (DPPH) purification->antioxidant

Caption: Workflow for synthesis and evaluation.

Simplified TLR4/NF-κB Signaling Pathway in Inflammation

Studies suggest that many anti-inflammatory compounds exert their effects by modulating the Toll-like receptor 4 (TLR4) signaling pathway, which leads to the activation of the transcription factor NF-κB and the subsequent production of pro-inflammatory mediators like nitric oxide.

tlr4_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates IKK IKK Complex MyD88->IKK IκBα IκBα IKK->IκBα Phosphorylates IκBα_p p-IκBα IκBα->IκBα_p NFκB_inactive NF-κB (p50/p65) NFκB_active NF-κB (p50/p65) NFκB_inactive->NFκB_active Translocates IκBα_p->NFκB_inactive Releases DNA DNA NFκB_active->DNA Binds to ProInflammatory_Genes Pro-inflammatory Gene Transcription DNA->ProInflammatory_Genes iNOS iNOS ProInflammatory_Genes->iNOS NO Nitric Oxide iNOS->NO Derivative This compound Derivatives Derivative->IKK Inhibits?

Caption: TLR4/NF-κB inflammation pathway.

A Comparative Study of the Antioxidant Potential of 2-(4-Methylphenyl)propan-2-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to 2-(4-Methylphenyl)propan-2-ol

This compound, also known as p,α,α-trimethylbenzyl alcohol, is a tertiary alcohol that has been identified as a biogenic volatile organic compound and is also synthesized for various applications.[1] Structurally, it belongs to the family of phenolic compounds, which are widely recognized for their antioxidant properties.[2][3] Studies have suggested that this compound may possess anti-inflammatory and antioxidant properties, making it a compound of interest for further investigation in drug development and other therapeutic applications.[4] Its structural similarity to other known phenolic antioxidants and cumene derivatives suggests a potential to mitigate oxidative stress.

Comparative Antioxidant Activity

To evaluate the antioxidant potential of this compound, a series of in vitro and cellular assays are proposed. The following tables present a hypothetical comparison with established antioxidants, Trolox and BHT, with data for the latter two compounds sourced from published studies. The values for this compound are presented as placeholders to be determined by experimental investigation.

In Vitro Antioxidant Assays

These assays measure the direct radical scavenging activity of the compounds.

CompoundDPPH IC50 (µg/mL)ABTS IC50 (µg/mL)FRAP (FeSO4 Equivalents in µM/g)
This compound To be determinedTo be determinedTo be determined
Trolox ~3.8[5]~2.6[5][6]To be determined
Butylated Hydroxytoluene (BHT) ~202.4To be determinedTo be determined

Note: Lower IC50 values indicate higher antioxidant activity.

Cellular Antioxidant Activity (CAA)

This assay measures the antioxidant activity within a cellular environment, providing a more biologically relevant assessment.

CompoundCAA Value (µmol Quercetin Equivalents/100 µmol)
This compound To be determined
Trolox To be determined
Butylated Hydroxytoluene (BHT) To be determined

Experimental Protocols

Detailed methodologies for the key antioxidant assays are provided below.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate an electron or hydrogen to the stable DPPH radical, thus neutralizing it and causing a color change from purple to yellow.

Procedure:

  • Prepare a 0.1 mM solution of DPPH in methanol.

  • Prepare various concentrations of the test compound and standard antioxidants (Trolox and BHT) in methanol.

  • Add 1 mL of the DPPH solution to 1 mL of each sample and standard solution.

  • Incubate the mixtures in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a spectrophotometer.

  • The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample and A_sample is the absorbance of the sample with the DPPH solution.

  • The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the antioxidant.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay measures the ability of antioxidants to scavenge the stable ABTS radical cation (ABTS•+).

Procedure:

  • Prepare the ABTS radical cation solution by reacting a 7 mM ABTS solution with a 2.45 mM potassium persulfate solution in the dark at room temperature for 12-16 hours.

  • Dilute the ABTS•+ solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Prepare various concentrations of the test compound and standard antioxidants.

  • Add 1 mL of the diluted ABTS•+ solution to 100 µL of each sample and standard solution.

  • Incubate the mixtures at room temperature for 6 minutes.

  • Measure the absorbance at 734 nm.

  • The percentage of inhibition and IC50 values are calculated similarly to the DPPH assay.[6]

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).

Procedure:

  • Prepare the FRAP reagent by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 ratio.

  • Warm the FRAP reagent to 37°C.

  • Prepare various concentrations of the test compound and a standard solution of FeSO₄.

  • Add 1.5 mL of the FRAP reagent to 50 µL of each sample and standard solution.

  • Incubate the mixtures at 37°C for 4 minutes.

  • Measure the absorbance at 593 nm.

  • The antioxidant capacity is determined by comparing the absorbance of the samples with that of the FeSO₄ standard curve and expressed as FeSO₄ equivalents.[6]

Cellular Antioxidant Activity (CAA) Assay

This assay evaluates the ability of compounds to scavenge intracellular reactive oxygen species (ROS).

Procedure:

  • Seed human hepatocarcinoma (HepG2) cells in a 96-well microplate and culture until confluent.

  • Wash the cells with phosphate-buffered saline (PBS).

  • Incubate the cells with the test compound or standard antioxidant and 2',7'-dichlorofluorescin diacetate (DCFH-DA), a fluorescent probe.

  • After incubation, wash the cells to remove the extracellular compound and probe.

  • Induce oxidative stress by adding a peroxyl radical generator, such as 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH).

  • Measure the fluorescence intensity over time using a microplate reader. The inhibition of fluorescence indicates the antioxidant activity.

  • The CAA value is calculated and expressed as quercetin equivalents.

Potential Mechanism of Action: The Keap1-Nrf2 Signaling Pathway

Phenolic antioxidants often exert their protective effects by activating the Keap1-Nrf2 signaling pathway, a crucial cellular defense mechanism against oxidative stress.

Keap1_Nrf2_Pathway cluster_nucleus Nucleus ROS Oxidative Stress (ROS) Keap1 Keap1 ROS->Keap1 Oxidizes Cysteine Residues Antioxidant This compound Antioxidant->Keap1 Induces Conformational Change Nrf2 Nrf2 Keap1->Nrf2 Binds and Promotes Ubiquitination Proteasome Proteasome Degradation Nrf2->Proteasome Degradation Nucleus Nucleus Nrf2->Nucleus Translocation Ub Ubiquitin Ub->Nrf2 ARE ARE AntioxidantEnzymes Antioxidant Response (e.g., HO-1, NQO1) ARE->AntioxidantEnzymes Activates Transcription Nrf2_n Nrf2 Nrf2_n->ARE Binds to Experimental_Workflow Start Start: Compound Preparation (this compound, Trolox, BHT) InVitroAssays In Vitro Antioxidant Assays Start->InVitroAssays CellularAssay Cellular Antioxidant Assay (CAA) Start->CellularAssay DPPH DPPH Assay InVitroAssays->DPPH ABTS ABTS Assay InVitroAssays->ABTS FRAP FRAP Assay InVitroAssays->FRAP DataAnalysis Data Analysis and Comparison (IC50 Values, Equivalents) DPPH->DataAnalysis ABTS->DataAnalysis FRAP->DataAnalysis CellularAssay->DataAnalysis Conclusion Conclusion on Antioxidant Potential DataAnalysis->Conclusion

References

A Comparative Analysis of Experimental and Predicted Boiling Points of 2-(4-Methylphenyl)propan-2-ol and Its Isomers

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers and professionals in drug development, offering a comparative analysis of the experimental and theoretically predicted boiling points of 2-(4-Methylphenyl)propan-2-ol and its structural isomers. This document provides structured data, in-depth experimental methodologies, and a visual representation of the comparative logic.

This guide presents a focused comparison between experimentally determined and theoretically predicted boiling points for this compound and its key isomers: 1-(4-methylphenyl)propan-2-ol, 2-(4-methylphenyl)propan-1-ol, and 1-(4-methylphenyl)propan-1-ol. The objective is to provide researchers and scientists with a clear, data-driven understanding of the variance between empirical data and values derived from a widely used predictive model, the Joback method.

Data Presentation: Experimental vs. Predicted Boiling Points

The following table summarizes the experimental and predicted boiling points for the subject compound and its isomers. All temperatures are reported in degrees Celsius (°C) at standard atmospheric pressure (760 mmHg). Predicted boiling points were calculated using the Joback group contribution method.

Compound NameChemical StructureExperimental Boiling Point (°C)Predicted Boiling Point (°C)
This compound204.8[1]215.3
1-(4-Methylphenyl)propan-2-olNot Available225.8
2-(4-Methylphenyl)propan-1-ol124 (at 17 Torr)[2]231.1
1-(4-Methylphenyl)propan-1-ol234-235240.2
3-(p-Tolyl)propan-1-ol256.2[3]254.9

Note: The experimental boiling point for 2-(4-Methylphenyl)propan-1-ol was reported at a reduced pressure of 17 Torr. A direct comparison with the predicted normal boiling point is therefore not exact.

Experimental Protocols: Boiling Point Determination

The experimental boiling points cited in this guide are determined using established laboratory techniques. A standard and widely accepted method for determining the boiling point of a small quantity of a liquid or a low-melting solid is the Thiele tube method.

Thiele Tube Method for Boiling Point Determination

This micro-method is advantageous due to the small sample volume required (typically less than 0.5 mL).

Apparatus:

  • Thiele tube

  • Mineral oil or other suitable high-boiling liquid

  • Thermometer (calibrated)

  • Small test tube (e.g., Durham tube)

  • Capillary tube (sealed at one end)

  • Rubber band or other suitable means of attachment

  • Heat source (e.g., Bunsen burner or heating mantle)

  • Stand and clamps

Procedure:

  • A small amount of the sample (liquid or molten solid) is placed into the small test tube.

  • A capillary tube, sealed at one end, is inverted and placed into the sample within the test tube.

  • The test tube is securely attached to the thermometer, ensuring the sample is level with the thermometer bulb.

  • The thermometer and test tube assembly are suspended in the Thiele tube, which is filled with mineral oil to a level above the side arm.

  • The side arm of the Thiele tube is gently and evenly heated. This design promotes the circulation of the oil, ensuring uniform temperature distribution.

  • As the temperature rises, a stream of bubbles will begin to emerge from the open end of the capillary tube. This is due to the expansion of the air trapped inside and the increasing vapor pressure of the sample.

  • Heating is continued until a continuous and rapid stream of bubbles is observed.

  • The heat source is then removed, and the apparatus is allowed to cool slowly.

  • The boiling point is the temperature at which the stream of bubbles ceases and the liquid is drawn back into the capillary tube. This indicates that the vapor pressure of the sample is equal to the atmospheric pressure.

Logical Workflow: Experimental vs. Predicted Boiling Point Comparison

The following diagram illustrates the logical workflow for comparing the experimental and predicted boiling points of the chemical compounds.

G Workflow for Boiling Point Comparison A Compound Selection (this compound & Isomers) B Experimental Boiling Point Determination A->B C Theoretical Boiling Point Prediction A->C D Data Acquisition (Literature Search) B->D E Thiele Tube Method B->E F Joback Group Contribution Method C->F G Data Comparison and Analysis D->G E->G F->G H Comparative Guide Publication G->H

Caption: A flowchart illustrating the process of comparing experimental and predicted boiling points.

Discussion

The comparison reveals a generally good correlation between the experimental boiling points and the values predicted by the Joback method for this set of isomers. The differences observed can be attributed to several factors inherent in both experimental measurements and theoretical models.

  • Intermolecular Forces: The Joback method provides a robust estimation based on the additive contributions of functional groups. However, it may not fully capture the nuances of intermolecular forces, such as hydrogen bonding and van der Waals interactions, which are influenced by the specific three-dimensional arrangement of atoms in each isomer. For instance, the accessibility of the hydroxyl group for hydrogen bonding differs between the primary, secondary, and tertiary alcohols, which can affect their boiling points.

  • Molecular Shape: The degree of branching in the isomers also plays a role. More compact, highly branched isomers like this compound tend to have lower boiling points than their less branched counterparts due to a smaller surface area for intermolecular contact.

  • Experimental Variability: It is important to note that experimental boiling points can have slight variations depending on the purity of the sample and the precision of the measurement technique.

This guide provides a valuable resource for researchers by juxtaposing empirical data with a widely used predictive model. While predictive methods like the Joback model offer a convenient and often accurate estimation of physical properties, experimental verification remains the gold standard for precise characterization.

References

Safety Operating Guide

Proper Disposal of 2-(4-Methylphenyl)propan-2-ol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate reference, this document outlines the essential safety protocols and step-by-step procedures for the proper disposal of 2-(4-Methylphenyl)propan-2-ol, ensuring the safety of laboratory personnel and compliance with regulatory standards.

This guide is intended for researchers, scientists, and drug development professionals handling this compound. Adherence to these procedures is critical to mitigate risks and ensure responsible chemical waste management.

Hazard Profile and Safety Summary

This compound presents several hazards that necessitate careful handling and disposal.[1] It is classified as harmful if swallowed, may be harmful in contact with skin, and causes skin and serious eye irritation.[1] The substance is also combustible.[2]

Hazard ClassificationGHS CodeDescription
Acute Toxicity, OralH302Harmful if swallowed.[1]
Acute Toxicity, DermalH313May be harmful in contact with skin.[1]
Skin IrritationH315Causes skin irritation.[1]
Serious Eye IrritationH319Causes serious eye irritation.[1]
Personal Protective Equipment (PPE)

Prior to handling this compound for any purpose, including disposal, all personnel must be equipped with the following personal protective equipment:

  • Hand Protection: Wear appropriate chemical-resistant gloves. Gloves must be inspected before use and disposed of in accordance with laboratory practices.[1]

  • Eye and Face Protection: Use safety glasses with side-shields or chemical goggles. A face shield may be necessary for larger quantities or when there is a risk of splashing.[1]

  • Skin and Body Protection: A lab coat or other protective clothing is required to prevent skin contact.[1]

  • Respiratory Protection: In cases of insufficient ventilation or potential for aerosol generation, a NIOSH-approved respirator with appropriate cartridges should be used.[1]

Detailed Disposal Protocol

The following protocol provides a step-by-step guide for the safe disposal of this compound from a laboratory setting.

1. Waste Identification and Segregation:

  • Categorization: Classify waste containing this compound as hazardous chemical waste.

  • Segregation: Do not mix this waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department. It is incompatible with strong oxidizing agents.[2]

2. Containerization:

  • Container Selection: Use a designated, leak-proof, and sealable container that is compatible with this compound. High-density polyethylene (HDPE) or glass containers are generally suitable.

  • Container Condition: Ensure the container is clean, dry, and in good condition before use.

3. Labeling:

  • Content Identification: Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".

  • Hazard Communication: Affix appropriate hazard symbols (e.g., exclamation mark for irritant and harmful).

4. Waste Accumulation and Storage:

  • Secure Storage: Store the waste container in a designated satellite accumulation area that is well-ventilated and away from sources of ignition.[3][4]

  • Closed Containers: Keep the container tightly closed except when adding waste.[3]

  • Secondary Containment: It is best practice to store the waste container within a secondary containment unit to prevent the spread of material in case of a leak.

5. Final Disposal Procedure:

  • Professional Disposal Service: The disposal of this compound must be handled by a licensed professional waste disposal company.[1] Do not attempt to dispose of this chemical down the drain or in regular trash.[1]

  • Scheduling Pickup: Contact your institution's EHS department to arrange for the collection and disposal of the hazardous waste.

  • Documentation: Maintain a record of the waste generated, including the chemical name, quantity, and disposal date, in accordance with institutional and regulatory requirements.

6. Spill Management:

  • Evacuation: In the event of a spill, evacuate non-essential personnel from the immediate area.

  • Ventilation: Ensure adequate ventilation.

  • Containment: For small spills, absorb the material with an inert, non-combustible absorbent material (e.g., vermiculite, dry sand).

  • Collection: Carefully sweep or shovel the absorbed material into a suitable, closed container for disposal.[1]

  • Decontamination: Clean the spill area thoroughly with soap and water.

  • Reporting: Report the spill to your laboratory supervisor and EHS department.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: Generation of This compound Waste ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe categorize Categorize as Hazardous Chemical Waste ppe->categorize container Select a Labeled, Compatible, and Sealable Waste Container categorize->container transfer Carefully Transfer Waste to the Container container->transfer seal Securely Seal the Container transfer->seal storage Store in a Designated, Well-Ventilated Satellite Accumulation Area seal->storage contact_ehs Contact Institutional EHS for Waste Pickup storage->contact_ehs disposal Licensed Professional Waste Disposal contact_ehs->disposal end End: Waste Properly Disposed disposal->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 2-(4-Methylphenyl)propan-2-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of 2-(4-Methylphenyl)propan-2-ol (CAS No. 1197-01-9). Adherence to these guidelines is critical for ensuring laboratory safety and minimizing risk.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as harmful if swallowed, causes skin irritation, and causes serious eye irritation.[1] It is essential to use appropriate Personal Protective Equipment (PPE) to prevent exposure. The following table summarizes the required PPE for handling this compound.

PPE CategoryRecommended Equipment
Eye/Face Protection Chemical safety goggles or a face shield are mandatory to protect against splashes.
Skin Protection A lab coat or chemical-resistant apron should be worn. Full-body protective clothing may be necessary for large-scale operations. Wear protective gloves at all times.[1]
Hand Protection Chemical-resistant gloves are required. Gloves must be inspected before use and disposed of properly after handling the chemical.[1]
Respiratory Protection For nuisance exposures, a P95 (US) or P1 (EU EN 143) particle respirator is recommended. For higher-level protection, use an OV/AG/P99 (US) or ABEK-P2 (EU EN 143) respirator.[1]

Glove Selection and Chemical Compatibility

Due to the absence of specific glove breakthrough data for this compound, data for a structurally similar compound, tert-butanol , is provided as a surrogate. Tert-butanol shares the same tertiary alcohol functional group, which is critical in determining its interaction with glove materials.

Glove MaterialThickness (mm)Breakthrough Time (minutes)Protection Level
Nitrile0.1130-60Splash Protection
Nitrile/NeopreneNot Specified240-480Good Protection
NeopreneNot Specified30-60Splash Protection

Data is for tert-butanol (100%) and is intended as a guide.[2] It is crucial to consult the glove manufacturer's specific chemical resistance data.

Operational Plan for Safe Handling

A systematic approach to handling this compound is essential to maintain a safe laboratory environment.

1. Receiving and Inspection:

  • Upon receipt, inspect the container for any signs of damage or leakage.

  • Verify that the label information matches the order details.

  • Wear appropriate PPE during inspection.

2. Storage:

  • Store in a cool, dry, and well-ventilated area away from direct sunlight and sources of ignition.

  • Keep the container tightly closed when not in use.

  • The compound is incompatible with strong oxidizing agents.[3]

3. Handling and Use:

  • All handling should be conducted in a well-ventilated area, preferably within a chemical fume hood.

  • Avoid contact with skin and eyes.[4]

  • Do not eat, drink, or smoke in the handling area.[1]

  • Use non-sparking tools to prevent ignition.[4]

  • Wash hands thoroughly after handling.[1]

4. Spill Management:

  • In the event of a spill, evacuate non-essential personnel from the area.

  • Wear appropriate PPE, including respiratory protection.

  • Contain the spill using an inert absorbent material.

  • Collect the absorbed material into a suitable, closed container for disposal.

  • Ventilate the area and clean the spill site once the material has been removed.

Chemical Spill Workflow

The following diagram illustrates the step-by-step procedure for managing a spill of this compound.

Spill_Workflow start Spill Occurs evacuate Evacuate Area start->evacuate Immediately don_ppe Don Appropriate PPE evacuate->don_ppe contain_spill Contain Spill with Inert Absorbent don_ppe->contain_spill collect_waste Collect Absorbed Material into a Closed Container contain_spill->collect_waste clean_area Clean Spill Area collect_waste->clean_area dispose_waste Dispose of Waste (Follow Disposal Plan) clean_area->dispose_waste end Spill Managed dispose_waste->end

Chemical Spill Management Workflow

Disposal Plan

Proper disposal of this compound and its contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

1. Unused Product:

  • Surplus and non-recyclable solutions should be offered to a licensed disposal company.[1]

  • Contact a licensed professional waste disposal service for disposal of this material.[1]

2. Contaminated Materials:

  • Dispose of contaminated gloves and other disposable PPE as hazardous waste in accordance with applicable laws and good laboratory practices.[1]

  • Contaminated packaging should be disposed of as unused product.[1]

3. Disposal Method:

  • Chemical incineration with an afterburner and scrubber is a recommended method of disposal. Exercise extra care during ignition as the material is combustible.[1]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.